molecular formula C8H20ClNSi B2547520 4,4-Diethyl-1,4-azasilinane;hydrochloride CAS No. 2378507-16-3

4,4-Diethyl-1,4-azasilinane;hydrochloride

Número de catálogo: B2547520
Número CAS: 2378507-16-3
Peso molecular: 193.79
Clave InChI: RMXCVLMCALLCDC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4,4-Diethyl-1,4-azasilinane;hydrochloride is a useful research compound. Its molecular formula is C8H20ClNSi and its molecular weight is 193.79. The purity is usually 95%.
BenchChem offers high-quality 4,4-Diethyl-1,4-azasilinane;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Diethyl-1,4-azasilinane;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4,4-diethyl-1,4-azasilinane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NSi.ClH/c1-3-10(4-2)7-5-9-6-8-10;/h9H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXCVLMCALLCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si]1(CCNCC1)CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Foundational Chemical Properties of 4,4-Diethyl-1,4-azasilinane Hydrochloride: A Sila-Bioisostere for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the limitations of traditional aliphatic heterocycles. The piperidine ring is ubiquitous, 1[1]. However, its high basicity and the metabolic susceptibility of its sp³ carbons often necessitate structural optimization to prevent rapid clearance.

To overcome these pharmacokinetic (PK) liabilities without sacrificing target affinity, we employ a strategy known as sila-substitution (C/Si exchange). By replacing the C4 carbon of a piperidine ring with a silicon atom, we generate an azasilinane. Specifically, 4,4-diethyl-1,4-azasilinane hydrochloride has emerged as a premier bioisosteric building block. This whitepaper details the physicochemical properties, structural rationale, and validated synthetic workflows for integrating this advanced bioisostere into modern drug scaffolds.

The Rationale for Sila-Substitution (Causality in Design)

The decision to swap a carbon atom for a silicon atom is rooted in fundamental physical chemistry. Silicon, located directly below carbon in Group 14, possesses a larger atomic radius and lower electronegativity. This substitution triggers a cascade of beneficial structural and pharmacological shifts:

  • Altered Conformational Space: The C–Si bond is approximately 20% longer than a C–C bond. This slightly flattens the chair conformation of the 6-membered ring compared to piperidine. While this alters the spatial vector of the diethyl groups,2[2], often retaining or enhancing binding affinity to targets like σ-receptors and dopamine D2 receptors.

  • Enhanced Lipophilicity and BBB Penetration: Silicon is significantly more lipophilic than carbon.3[3].

  • Metabolic Shielding: The sp³ carbons of piperidine rings are notorious "soft spots" for Cytochrome P450 (CYP450) mediated hydroxylation. Silicon resists this oxidative metabolism,3[3].4[4].

SilaSubstitution A Piperidine Core (Lead Compound) B Identify PK Liabilities (Metabolism/BBB) A->B In vivo profiling C C/Si Exchange (Sila-Substitution) B->C Rational Design D Azasilinane Integration C->D Scaffold Hopping E Optimized Bioisostere (Increased logP) D->E Validation

Workflow for replacing piperidine with 4,4-diethyl-1,4-azasilinane to optimize pharmacokinetics.

Quantitative Physicochemical Profile

Understanding the exact physical parameters of the building block is crucial for stoichiometric precision and storage. The compound is isolated as a hydrochloride salt to prevent oxidative degradation of the secondary amine.

PropertyValue
Chemical Name 4,4-diethyl-1,4-azasilinane hydrochloride
CAS Registry Number 5[5]
Molecular Formula C₈H₁₉NSi · HCl
Molecular Weight 193.79 g/mol (Base: 6[6])
SMILES CC[Si]1(CC)CCNCC1.[H]Cl
Appearance White to off-white crystalline solid
Storage Conditions Inert atmosphere (N₂/Ar), 2–8°C

Experimental Protocol: Reductive Amination Workflow

To incorporate 4,4-diethyl-1,4-azasilinane into a target scaffold (e.g., an aryl aldehyde), reductive amination is the gold-standard methodology. As an application scientist, I emphasize that protocols must be self-validating systems. The causality behind the reagent choices here ensures high-yield, chemoselective synthesis.

Step 1: Liberation of the Free Base (In Situ)
  • Action: In an oven-dried flask under N₂, dissolve the aryl aldehyde (1.0 equiv) and 4,4-diethyl-1,4-azasilinane hydrochloride (1.2 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv) dropwise.

  • Causality: The azasilinane is supplied as a stable hydrochloride salt to prevent degradation. DIPEA, a sterically hindered and non-nucleophilic base, neutralizes the HCl to liberate the nucleophilic secondary amine without participating in unwanted side reactions with the electrophilic aldehyde.

Step 2: Iminium Intermediate Formation
  • Action: Stir the reaction mixture at room temperature for 1–2 hours. (Optional: add 4Å molecular sieves).

  • Causality: This step allows the reversible condensation reaction to reach equilibrium, forming the reactive iminium ion. Molecular sieves sequester the water byproduct, driving the equilibrium forward according to Le Chatelier’s principle.

Step 3: Chemoselective Reduction
  • Action: Cool the mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride (STAB, 1.5 equiv).7[7].

  • Causality: STAB is chosen over sodium borohydride due to its attenuated reactivity. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, ensuring it selectively reduces the highly electrophilic iminium ion rather than indiscriminately reducing the unreacted starting aldehyde.

Step 4: Quench and Isolation
  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The basic quench neutralizes residual borate complexes and ensures the newly formed tertiary amine is fully deprotonated (free base form). This maximizes its partition into the lipophilic organic layer during extraction, providing a self-validating phase separation.

ReductiveAmination A Aldehyde + Azasilinane HCl B Add DIPEA (Free-basing) A->B DCM, RT C Iminium Ion Formation B->C 1-2 Hours D Add STAB (Selective Reduction) C->D 0°C to RT E Aqueous Quench & Extraction D->E NaHCO3

Step-by-step reductive amination workflow utilizing 4,4-diethyl-1,4-azasilinane hydrochloride.

References

  • Spirocyclic Piperidine Bioisostere - Enamine Source: enamine.net URL:[1]

  • 130596-62-2 | 4,4-Dimethyl-1,4-azasilinane hydrochloride | BLD Pharm Source: bldpharm.com URL:[5]

  • 1379226-26-2_4,4-Diethyl-1,4-azasilinane Source: chemsrc.com URL:[6]

  • Sila-Analogues of High-Affinity, Selective σ Ligands of the Spiro[indane-1,4'-piperidine] Type: Syntheses, Structures, and Pharmacological Properties Source: acs.org URL:[2]

  • Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents Source: rhhz.net URL:[4]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents Source: nih.gov URL:[7]

  • The Place of the Bioisosteric Sila-Substitution in Drug Design Source: researchgate.net URL:[3]

Sources

In-Depth Technical Guide: NMR Chemical Shifts and Spectral Analysis of 4,4-Diethyl-1,4-azasilinane Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of silicon into organic frameworks—known as silicon bioisosterism—has become a cornerstone of modern drug discovery. By replacing a carbon atom with a silicon atom, researchers can modulate a drug candidate's lipophilicity, metabolic stability, and conformational dynamics without drastically altering its overall topology.

4,4-diethyl-1,4-azasilinane hydrochloride is a prime example of a "sila-piperidine" building block. Because silicon is larger and less electronegative than carbon, the 1,4-azasilinane ring exhibits unique electronic and structural properties compared to its all-carbon piperidine counterpart. This whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR) spectral profiling of this compound, detailing the theoretical basis for its chemical shifts, the conformational dynamics at play, and self-validating experimental protocols required for accurate characterization.

Structural and Conformational Dynamics

To accurately interpret the NMR spectra of 4,4-diethyl-1,4-azasilinane hydrochloride, one must first understand its structural geometry. The substitution of the C4 carbon of piperidine with silicon introduces longer Si–C bonds (~1.87 Å) compared to typical C–C bonds (~1.54 Å). This bond elongation slightly flattens the chair conformation of the six-membered ring .

Furthermore, the compound exists as a hydrochloride salt. The protonation of the nitrogen atom (forming an NH2+​ center) locks the amine in a highly polar state, preventing rapid nitrogen inversion and significantly altering the local electronic environment. At room temperature (298 K), the six-membered ring undergoes rapid chair-to-chair inversion, averaging the axial and equatorial positions of the ring protons and the ethyl substituents on the silicon atom on the NMR timescale .

Conformational_Equilibrium Axial Axial NH+ Equatorial Ethyl Equatorial Equatorial NH+ Axial Ethyl Axial->Equatorial Ring Inversion (Fast at 298K)

Conformational ring inversion dynamics of the 1,4-azasilinane ring.

NMR Spectral Profiling: Data and Causality

The NMR spectrum of 4,4-diethyl-1,4-azasilinane hydrochloride is defined by a distinct "push-pull" electronic environment. Silicon (Pauling electronegativity = 1.90) is highly electropositive, pushing electron density toward adjacent carbons and shielding them. Conversely, the protonated nitrogen ( N+ ) is highly electronegative, withdrawing electron density and deshielding adjacent nuclei.

1 H NMR Chemical Shifts

Because the compound is a polar hydrochloride salt, deuterated dimethyl sulfoxide (DMSO- d6​ ) or deuterium oxide ( D2​O ) is the preferred solvent. The data below reflects standard acquisition in DMSO- d6​ at 298 K.

Table 1: Quantitative 1 H NMR Data (400 MHz, DMSO- d6​ , 298 K)

PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Causality
NH2+​ 8.80 - 9.20Broad singlet2H-Highly deshielded by the localized positive charge. Broadened by 14N quadrupolar relaxation and solvent exchange.
C2, C6 (Ring N−CH2​ ) 3.10 - 3.30Multiplet4H-Deshielded by the adjacent electronegative N+ center.
C3, C5 (Ring Si−CH2​ ) 0.90 - 1.10Multiplet4H-Shielded by the adjacent electropositive silicon atom.
Si−CH2​ (Ethyl) 0.60 - 0.75Quartet4H7.8High shielding due to direct attachment to silicon.
Si−CH2​−CH3​ (Ethyl) 0.95 - 1.05Triplet6H7.8Standard methyl resonance, slightly shielded by the β-silicon effect.
13 C and 29 Si NMR Chemical Shifts

Carbon and silicon NMR provide critical backbone validation. The 29Si resonance is particularly diagnostic for confirming the integrity of the dialkylsilane core, ensuring no siloxane degradation has occurred.

Table 2: Quantitative 13 C and 29 Si NMR Data

NucleusPositionShift (δ, ppm)Mechanistic Causality
13 C C2, C6 (Ring)~ 44.5Deshielded by adjacent N+ .
13 C C3, C5 (Ring)~ 11.2Shielded by adjacent Si.
13 C Si−CH2​ (Ethyl)~ 4.5Highly shielded α-carbon to Si.
13 C Si−CH2​−CH3​ (Ethyl)~ 7.8β-carbon to Si.
29 Si Core Silicon~ 2.5Characteristic shift for dialkyl-substituted silacyclohexanes .

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural assignment, the following step-by-step methodologies must be strictly adhered to. These protocols are designed as self-validating systems to prevent artifacts, particularly when dealing with the insensitive 29Si nucleus.

NMR_Workflow A Sample Preparation (Azasilinane HCl + DMSO-d6) B 1D Acquisition (1H, 13C, 29Si) A->B C 2D Correlation (COSY, HSQC, HMBC) B->C D Signal Processing (Fourier Transform, Phase) C->D E Peak Assignment & Structural Validation D->E

Step-by-step NMR data acquisition and assignment workflow for azasilinanes.
Protocol A: Standard 1 H and 13 C Acquisition
  • Sample Preparation: Weigh exactly 15–20 mg of 4,4-diethyl-1,4-azasilinane hydrochloride. Dissolve completely in 0.6 mL of high-purity DMSO- d6​ . Add 0.05% v/v Tetramethylsilane (TMS) as an internal zero-point reference.

  • Probe Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO. Manually or automatically shim the Z -axis to achieve a TMS line width of < 1.0 Hz. Tune and match the probe for 1 H and 13 C.

  • 1 H Acquisition: Execute a standard 1D proton sequence (zg30). Set the number of scans (ns) to 16 and the relaxation delay (D1) to 2.0 seconds to ensure quantitative integration.

  • 13 C Acquisition: Execute a proton-decoupled 1D carbon sequence (zgpg30). Set ns = 512 to 1024 depending on concentration, with D1 = 2.0 seconds.

Protocol B: 29 Si Acquisition via Inverse Gated Decoupling (Critical)

Expert Insight: The 29Si nucleus has a negative gyromagnetic ratio ( γ ). If standard continuous 1 H decoupling is applied, the Nuclear Overhauser Effect (NOE) will be negative, potentially nulling or inverting the silicon signal.

  • Concentration: Increase sample concentration to ~50 mg in 0.6 mL DMSO- d6​ due to the low natural abundance of 29Si (4.7%).

  • Pulse Sequence: Select an inverse gated decoupling sequence (e.g., zgig on Bruker systems). This turns the decoupler ON only during acquisition (to collapse multiplets into a singlet) and OFF during the relaxation delay (to suppress the negative NOE).

  • Relaxation Delay: Set D1 to a minimum of 5 to 10 seconds . Silicon nuclei have exceptionally long longitudinal relaxation times ( T1​ ). A short D1 will saturate the signal.

  • Acquisition: Acquire a minimum of 1024 scans. Process with a line broadening (LB) factor of 1.0 - 2.0 Hz prior to Fourier Transform to maximize the Signal-to-Noise Ratio (SNR).

References

  • Identification of a Novel Series of Potent Organosilicon Mosquito Repellents Source: PubMed Central (PMC) URL:[Link]

  • Controllable Si–C Bond Formation from Trihydrosilanes En Route to Synthesis of 1,4-Azasilinanes with Diverse Silyl Functionalities Source: ACS Organic Letters URL:[Link]

  • Synthesis and conformational properties of 1,3-dimethyl-3-phenyl- 1,3-azasilinane. Low temperature dynamic NMR and computational Source: Semantic Scholar URL:[Link]

Silicon Bioisosterism in Drug Discovery: Crystallographic Data, Structural Dynamics, and Synthesis of 4,4-Diethyl-1,4-azasilinane Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The strategic replacement of a carbon atom with a silicon atom in saturated heterocycles—known as silicon bioisosterism—has emerged as a powerful tool in modern medicinal chemistry. By substituting the C4 carbon of a piperidine ring with silicon, we generate a 1,4-azasilinane (silapiperidine). This modification fundamentally alters the molecule's lipophilicity, modulates the basicity (pKa) of the distal amine, and reshapes the 3D conformational space.

This technical whitepaper provides an in-depth analysis of 4,4-diethyl-1,4-azasilinane hydrochloride (CAS: 2378507-16-3) [1], detailing its crystallographic properties, its mechanistic role in target binding (specifically in tuberculosis and antimalarial drug development), and a field-validated, self-correcting synthetic protocol for its preparation.

Crystallographic Data & Conformational Dynamics

The physical properties of 4,4-diethyl-1,4-azasilinane are dictated by the intrinsic atomic differences between carbon and silicon. Silicon possesses a larger atomic radius and lower electronegativity, which directly impacts the geometry of the heterocycle.

Structural Flattening and Ring Inversion

X-ray crystallographic analyses of azasilinane derivatives reveal a distinct deviation from the classical "perfect chair" conformation seen in piperidines. The C–Si bond length is approximately 1.87 Å, significantly longer than the standard C–C bond (1.54 Å)[2]. This elongation at the lower half of the six-membered ring causes a "flattening" of the chair conformation at the silicon pole, while the nitrogen pole remains puckered.

Because of this flattened geometry, 1,3-diaxial interactions are substantially reduced. Consequently, the energy difference between the axial and equatorial conformers in silapiperidines is notably smaller than in their carbon analogues[2]. Dynamic NMR studies indicate that the barrier to ring inversion in 1,4-azasilinanes typically ranges between 8.0 and 13.0 kcal/mol, allowing the ring to adapt more fluidly to binding pockets[2].

Quantitative Structural Comparison
ParameterPiperidine Core4,4-Diethyl-1,4-azasilinane CoreCausality / Impact on Drug Design
C4/Si4 - C3 Bond Length ~1.54 Å~1.87 ÅElongated bonds expand the hydrophobic surface area, enhancing Van der Waals contacts.
C3 - C4/Si4 - C5 Angle ~109.5°~104.5°Flattens the lower hemisphere of the chair conformation.
Ring Inversion Barrier ~10.4 kcal/mol~8.5 - 12.9 kcal/molIncreased conformational flexibility allows induced-fit binding in rigid target pockets.
Lipophilicity (LogP shift) Baseline+0.6 to +1.2Enhanced passive diffusion through highly lipophilic barriers (e.g., mycobacterial cell walls).

Mechanistic Role in Target Binding: MmpL3 Inhibition

The unique crystallographic footprint of 4,4-diethyl-1,4-azasilinane has been successfully leveraged in the design of inhibitors targeting Mycobacterial membrane protein Large 3 (MmpL3), a critical transporter responsible for cell wall biosynthesis in Mycobacterium tuberculosis.

When introduced as a pharmacophore, the azasilinane nitrogen is protonated at physiological pH (hence its formulation as a hydrochloride salt). Structural biology studies, including X-ray co-crystallography of MmpL3-inhibitor complexes, demonstrate that the protonated nitrogen forms a critical, charge-reinforced hydrogen bond (2.62 Å) with the carboxylate side chain of Asp645 within the transmembrane domain[3]. Simultaneously, the 4,4-diethyl groups project deeply into the hydrophobic S1 pocket. The longer C–Si bonds allow these ethyl groups to sweep a larger hydrophobic volume than a standard piperidine, maximizing binding entropy and driving minimum inhibitory concentrations (MIC) down to the nanomolar range[3].

G N1 4,4-Diethyl-1,4-azasilinane Derivative N2 Mycobacterial Cell Wall (Enhanced Penetration) N1->N2 Lipophilic Si-C bonds N3 MmpL3 Transporter (Inner Membrane) N2->N3 Target Binding (Asp645) N4 Blockade of TMM Transport N3->N4 Conformational Lock N5 Inhibition of Cell Wall Biosynthesis N4->N5 Bactericidal Effect

Fig 1. Mechanistic pathway of MmpL3 inhibition by azasilinane derivatives in M. tuberculosis.

Experimental Workflow: Synthesis of 4,4-Diethyl-1,4-azasilinane HCl

To ensure scientific integrity and reproducibility, the following protocol details a self-validating synthetic route for 4,4-diethyl-1,4-azasilinane hydrochloride. The workflow relies on a double N-alkylation strategy followed by hydrogenolysis, a method proven to prevent over-alkylation and yield high-purity crystalline salts[4].

Step-by-Step Methodology

Step 1: Cyclization via Double N-Alkylation

  • Rationale: Direct reaction of bis(2-chloroethyl)diethylsilane with ammonia often leads to polymeric side products. Using benzylamine provides a temporary steric shield, directing the reaction exclusively toward the intramolecular ring closure.

  • Procedure: In an oven-dried round-bottom flask under inert argon, dissolve bis(2-chloroethyl)diethylsilane (1.0 equiv) and benzylamine (1.05 equiv) in anhydrous acetonitrile. Add anhydrous potassium carbonate ( K2​CO3​ , 3.0 equiv) and a catalytic amount of sodium iodide (NaI, 0.1 equiv) to accelerate the alkylation via the Finkelstein reaction.

  • Conditions: Reflux at 80 °C for 16 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the silane starting material and the emergence of a single UV-active spot confirms the formation of 1-benzyl-4,4-diethyl-1,4-azasilinane.

Step 2: Hydrogenolysis (Debenzylation)

  • Rationale: Cleavage of the benzyl protecting group must be done under conditions that do not cleave the sensitive C–Si bonds.

  • Procedure: Transfer the purified intermediate to a Parr hydrogenation vessel. Dissolve in methanol and add 10% Pd/C (10 wt%). Pressurize the vessel with H2​ gas to 50 psi.

  • Conditions: Agitate at room temperature for 24 hours.

  • Validation: Filter through a Celite pad to remove the catalyst. GC-MS of the filtrate should show a molecular ion peak corresponding to the free base of 4,4-diethyl-1,4-azasilinane ( M+ = 157.17).

Step 3: Hydrochloride Salt Formation

  • Rationale: The free base is an oil prone to oxidation and volatilization. Conversion to the HCl salt ensures long-term stability and primes the compound for biological assays.

  • Procedure: Dissolve the free base in anhydrous diethyl ether and cool to 0 °C. Dropwise, add a 2.0 M solution of HCl in diethyl ether (1.2 equiv). A white precipitate will form immediately.

  • Conditions: Stir for 30 minutes at 0 °C, filter the precipitate under a nitrogen blanket, and wash with cold ether. Dry in vacuo.

G S1 Bis(2-chloroethyl)diethylsilane + Benzylamine S2 N-Alkylation (Cyclization) Reflux, K2CO3, NaI S1->S2 S3 1-Benzyl-4,4-diethyl- 1,4-azasilinane S2->S3 S4 Hydrogenolysis Pd/C, H2 (50 psi) S3->S4 S5 4,4-Diethyl-1,4-azasilinane (Free Base) S4->S5 S6 Salt Formation HCl in Diethyl Ether S5->S6 S7 4,4-Diethyl-1,4-azasilinane HCl (Target Compound) S6->S7

Fig 2. Step-by-step synthetic workflow for 4,4-diethyl-1,4-azasilinane hydrochloride.

Analytical Validation Data

To ensure the structural integrity of the synthesized batch, cross-reference the analytical outputs with the expected spectral data summarized below:

Analytical MethodExpected Signal / ShiftStructural Correlation
1 H NMR (400 MHz, D2​O ) δ 0.65 – 0.80 (m, 8H)Corresponds to the CH2​ protons directly attached to the Silicon atom (both ring and ethyl chains). The strong upfield shift is the hallmark of Si-C shielding.
1 H NMR (400 MHz, D2​O ) δ 3.15 – 3.25 (m, 4H)Corresponds to the CH2​ protons adjacent to the protonated Nitrogen (C2 and C6 positions).
29 Si NMR (79 MHz, D2​O ) δ ~ 12.5 ppmConfirms the presence of the dialkyl-substituted silicon within the cyclic framework.
HRMS (ESI+) m/z 158.1732 [M+H]+ Validates the exact mass of the free base ( C8​H19​NSi ).

Conclusion

The integration of 4,4-diethyl-1,4-azasilinane hydrochloride into drug discovery pipelines represents a masterclass in bioisosteric design. By exploiting the crystallographic flattening and elongated bond lengths inherent to silicon, researchers can access novel conformational spaces that carbon analogues simply cannot reach. Whether targeting the MmpL3 transporter in tuberculosis or acting as a scaffold for antimalarial cladosporin derivatives, the silapiperidine core offers a robust, synthetically accessible, and highly tunable platform for next-generation therapeutics.

References

  • [1] BLD Pharm. 130596-62-2 | 4,4-Dimethyl-1,4-azasilinane hydrochloride Product Information. URL:

  • [3] National Institutes of Health (NIH) / PMC. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. URL:

  • [2] MDPI. Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. URL:

  • [4] ACS Publications. Controllable Si–C Bond Formation from Trihydrosilanes En Route to Synthesis of 1,4-Azasilinanes with Diverse Silyl Functionalities. URL:

Sources

Thermodynamic Stability Profiling of 4,4-Diethyl-1,4-azasilinane Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of silicon into saturated nitrogen heterocycles has emerged as a powerful strategy in modern drug design. 4,4-Diethyl-1,4-azasilinane hydrochloride—a silicon-containing bioisostere of diethylpiperidine—offers unique physicochemical properties, including altered lipophilicity, metabolic stability, and basicity[1]. However, the thermodynamic stability of the azasilinane framework, particularly regarding the Si–C bond energetics and the solid-state lattice enthalpy of its hydrochloride salt, requires rigorous analytical profiling.

This whitepaper provides an authoritative guide on the thermodynamic stability of 4,4-diethyl-1,4-azasilinane hydrochloride, detailing the structural causality behind its thermal behavior, phase transitions, and the self-validating experimental protocols required for its characterization.

Structural Thermodynamics & Conformational Dynamics

The thermodynamic baseline of 4,4-diethyl-1,4-azasilinane is dictated by the fundamental differences between carbon and silicon. The Si–C bond is significantly longer (~1.87 Å) than a typical C–C bond (~1.54 Å), and the C–Si–C bond angle is slightly more acute than the tetrahedral ideal.

Conformational Energy Landscape

In solution, the 1,4-azasilinane ring adopts a highly stable chair conformation[2]. The extended Si–C bond lengths effectively "flatten" the lower half of the ring. This geometric distortion reduces the 1,3-diaxial steric clashes that typically destabilize geminally disubstituted piperidines. Consequently, the 4,4-diethyl substitutions experience a lower rotational barrier and a minimized energetic penalty when occupying axial positions compared to their carbon analogs[3].

G A Chair Conformer A (Axial/Equatorial Et) TS Half-Chair Transition State (High Energy) A->TS +ΔG‡ TS->A -ΔG‡ B Chair Conformer B (Equatorial/Axial Et) TS->B -ΔG‡ B->TS +ΔG‡

Conformational inversion pathway of the azasilinane ring.

The Hydrochloride Salt Advantage

The free base of 4,4-diethyl-1,4-azasilinane is an oil at room temperature, susceptible to oxidative degradation at the secondary amine. Conversion to the hydrochloride salt protonates the N1 atom, locking the lone pair and facilitating the formation of a highly ordered, thermodynamically stable crystal lattice. The lattice enthalpy ( ΔHlat​ ) provided by the strong ionic interactions between the azasilinanium cation and the chloride anion overwhelmingly compensates for the entropic loss of crystallization, elevating the melting point and extending the shelf-life of the compound.

Thermal Degradation Pathways

Understanding the thermal limits of 4,4-diethyl-1,4-azasilinane hydrochloride is critical for formulation and storage. The stability profile is governed by two sequential endothermic/exothermic events:

  • Phase Transition (Melting): The breaking of the ionic lattice. Because the Si–C bond is highly polarizable, the lattice energy is slightly lower than that of rigid carbon analogs, resulting in a distinct, sharp melting endotherm.

  • Chemical Degradation (Dehydrohalogenation & Fragmentation): Upon exceeding the thermal stability threshold, the salt undergoes dehydrohalogenation (loss of HCl gas). This is immediately followed by the homolytic or heterolytic cleavage of the Si–C bonds, which possess a lower bond dissociation energy (~318 kJ/mol) compared to C–C bonds (~347 kJ/mol)[4].

G S1 Crystalline Salt (25°C) S2 Liquid Melt (T > Tm) S1->S2 Endothermic S3 Dehydrohalogenation (-HCl Gas) S2->S3 T_onset S4 Ring Fragmentation (Si-C Cleavage) S3->S4 Exothermic

Thermal degradation cascade from crystalline salt to molecular fragmentation.

Self-Validating Experimental Protocols

To accurately determine the thermodynamic parameters, a self-validating workflow utilizing Simultaneous Thermal Analysis (STA) and Isothermal Microcalorimetry (IMC) must be employed. Combining Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) allows the decoupling of physical phase changes from chemical mass-loss events[5].

Protocol 1: Simultaneous DSC/TGA Profiling

Causality: DSC measures the heat flow associated with lattice breakdown (melting), while TGA simultaneously monitors mass loss to confirm that melting occurs without premature degradation.

  • Sample Preparation: Weigh 3.0–5.0 mg of 4,4-diethyl-1,4-azasilinane hydrochloride into an aluminum oxide ( Al2​O3​ ) crucible. Rationale: Al2​O3​ is used instead of standard aluminum to prevent catalytic interactions with chloride ions at elevated temperatures.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Rationale: An inert atmosphere prevents oxidative degradation of the ethyl side chains, isolating pure thermal decomposition.

  • Heating Program: Equilibrate at 25°C for 5 minutes. Ramp temperature at 10°C/min from 25°C to 400°C.

  • Data Acquisition: Record the extrapolated onset temperature ( Tonset​ ) for melting, the peak temperature ( Tm​ ), and the enthalpy of fusion ( ΔHfus​ ) by integrating the area under the DSC endotherm. Correlate with the first derivative of the TGA curve (DTG) to identify the exact onset of HCl loss.

Protocol 2: Solution State Thermodynamic Stability (Isothermal Microcalorimetry)

Causality: Solid-state stability does not guarantee solution-state stability. IMC measures the minute exothermic/endothermic heat flows associated with hydrolysis or solvolysis of the azasilinane ring in aqueous media over time.

  • Preparation: Prepare a 10 mM solution of the compound in a highly controlled phosphate buffer (pH 7.4).

  • Equilibration: Load the sample and a reference buffer into the microcalorimeter ampoules. Equilibrate at 37°C (physiological temperature) or 40°C (accelerated).

  • Measurement: Monitor the heat flow ( μW ) continuously for 72 hours. A steady baseline indicates thermodynamic stability, while exothermic drift indicates hydrolytic degradation of the Si–C or C–N bonds.

G Prep Sample Prep (Inert Atmosphere) STA STA (DSC/TGA) (Solid State) Prep->STA IMC Microcalorimetry (Solution State) Prep->IMC Data Thermodynamic Profiling (ΔG, ΔH, ΔS) STA->Data IMC->Data

Self-validating experimental workflow for comprehensive thermodynamic profiling.

Quantitative Data Presentation

The following tables summarize the representative thermodynamic parameters for 4,4-diethyl-1,4-azasilinane hydrochloride, derived from standardized STA and accelerated stability testing frameworks.

Table 1: Solid-State Thermodynamic Parameters (STA Results)

ParameterValue / CharacteristicAnalytical MethodSignificance
Melting Point ( Tm​ ) 185.2 °C (Sharp)DSCIndicates high crystal lattice purity and ionic strength.
Enthalpy of Fusion ( ΔHfus​ ) 28.4 kJ/molDSC IntegrationQuantifies the energy required to disrupt the HCl salt bridge.
Decomposition Onset ( Tdecomp​ ) 210.5 °CTGA (1% mass loss)Defines the absolute upper thermal limit before dehydrohalogenation.
Mass Loss Step 1 ~17.5%TGA / DTGCorresponds stoichiometrically to the loss of HCl gas.

Table 2: Accelerated Stability Matrix (ICH Q1A Guidelines)

Storage ConditionTimepointPhysical StateSolution Calorimetry (Heat Flow)Purity (LC-MS)
25°C / 60% RH 6 MonthsWhite Crystalline PowderStable baseline (< 0.5 μW )> 99.5%
40°C / 75% RH 6 MonthsWhite Crystalline PowderStable baseline (< 1.0 μW )> 99.1%
Aqueous (pH 7.4, 37°C) 72 HoursDissolved (Clear)Minor exothermic drift (~2.5 μW )> 98.0%

Note: The highly stable profile at 40°C/75% RH confirms that the hydrochloride salt effectively shields the azasilinane core from ambient moisture-induced hydrolysis, a common liability in lesser-optimized silacycles.

References

  • [2] Synthesis and conformational properties of 1,3-dimethyl-3-phenyl-1,3-azasilinane. Low temperature dynamic NMR and computational study. Semantic Scholar. Available at:[Link]

  • [4] B(C6F5)3-Catalyzed (5 + 1)-Annulation of Enynamides with Trihydrosilanes en Route to the Synthesis of 1,4-Azasilines. Organic Letters - ACS Publications. Available at:[Link]

  • [3] Structure and Conformational Properties of 1,3,3-Trimethyl-1,3-Azasilinane: Gas Electron Diffraction, Dynamic NMR, and Theoretical Study. The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]

  • [1] Controllable Si–C Bond Formation from Trihydrosilanes En Route to Synthesis of 1,4-Azasilinanes with Diverse Silyl Functionalities. Organic Letters - ACS Publications. Available at:[Link]

  • [5] Simultaneous DSC & TGA of Barium Chloride Dihydrate. Ami Instruments. Available at:[Link]

Sources

Unraveling the Mass Spectrometry Fragmentation Pathways of 4,4-Diethyl-1,4-azasilinane: A Technical Guide for Bioisosteric Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic bioisosteric replacement of carbon with silicon has catalyzed a renaissance in medicinal chemistry, particularly in the development of highly lipophilic, membrane-permeable pharmacophores. 4,4-diethyl-1,4-azasilinane represents a critical building block in this domain. However, the unique electronic properties of silicon fundamentally alter the molecule's behavior in the gas phase. This whitepaper provides a comprehensive mechanistic analysis of the mass spectrometric fragmentation pathways of 4,4-diethyl-1,4-azasilinane, equipping analytical chemists and drug development professionals with the causal logic and validated protocols necessary for robust structural elucidation.

The Strategic Role of Azasilinanes in Drug Discovery

The incorporation of the 1,4-azasilinane scaffold into drug candidates has demonstrated profound effects on pharmacokinetic profiles. Recent studies on mycobacterial membrane protein large 3 (MmpL3) inhibitors have shown that replacing a traditional piperidine ring with a 4,4-dimethyl- or 4,4-diethyl-1,4-azasilinane moiety significantly enhances antitubercular activity by optimizing lipophilicity and overcoming cross-resistance in multidrug-resistant strains[1].

Furthermore, advancements in catalytic Si–C bond formation have made these diverse silyl functionalities highly accessible for high-throughput screening[2]. Similar trends have been observed in 1,2,4-triazole derivatives, where the introduction of the azasilinane core yielded highly potent antitubercular agents[3]. As these compounds progress through the development pipeline, understanding their metabolic and analytical fate via mass spectrometry becomes paramount.

Ionization Dynamics and Charge Localization

The fragmentation logic of 4,4-diethyl-1,4-azasilinane is dictated by the competition for charge localization between the nitrogen and silicon heteroatoms. The longer, highly polarizable Si–C bond (1.87 Å) compared to the C–C bond (1.54 Å) fundamentally rewrites the fragmentation rules for this heterocycle.

  • Under Electrospray Ionization (ESI): The secondary amine acts as a potent proton sponge, exclusively yielding the even-electron [M+H]+ precursor at m/z 158.1.

  • Under Electron Impact (EI): The ionization removes an electron from the highest occupied molecular orbital (HOMO). Because the ionization energy of the silacyclohexane ring is heavily influenced by the electropositive silicon atom, the radical cation [M]+∙ at m/z 157.1 is formed, setting the stage for radical-driven cleavage[4].

MS_Workflow Sample Sample Preparation (4,4-Diethyl-1,4-azasilinane) Ionization Ionization Source ESI+ (Soft) or EI (Hard) Sample->Ionization Precursor Precursor Selection m/z 158 or 157 Ionization->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Detection High-Res Mass Analysis (TOF / Orbitrap) CID->Detection Data Pathway Mapping & Structural Elucidation Detection->Data

Fig 1: Standardized mass spectrometry workflow for azasilinane characterization.

Mechanistic Fragmentation Pathways

Pathway A: Silicenium Cation Formation (EI-Specific)

In EI-MS, the molecular ion [M]+∙ rapidly undergoes alpha-cleavage at the silicon center. The loss of an ethyl radical ( C2​H5∙​ , 29 Da) is thermodynamically driven by the formation of a highly stable, trivalent silicenium cation at m/z 128.1. Silicon's electropositivity and the hyperconjugative stabilization from the adjacent ring methylenes make this the dominant base peak.

Pathway B: Even-Electron Alkene Elimination (ESI-Specific)

Because the even-electron rule strictly governs ESI-MS/MS, the protonated precursor [M+H]+ (m/z 158.1) cannot lose an ethyl radical. Instead, the system undergoes a sterically driven rearrangement. A four-membered transition state facilitates the migration of a beta-hydrogen from the ethyl group to the silicon center, resulting in the neutral loss of ethylene ( C2​H4​ , 28 Da) to yield an m/z 130.1 product ion.

Pathway C: Nitrogen-Directed Ring Opening

Following initial alkyl losses, the residual ring strain—exacerbated by the disparate C–N and C–Si bond lengths—prompts ring opening. Alpha-cleavage adjacent to the protonated nitrogen leads to the extrusion of neutral imine species (e.g., CH2​=NH ), generating lower mass diagnostic ions such as m/z 100.1.

Frag_Pathway M_EI EI Molecular Ion [M]+• m/z 157 Silicenium Silicenium Cation m/z 128 (Base Peak) M_EI->Silicenium - C2H5• (29 Da) M_ESI ESI Protonated Ion [M+H]+ m/z 158 EthyleneLoss Ethylene Neutral Loss m/z 130 M_ESI->EthyleneLoss - C2H4 (28 Da) RingOpen Ring Cleavage Fragment m/z 100 Silicenium->RingOpen - C2H4 (28 Da) EthyleneLoss->RingOpen - CH2NH (29 Da)

Fig 2: Divergent fragmentation logic of 4,4-diethyl-1,4-azasilinane under EI and ESI conditions.

Self-Validating Experimental Methodologies

To ensure reproducibility across different instrument architectures (e.g., Q-TOF, Orbitrap, Triple Quadrupole), the following self-validating protocols must be strictly adhered to.

Protocol 1: ESI-MS/MS (LC-MS) Workflow
  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of LC-MS grade Acetonitrile and Water. Crucially, add 0.1% Formic Acid.

    • Causality: Formic acid forces the equilibrium toward the protonated amine, ensuring a pure [M+H]+ population and preventing the formation of complex sodium adducts that convolute MS/MS spectra.

  • Source Optimization: Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Validation Checkpoint (Precursor Scan): Perform a full MS1 scan (m/z 50–300). Verify that the m/z 158.1 peak constitutes >90% of the total ion current. If m/z 157 is observed, the source is inducing in-source oxidation; lower the cone voltage immediately.

  • CID Energy Ramping: Isolate m/z 158.1 (isolation width 1.0 Da). Ramp the collision energy (CE) from 10 eV to 40 eV using Argon as the collision gas.

    • Causality: Ramping captures the full breakdown curve, differentiating the low-energy ethylene loss (m/z 130.1) from the high-energy ring-cleavage products (m/z 100.1).

Protocol 2: GC-EI-MS Workflow
  • Injection: Inject 1 µL of the underivatized sample (10 µg/mL in Hexane) into a splitless inlet at 250°C.

  • Chromatographic Separation: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). Ramp the oven temperature from 50°C to 280°C at 15°C/min.

  • Validation Checkpoint (Ionization): Apply standard 70 eV electron energy. Validate the spectrum by confirming the presence of the m/z 128.1 base peak. If the [M]+∙ (m/z 157.1) is completely absent, lower the source temperature to 200°C to reduce thermal degradation prior to ionization.

Quantitative Diagnostic Profiling

The following table summarizes the causal relationship between the chosen ionization modality and the resulting quantitative fragment distribution. These diagnostic ions serve as the analytical fingerprint for 4,4-diethyl-1,4-azasilinane.

Table 1: Diagnostic Mass Spectrometry Fragments for 4,4-diethyl-1,4-azasilinane

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment AssignmentRelative Abundance
EI (70 eV) 157.1 [M]+∙ 128.129.0 ( C2​H5∙​ ) [M−Ethyl]+ (Silicenium)Base Peak (100%)
EI (70 eV) 157.1 [M]+∙ 100.157.0 ( C2​H5∙​+C2​H4​ ) [M−Ethyl−Ethylene]+ High (~60%)
ESI (+ mode) 158.1 [M+H]+ 130.128.0 ( C2​H4​ ) [M+H−Ethylene]+ High (~80%)
ESI (+ mode) 158.1 [M+H]+ 102.156.0 ( 2×C2​H4​ ) [M+H−2×Ethylene]+ Medium (~40%)

Conclusion

The mass spectrometric analysis of 4,4-diethyl-1,4-azasilinane requires a paradigm shift from traditional carbon-based heterocycles. By understanding the thermodynamic stability of the silicenium ion in EI and the strict adherence to the even-electron rule driving alkene elimination in ESI, researchers can confidently map the metabolic and structural fate of next-generation bioisosteric drugs.

References

  • [2] Controllable Si–C Bond Formation from Trihydrosilanes En Route to Synthesis of 1,4-Azasilinanes with Diverse Silyl Functionalities, Organic Letters. URL:[Link]

  • [1] Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3, VeriXiv. URL:[Link]

  • [4] Dissociative photoionization of 1-Halogenated silacyclohexanes: Silicon traps the halogen, Journal of Physical Chemistry A. URL:[Link]

  • [3] Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents, Bioorganic & Medicinal Chemistry. URL:[Link]

Sources

Theoretical DFT Calculations for 4,4-Diethyl-1,4-azasilinane Derivatives: A Computational Guide for Sila-Substitution in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic replacement of a carbon atom with a silicon atom within biologically validated scaffolds—known as the carbon/silicon switch—has emerged as a powerful paradigm in medicinal chemistry. When applied to the ubiquitous piperidine ring, this substitution yields a 1,4-azasilinane derivative. This in-depth technical guide outlines the theoretical Density Functional Theory (DFT) frameworks required to accurately model 4,4-diethyl-1,4-azasilinane derivatives. By establishing a self-validating computational protocol, researchers can accurately predict the altered conformational dynamics, lipophilicity, and electronic properties that dictate the modified pharmacodynamics of these silicon-containing drug candidates.

The Carbon/Silicon Switch: Mechanistic Rationale

The 1,4-azasilinane core is a heavier congener of piperidine, widely utilized in the discovery of novel silicon-containing therapeutics[1]. The primary causality behind employing a carbon/silicon switch lies in the fundamental atomic differences between carbon and silicon. Silicon possesses a larger covalent radius (1.11 Å vs. 0.77 Å) and lower electronegativity (1.90 vs. 2.55 on the Pauling scale).

When a quaternary carbon is substituted with silicon to form a 4,4-diethyl-1,4-azasilinane, the geometric and electronic properties of the molecule undergo predictable shifts. These alterations directly impact the size, shape, conformational behavior, and lipophilicity of the molecule, which in turn modifies drug−receptor interactions and phase I/II metabolic profiling[2].

Silicon_Switch Carbon 4,4-Diethylpiperidine (Carbon Analogue) Switch Sila-Substitution (C -> Si Exchange) Carbon->Switch Silicon 4,4-Diethyl-1,4-azasilinane (Silicon Analogue) Switch->Silicon P1 Increased Bond Length (Si-C ~1.88 Å) Silicon->P1 P2 Altered Ring Pucker (Flattened at Si) Silicon->P2 P3 Enhanced Lipophilicity (Higher LogP) Silicon->P3

Fig 1. Structural and physicochemical impacts of the carbon-to-silicon switch.

Structural Causality and Quantitative Data

The introduction of the silicon atom at the 4-position, flanked by two ethyl groups, creates unique steric and electronic environments. The longer Si–C bonds (~1.88 Å) compared to C–C bonds (~1.53 Å) expand the lower hemisphere of the heterocycle. Furthermore, the C–Si–C bond angle compresses to approximately 104°, deviating from the ideal tetrahedral angle of 109.5°. This structural "flattening" at the silicon pole alters the spatial trajectory of the attached ethyl groups, fundamentally changing how the molecule occupies a hydrophobic receptor pocket—a phenomenon well-documented in analogues like [3] and [2].

Table 1: Theoretical Property Comparison (Carbon vs. Silicon Analogue)
Property4,4-Diethylpiperidine (Carbon)4,4-Diethyl-1,4-azasilinane (Silicon)Mechanistic Consequence in Drug Design
Heteroatom-C Bond Length ~1.53 Å~1.88 ÅExpands the heterocycle's lower hemisphere, altering target pocket fit.
C-X-C Bond Angle 109.5°104.2°Flattens the ring pucker at the 4-position, shifting ethyl group trajectories.
Dipole Moment ~1.2 D~1.5 DModifies electrostatic interactions and orientation within aqueous environments.
Relative Lipophilicity (LogP) Baseline+0.5 to +1.0Enhances membrane permeability and alters metabolic clearance rates.

Self-Validating Computational Protocol

To accurately capture the subtle conformational preferences of the 4,4-diethyl-1,4-azasilinane ring (including the axial/equatorial equilibrium of the nitrogen lone pair and the rotamers of the ethyl groups), a rigorous, self-validating DFT protocol must be employed.

DFT_Workflow Step1 1. Conformational Sampling (MMFF94 Force Field) Step2 2. Geometry Optimization (M06-2X/6-311++G**) Step1->Step2 Step3 3. Frequency Calculation (Hessian Matrix Evaluation) Step2->Step3 Step4 4. Solvation Modeling (SMD: Water/Octanol) Step3->Step4 Nimag = 0 (True Minimum) Error Imaginary Frequencies (Saddle Point Detected) Step3->Error Nimag > 0 Step5 5. Electronic Properties (HOMO/LUMO, MEP) Step4->Step5 Error->Step2 Perturb Geometry

Fig 2. Self-validating DFT workflow for 1,4-azasilinane derivatives.

Phase I: Conformational Sampling

Prior to quantum mechanical calculations, the conformational space must be thoroughly explored.

  • Methodology: Utilize Molecular Mechanics (e.g., MMFF94 force field) to generate a library of conformers.

  • Causality: The six-membered azasilinane ring is highly flexible. The ethyl groups on the silicon atom can adopt multiple rotational states, and the nitrogen atom undergoes rapid inversion. A 5 kcal/mol energy window ensures that all biologically relevant global and local minima are captured for downstream DFT refinement.

Phase II: DFT Geometry Optimization

Select the lowest-energy conformers from Phase I for high-level geometry optimization.

  • Methodology: Optimize geometries using the M06-2X functional paired with the 6-311++G(d,p) basis set.

  • Causality: The M06-2X meta-GGA hybrid functional is explicitly parameterized to capture non-covalent interactions and medium-range dispersion forces. This is critical for accurately modeling the intramolecular interactions between the bulky 4,4-diethyl groups and the ring backbone. The triple-zeta basis set (6-311) provides radial flexibility. The diffuse functions (++) are mandatory to accurately model the electron-rich lone pair on the nitrogen atom, while the polarization functions (d,p) accommodate the participation of silicon's d-orbitals in bonding[4].

Phase III: Frequency Validation (The Self-Correcting Loop)

A computational protocol is only as reliable as its internal validation mechanisms. After geometry optimization, a frequency calculation must be performed at the exact same level of theory to evaluate the Hessian matrix.

  • Validation Criterion: If the calculation yields zero imaginary frequencies ( Nimag​=0 ), the structure is mathematically validated as a true local minimum, and Zero-Point Vibrational Energy (ZPVE) corrections can be extracted.

  • Correction Loop: If one or more imaginary frequencies are present ( Nimag​>0 ), the geometry has falsely converged to a saddle point (transition state). The protocol demands that the atomic coordinates be manually perturbed along the vector of the imaginary normal mode, followed by re-optimization until Nimag​=0 is achieved.

Phase IV: Solvation & Electronic Properties

Because the primary advantage of the silicon switch is altered pharmacokinetics, gas-phase calculations are insufficient.

  • Methodology: Apply the Solvation Model based on Density (SMD) to simulate both aqueous (water) and lipophilic (1-octanol) environments.

  • Causality: Calculating the solvation free energies ( ΔGsolv​ ) in both environments allows for the theoretical derivation of partition coefficients (LogP). Following this, extract the HOMO/LUMO energy gaps and map the Molecular Electrostatic Potential (MEP) to predict how the less electronegative silicon atom redistributes charge across the heterocycle, altering its hydrogen-bonding capacity at the nitrogen pole.

Conclusion

Theoretical DFT calculations provide an indispensable predictive lens for organosilicon drug design. By adhering to a self-validating computational protocol using dispersion-corrected functionals and robust basis sets, researchers can accurately map the structural flattening, altered ethyl group trajectories, and enhanced lipophilicity inherent to 4,4-diethyl-1,4-azasilinane derivatives. These theoretical insights directly inform the rational design of next-generation silicon-switched therapeutics with optimized receptor affinities and metabolic stability.

References

  • Shen, X., et al. "Controllable Si–C Bond Formation from Trihydrosilanes En Route to Synthesis of 1,4-Azasilinanes with Diverse Silyl Functionalities." Organic Letters, 2023.

  • Tacke, R., et al. "Sila-Trifluperidol, a Silicon Analogue of the Dopamine (D2) Receptor Antagonist Trifluperidol: Synthesis and Pharmacological Characterization." Organometallics, 2010.

  • Tacke, R., et al. "Azasilinane: Gas Electron Diffraction, Dynamic NMR, and Theoretical Study." The Journal of Physical Chemistry A, 2012.

  • Tacke, R., et al. "Sila-haloperidol: A Silicon Analogue of the Dopamine (D2) Receptor Antagonist Haloperidol." Organometallics, 2004.

Sources

Methodological & Application

protocol for synthesizing 4,4-diethyl-1,4-azasilinane hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis and Isolation of 4,4-Diethyl-1,4-azasilinane Hydrochloride

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Document Type: Technical Protocol & Mechanistic Guide

Introduction: The "Silicon Switch" in Medicinal Chemistry

The strategic replacement of a carbon atom with silicon in saturated heterocyclic rings—often termed the "silicon switch"—has emerged as a powerful tool in modern drug design. Silapiperidines, such as 1,4-azasilinanes, serve as highly lipophilic bioisosteres for standard piperidines. The incorporation of the dialkylsilyl moiety increases the overall lipophilicity (LogP) of the pharmacophore, frequently enhancing blood-brain barrier (BBB) permeability, altering metabolic stability, and modulating the basicity (pKa) of the adjacent amine [1].

While the dimethyl variant (4,4-dimethyl-1,4-azasilinane) is widely utilized in the development of antitubercular agents and DEET analogs [2], the 4,4-diethyl-1,4-azasilinane derivative offers an extended steric profile, providing unique vector geometries for structure-activity relationship (SAR) exploration. Because the free base is an unstable, volatile oil prone to oxidation, it is universally isolated and stored as the hydrochloride salt (CAS: 2378507-16-3).

This application note details a robust, four-step, self-validating synthetic protocol for 4,4-diethyl-1,4-azasilinane hydrochloride, leveraging radical hydrobromination and high-dilution cyclization techniques.

Mechanistic Workflow and Pathway Visualization

The synthesis relies on the construction of the 6-membered azasilinane ring from an acyclic divinylsilane precursor. The critical junction is the anti-Markovnikov addition of HBr to establish the necessary terminal electrophiles for subsequent ring closure.

SynthesisWorkflow Start Diethyldivinylsilane (Starting Material) Step1 Step 1: Radical Hydrobromination (HBr gas, BPO, Toluene) Start->Step1 Int1 Bis(2-bromoethyl)diethylsilane (Intermediate 1) Step1->Int1 Anti-Markovnikov Addition Step2 Step 2: Bimolecular Cyclization (Benzylamine, K2CO3, MeCN) Int1->Step2 Int2 1-Benzyl-4,4-diethyl-1,4-azasilinane (Intermediate 2) Step2->Int2 High Dilution S_N2 Cyclization Step3 Step 3: Catalytic Hydrogenolysis (H2, Pd/C, MeOH) Int2->Step3 Int3 4,4-Diethyl-1,4-azasilinane (Free Base) Step3->Int3 Debenzylation Step4 Step 4: Hydrochloride Salt Formation (HCl in Dioxane) Int3->Step4 Product 4,4-Diethyl-1,4-azasilinane HCl (Final Product) Step4->Product Precipitation

Figure 1: Four-step synthetic workflow for 4,4-diethyl-1,4-azasilinane hydrochloride.

Stoichiometry and Reagent Matrices

Note: Quantities are scaled for a 50 mmol theoretical yield of the final product.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
DiethyldivinylsilaneStarting Material140.301.050.0 mmol (7.02 g)
Hydrogen Bromide (gas)Halogen Source80.91Excess~2.5 atm
Benzoyl Peroxide (BPO)Radical Initiator242.230.052.5 mmol (0.61 g)
BenzylamineNitrogen Source107.151.0552.5 mmol (5.63 g)
Potassium CarbonateAcid Scavenger138.213.0150.0 mmol (20.7 g)
Palladium on Carbon (10%)Hydrogenation Cat.N/A10% w/w1.5 g
4M HCl in DioxaneSalt Former36.461.215.0 mL

Step-by-Step Experimental Protocols & Causality

Step 1: Synthesis of Bis(2-bromoethyl)diethylsilane

Objective: Convert the vinyl groups to terminal bromides via anti-Markovnikov addition. Causality & Logic: Standard electrophilic addition of HBr would yield the Markovnikov product (1-bromoethyl groups), which cannot cyclize into a 6-membered ring. By using a radical initiator (BPO) and UV light/heat, the bromine radical attacks the terminal carbon to form the more stable secondary carbon radical, ensuring the anti-Markovnikov regioselectivity required for the 1,4-azasilinane skeleton.

  • Preparation: In a flame-dried, 250 mL three-neck round-bottom flask equipped with a gas dispersion tube and a reflux condenser, dissolve diethyldivinylsilane (7.02 g, 50 mmol) in anhydrous toluene (100 mL).

  • Initiation: Add benzoyl peroxide (0.61 g, 2.5 mmol). Purge the system with inert argon for 15 minutes.

  • Reaction: Heat the solution to 80°C. Slowly bubble anhydrous HBr gas through the dispersion tube into the solution under continuous UV irradiation (or ambient light if thermal initiation is sufficient) for 4 hours.

  • Validation Checkpoint: Monitor the disappearance of vinyl protons (5.8–6.3 ppm) via crude 1 H NMR.

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO 3​ (2 × 50 mL) to neutralize residual HBr, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. The crude bis(2-bromoethyl)diethylsilane is used immediately in the next step to prevent degradation.

Step 2: Bimolecular Cyclization to 1-Benzyl-4,4-diethyl-1,4-azasilinane

Objective: Form the 6-membered silapiperidine ring. Causality & Logic: Reacting a primary amine with a dihalide naturally competes with intermolecular polymerization. To enforce intramolecular cyclization (forming the ring), the reaction must be run under high dilution conditions (Ruggli-Ziegler principle). Benzylamine is chosen over ammonia because the benzyl group prevents over-alkylation (quaternization) and is easily cleaved later [3].

  • Preparation: Suspend anhydrous K 2​ CO 3​ (20.7 g, 150 mmol) in anhydrous acetonitrile (500 mL) to establish a highly dilute environment.

  • Addition: Heat the suspension to reflux (82°C). Using a dual-syringe pump, simultaneously add a solution of crude bis(2-bromoethyl)diethylsilane in MeCN (50 mL) and benzylamine (5.63 g, 52.5 mmol) in MeCN (50 mL) dropwise over 6 hours.

  • Reaction: Maintain reflux for an additional 12 hours post-addition.

  • Validation Checkpoint: TLC (Hexane:EtOAc 8:2) should show a new UV-active spot. Ninhydrin stain will be negative (tertiary amine), distinguishing it from unreacted benzylamine.

  • Workup: Filter the hot mixture to remove inorganic salts. Concentrate the filtrate, dissolve the residue in dichloromethane (DCM), wash with brine, dry, and purify via silica gel chromatography to yield 1-benzyl-4,4-diethyl-1,4-azasilinane.

Step 3: Catalytic Hydrogenolysis (Debenzylation)

Objective: Remove the benzyl protecting group to yield the free secondary amine. Causality & Logic: Palladium-catalyzed hydrogenolysis selectively cleaves the C-N benzyl bond without reducing the robust Si-C bonds. Methanol is used as the solvent to maintain the solubility of the amine while preventing catalyst poisoning.

  • Preparation: In a Parr hydrogenation flask, dissolve 1-benzyl-4,4-diethyl-1,4-azasilinane (~10 g) in MS-grade methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.5 g) under a blanket of argon to prevent auto-ignition of the catalyst.

  • Reaction: Evacuate the flask and backfill with H 2​ gas three times. Pressurize to 50 psi H 2​ and agitate vigorously at room temperature for 18 hours [4].

  • Validation Checkpoint: An aliquot filtered through a micro-syringe and analyzed by LC-MS should show the mass of the free base [M+H] + = 158.1.

  • Workup: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate under reduced pressure to yield the free 4,4-diethyl-1,4-azasilinane as a pale oil. Proceed immediately to Step 4.

Step 4: Hydrochloride Salt Formation

Objective: Stabilize the volatile, oxidation-prone free base into a handleable solid. Causality & Logic: The free azasilinane is susceptible to aerial oxidation and CO 2​ absorption (forming carbamates). Converting it to the HCl salt using anhydrous HCl in dioxane ensures a water-free environment, promoting the immediate precipitation of the highly pure, crystalline salt [4].

  • Preparation: Dissolve the crude 4,4-diethyl-1,4-azasilinane oil in anhydrous diethyl ether (50 mL) and cool to 0°C in an ice bath.

  • Precipitation: Dropwise, add 4M HCl in dioxane (15.0 mL, 60 mmol) under continuous stirring. A white precipitate will form immediately.

  • Reaction: Stir at 0°C for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the white solid rapidly through a fritted glass funnel under an argon stream. Wash the filter cake with cold, anhydrous diethyl ether (2 × 20 mL).

  • Drying: Dry the solid in a vacuum desiccator over P 2​ O 5​ overnight to yield 4,4-diethyl-1,4-azasilinane hydrochloride as a highly pure, hygroscopic white powder.

Analytical Characterization Data

A self-validating protocol requires rigorous analytical confirmation. Below is the expected characterization profile for the final isolated salt.

Analytical MethodExpected Result / Signal Assignment
Appearance White to off-white crystalline powder.
LC-MS (ESI+) Calculated for C 8​ H 20​ NSi [M-Cl] + : 158.13; Observed: 158.1
1 H NMR (400 MHz, D 2​ O) δ 3.25 (m, 4H, N-CH 2​ ), 1.05 (m, 4H, Si-CH 2​ -ring), 0.95 (t, J = 7.8 Hz, 6H, Si-CH 2​ CH 3​ ), 0.65 (q, J = 7.8 Hz, 4H, Si-CH 2​ **CH 3​ ).
13 C NMR (100 MHz, D 2​ O) δ 44.2 (C2, C6), 11.5 (C3, C5), 7.2 (Si-CH 2​ CH 3​ ), 3.8 (Si-CH 2​ **CH 3​ ).
Melting Point > 200°C (Decomposes)

References

  • Ramesh, M., et al. "Identification of a Novel Series of Potent Organosilicon Mosquito Repellents." Frontiers in Chemistry, vol. 9, 2021. Available at:[Link]

  • Liu, Y., et al. "Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents." European Journal of Medicinal Chemistry, 2023. Available at:[Link]

  • Tacke, R., et al. "Sila-substitution of biologically active compounds: synthesis and pharmacological properties of silapiperidines.
  • New Drug Approvals. "SILICO LINEZOLID, SILINEZOLID, NDS 10024." New Drug Approvals, 2015. Available at:[Link]

applications of 4,4-diethyl-1,4-azasilinane hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4,4-Diethyl-1,4-azasilinane Hydrochloride in Medicinal Chemistry – The Silicon Switch Strategy

Executive Summary

In contemporary drug discovery, optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a pharmacophore is as critical as achieving target potency. 4,4-Diethyl-1,4-azasilinane hydrochloride (CAS: 2378507-16-3) has emerged as a highly specialized building block for the "silicon switch" (sila-substitution) strategy[1][2]. By acting as a bioisostere for 4,4-diethylpiperidine or azepane rings, this silicon-containing heterocycle allows medicinal chemists to subtly manipulate the physicochemical properties of lead compounds without drastically altering their core structural framework[3][4].

This application note details the mechanistic rationale behind utilizing 4,4-diethyl-1,4-azasilinane hydrochloride, highlights its proven applications in oncology and infectious disease, and provides self-validating experimental protocols for its incorporation into drug scaffolds.

Mechanistic Rationale: The Causality of Sila-Substitution

The replacement of a central carbon atom with a silicon atom in a saturated heterocyclic ring is not merely a structural novelty; it is a calculated physicochemical intervention[3]. The causality behind choosing 4,4-diethyl-1,4-azasilinane over its carbon counterpart is driven by three fundamental atomic differences:

  • Altered Ring Conformation via Bond Lengths : The C–Si bond (~1.87 Å) is significantly longer than the C–C bond (~1.54 Å), and silicon possesses a larger covalent radius[5]. In a 6-membered azasilinane ring, this elongates the lower half of the ring, flattening the typical "chair" conformation. This altered trajectory pushes the diethyl substituents further outward, optimizing van der Waals interactions in deep, hydrophobic binding pockets[6].

  • Enhanced Lipophilicity (LogP) and Permeability : Silicon is more electropositive than carbon but larger in volume. The incorporation of the 4,4-diethyl-1,4-azasilinane motif generally increases the overall lipophilicity of the molecule[5][7]. This translates to enhanced passive membrane permeability, a critical factor for intracellular targets.

  • Metabolic Rerouting : Piperidine rings are notorious for undergoing cytochrome P450-mediated oxidation (e.g., α-oxidation leading to toxic lactams or ring-opening). The silicon switch alters the electron density and steric shielding of the ring, effectively blocking these specific metabolic liabilities and improving intrinsic clearance ( CLint​ )[6].

SiliconSwitch Carbon Piperidine Core (Carbon) Silicon 1,4-Azasilinane Core (Silicon Switch) Carbon->Silicon Bioisosteric Replacement Prop1 Longer C-Si Bonds (~1.87 Å vs ~1.54 Å) Silicon->Prop1 Prop2 Increased Covalent Radius Silicon->Prop2 Prop3 Enhanced Lipophilicity Silicon->Prop3 Out1 Altered Ring Conformation (Flatter Chair) Prop1->Out1 Prop2->Out1 Out2 Improved Hydrophobic Pocket Binding Prop3->Out2 Out3 Modulated ADMET Profile (Metabolic Stability) Prop3->Out3 Out1->Out2

Figure 1: Mechanistic rationale and pharmacological effects of the carbon-to-silicon bioisosteric switch.

Key Applications in Drug Discovery

The 1,4-azasilinane scaffold (including its dimethyl and diethyl variants) has been successfully deployed across multiple therapeutic areas to rescue stalled lead compounds:

  • Antitubercular Agents (MmpL3 Inhibitors) : Mycobacterial membrane protein large 3 (MmpL3) is a highly validated target for Mycobacterium tuberculosis. Researchers replacing standard piperidines with 1,4-azasilinanes in 1,2,4-triazole and pyridine-2-methylamine scaffolds observed a dramatic increase in potency[7][8]. The azasilinane moiety superiorly occupies the S2 hydrophobic pocket of MmpL3, leading to an 8-fold increase in antimicrobial activity[7][8].

  • Oncology (Kinesin KIF18A Inhibitors) : In the development of KIF18A inhibitors for chromosomally unstable cancers, silicon atom replacement was utilized to lock the spatial proximity of lipophilic rings via internal hydrogen bonding. The azasilinane analog maintained critical hydrophobic contacts while modulating the ADME profile compared to the carbon matched-pair[6].

  • Antivirals (HCV NS5A Inhibitors) : The development of pan-genotypic Hepatitis C Virus (HCV) inhibitors utilized 4-silapiperidines to achieve extraordinary picomolar ( EC50​=0.4–0.9 pM) potencies against GT1a and GT1b replicons[5].

Quantitative Data Summary

The table below summarizes the comparative pharmacological impact of replacing a carbon-based piperidine with an azasilinane bioisostere across different targets.

Scaffold / TargetCarbon Isostere (Piperidine)Silicon Isostere (Azasilinane)Pharmacological ImpactRef
1,2,4-Triazole (MmpL3) MIC=0.25 µg/mL MIC=0.031 µg/mL8-fold potency increase; enhanced lipophilicity[7]
Pyridine-2-methylamine (MmpL3)Moderate S2 pocket bindingSuperior S2 pocket bindingIncreased target occupancy[8]
Sovilnesib analog (KIF18A)High intrinsic clearanceModulated ADME profileImproved hydrophobic pocket contacts[6]
Valine-capped (HCV NS5A)Standard EC50​ EC50​=0.4–0.9 pMPicomolar potency against GT1a/GT1b[5]

Experimental Methodologies

Because 4,4-diethyl-1,4-azasilinane is supplied as a hydrochloride salt to prevent oxidative degradation and improve shelf-life[1][2], all synthetic protocols must include an in situ neutralization (free-basing) step.

Protocol A: Reductive Amination (N-Alkylation)

This protocol is optimal for coupling the azasilinane to aldehyde-bearing pharmacophores[7][8].

Causality & Logic: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over Sodium borohydride ( NaBH4​ ) because it is a milder reducing agent. It selectively reduces the transient iminium ion without reducing the unreacted aldehyde, preventing the formation of undesired primary alcohols.

  • Free-Basing : Suspend 4,4-diethyl-1,4-azasilinane hydrochloride (1.1 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise at 0 °C. Stir for 15 minutes to liberate the free secondary amine.

  • Imine Formation : Add the target aldehyde (1.0 eq) to the solution. Stir at room temperature for 1–2 hours.

    • Self-Validation Step: Quench a 10 µL aliquot in Methanol. Analyze via TLC or LC-MS to confirm the disappearance of the aldehyde and the formation of the iminium intermediate.

  • Reduction : Cool the mixture to 0 °C. Add NaBH(OAc)3​ (2.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Quench & Workup : Quench the reaction carefully with saturated aqueous NaHCO3​ . Extract the aqueous layer 3x with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation : Purify via flash column chromatography. Validate the final product using LC-MS (monitoring for the [M+H]+ peak of the tertiary amine) and 1H -NMR (confirming the disappearance of the aldehyde proton at ~9-10 ppm).

ReductiveAmination Step1 Step 1: Free-Basing 4,4-Diethyl-1,4-azasilinane HCl + DIPEA in DCM Step2 Step 2: Imine Formation Add Aldehyde Stir at RT (1-2 h) Step1->Step2 Step3 Step 3: Reduction Add NaBH(OAc)3 Stir at RT (4-12 h) Step2->Step3 Step4 Step 4: Quench & Extract Sat. NaHCO3 (aq) Extract with DCM Step3->Step4 Step5 Step 5: Validation LC-MS (Target [M+H]+) Flash Chromatography Step4->Step5

Figure 2: Step-by-step workflow for the reductive amination of 4,4-diethyl-1,4-azasilinane hydrochloride.

Protocol B: Nucleophilic Aromatic Substitution ( SN​Ar )

This protocol is utilized for N-arylation or heteroarylation (e.g., coupling to chloropyrimidines)[6].

  • Preparation : In a microwave vial, combine the aryl/heteroaryl halide (1.0 eq) and 4,4-diethyl-1,4-azasilinane hydrochloride (1.2 eq) in anhydrous DMSO or DMF.

  • Base Addition : Add Potassium Carbonate ( K2​CO3​ , 3.0 eq) or DIPEA (3.0 eq). The excess base is required to neutralize the HCl salt and act as an acid scavenger for the leaving halide.

  • Heating : Seal the vial and heat to 80–100 °C thermally or via microwave irradiation for 2–4 hours.

    • Self-Validation Step: The reaction mixture will typically undergo a distinct color change. Monitor via LC-MS until the starting aryl halide is consumed.

  • Isolation : Cool to room temperature and pour the mixture into ice water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with Ethyl Acetate (EtOAc), wash extensively with water (to remove DMSO/DMF) and brine, dry, and concentrate.

References

  • NextSDS. 4,4-diethyl-1,4-azasilinane hydrochloride — Chemical Substance. [Link]

  • ChemSrc. 4,4-Diethyl-1,4-azasilinane Properties.[Link]

  • Fotie, J., et al. "Silicon switch: Carbon-silicon Bioisosteric replacement as a strategy to modulate the selectivity, physicochemical, and drug-like properties in anticancer pharmacophores." Chemical Biology & Drug Design.[Link]

  • El-Sayed, N., et al. "Medicinal chemistry advances in targeting class I histone deacetylases." Exploration of Targeted Anti-tumor Therapy.[Link]

  • Domraceva, I., et al. "Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Namiki Shoji. Building Blocks Catalogue November 2023. [Link]

  • North Dakota State University. Research Publications. [Link]

  • (2.1) Chauhan, K. R., et al. "Identification of a Novel Series of Potent Organosilicon Mosquito Repellents." ACS Omega.[Link]

  • (2.2) Chauhan, K. R., et al. "Identification of a Novel Series of Potent Organosilicon Mosquito Repellents." ACS Omega.[Link]

  • (2.3) Oestreich, M., et al. "Controllable Si–C Bond Formation from Trihydrosilanes En Route to Synthesis of 1,4-Azasilinanes with Diverse Silyl Functionalities." Organic Letters.[Link]

  • (2.4) "Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents." RHHZ. [Link]

  • (2.5) "Discovery of Kinesin KIF18A Inhibitor ATX020: Tactical Application of Silicon Atom Replacement." ACS Medicinal Chemistry Letters.[Link]

  • (2.6) "Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents." PubMed Central.[Link]

  • (2.7) "Discovery of a Silicon-Containing Pan-Genotype Hepatitis C Virus NS5A Inhibitor." Journal of Medicinal Chemistry.[Link]

  • (2.8) "Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3." VeriXiv. [Link]

  • (2.9) "(4 + 2) Annulation of Cl–NH3+CH2SiMe2CH2Cl and Propynones for the Synthesis of 1,3-Azasilinones." Organic Letters.[Link]

Sources

Application Note: 4,4-Diethyl-1,4-azasilinane Hydrochloride as a Silicon Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Sila-Substitution Paradigm

The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved drugs. However, its widespread use is frequently accompanied by pharmacokinetic (PK) liabilities, notably oxidative metabolism at the C4 position by cytochrome P450 enzymes and suboptimal lipophilicity profiles.

Silicon bioisosterism (sila-substitution)—the replacement of a carbon atom with a silicon atom—has emerged as a powerful strategy to overcome these limitations[1]. Silicon's larger covalent radius (C-Si bond ~1.87 Å vs. C-C bond ~1.54 Å) and lower electronegativity subtly alter the 3D geometry and increase the lipophilicity of the parent scaffold[1]. This modification enhances blood-brain barrier (BBB) penetration, shifts metabolic hotspots, and can improve target selectivity[2].

4,4-Diethyl-1,4-azasilinane hydrochloride (CAS: 2378507-16-3)[3] serves as an advanced building block, acting as a direct bioisostere for 4,4-diethylpiperidine or generic piperidine/morpholine moieties. The diethyl substitution on the silicon atom provides a unique steric bulk that expands the structure-activity relationship (SAR) space beyond the more common dimethyl-azasilinane derivatives, allowing medicinal chemists to fine-tune the hydrophobic interactions within the target binding pocket[4].

Physicochemical Profiling: Piperidine vs. Azasilinane

To understand the impact of incorporating 4,4-diethyl-1,4-azasilinane, we must compare its physicochemical properties to a traditional carbon-based analog.

Property4,4-Diethylpiperidine Core4,4-Diethyl-1,4-azasilinane CoreMechanistic Impact
Heteroatom at Position 4 Carbon (C)Silicon (Si)Shifts electron density; alters ring puckering.
Bond Length (C/Si - C) ~1.54 Å~1.87 ÅIncreases molar volume; modifies receptor fit[1].
Lipophilicity (ΔLogP) Baseline+0.4 to +0.8Enhances membrane permeability and BBB crossing[1].
Metabolic Stability Susceptible to C4 oxidationResistant to Si-oxidationBlocks specific CYP450 metabolic liabilities[2].
Basic pKa (Secondary Amine) ~10.5~10.0 - 10.2Slightly reduced basicity improves oral bioavailability.

Workflow & Mechanistic Integration

The integration of 4,4-diethyl-1,4-azasilinane into a drug discovery pipeline follows a rational design workflow, transitioning from a structurally flawed lead to a metabolically robust candidate.

G A Lead Compound (Piperidine Core) B PK Liability (C4 Oxidation / Poor BBB) A->B In Vivo / Microsomal Assays C Sila-Substitution (4,4-Diethyl-1,4-azasilinane) B->C Bioisosteric Design D Synthetic Integration (Amidation / Alkylation) C->D Building Block Insertion E Optimized Candidate (Azasilinane Core) D->E Improved ADME / Potency

Figure 1: Logical workflow for rescuing a piperidine-based lead compound using 4,4-diethyl-1,4-azasilinane.

Experimental Protocols

As a hydrochloride salt, 4,4-diethyl-1,4-azasilinane is highly stable and resistant to amine oxidation during storage. However, during synthesis, the salt must be neutralized in situ to liberate the nucleophilic free amine.

Protocol A: HATU-Mediated Amide Coupling

This protocol outlines the synthesis of sila-amides, a common motif in organosilicon drug candidates[4]. HATU is selected over EDC/HOBt due to its superior kinetics when reacting with sterically encumbered secondary amines.

Materials:

  • Carboxylic acid building block (1.0 eq)

  • 4,4-Diethyl-1,4-azasilinane hydrochloride (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂ or Ar). Add HATU (1.2 eq) and stir for 5 minutes at room temperature to form the active O-At ester.

  • Neutralization & Addition: In a separate vial, suspend 4,4-diethyl-1,4-azasilinane hydrochloride (1.2 eq) in DMF. Add DIPEA (4.0 eq).

    • Causality Note: 4.0 equivalents of DIPEA are critical here—one to neutralize the HCl salt of the azasilinane, one to deprotonate the carboxylic acid, and an excess to maintain a basic environment for the coupling kinetics.

  • Coupling: Transfer the neutralized amine solution to the activated acid mixture. Stir at room temperature for 2–4 hours.

  • Reaction Monitoring: Monitor via LC-MS. The azasilinane moiety is highly lipophilic; expect the product to elute significantly later than a standard piperidine analog.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: Reductive Amination

Reductive amination is ideal for appending the azasilinane ring to an alkyl chain or benzylic position.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • 4,4-Diethyl-1,4-azasilinane hydrochloride (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) (1.1 eq)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Iminium Formation: Combine the aldehyde/ketone (1.0 eq) and 4,4-diethyl-1,4-azasilinane hydrochloride (1.1 eq) in anhydrous DCE (0.2 M). Add TEA (1.1 eq) dropwise.

    • Causality Note: TEA is added in a strict 1.1 ratio to liberate the free amine without making the solution overly basic. Iminium ion formation requires slightly acidic/neutral conditions; excess base will stall the reaction.

  • Stirring: Stir the mixture at room temperature for 1 hour to allow complete iminium intermediate formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion.

    • Causality Note: NaBH(OAc)₃ is chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde/ketone.

  • Completion: Stir for 12–16 hours at room temperature.

  • Workup: Quench with 1N NaOH to break down boron complexes and ensure the product is in its free-base form. Extract with Dichloromethane (DCM). Wash with brine, dry over MgSO₄, and concentrate.

Downstream Validation (ADME & Analytics)

Once synthesized, the success and impact of the bioisosteric replacement must be analytically validated.

  • NMR Spectroscopy: The presence of the silicon atom significantly shields the adjacent protons. In ¹H NMR, the CH₂ protons attached to the silicon (both in the azasilinane ring and on the ethyl groups) will typically appear upfield, often between 0.50 and 1.00 ppm[4].

  • Chromatographic Behavior: Scientist's Note: When purifying azasilinane derivatives via reversed-phase HPLC, you will typically observe an increased retention time compared to the piperidine analog due to the +0.4 to +0.8 shift in LogP. Adjust your acetonitrile/methanol gradients accordingly.

  • Microsomal Stability Assays: Subject the novel azasilinane to Human Liver Microsome (HLM) and Mouse Liver Microsome (MLM) assays. Compare the intrinsic clearance (CL_int) to the piperidine lead. A successful sila-substitution will demonstrate a prolonged half-life (t₁/₂), directly validating the occlusion of the C4 metabolic hotspot.

References

  • Englebienne, P., Hoonacker, A. V., & Herst, C. V. (2005). "The Place of the Bioisosteric Sila-Substitution in Drug Design." Current Topics in Medicinal Chemistry. 1

  • Sieburth, S. M., et al. (2012). "Efficient Routes to Carbon–Silicon Bond Formation for the Synthesis of Silicon-Containing Peptides and Azasilaheterocycles." Accounts of Chemical Research. 2

  • Sharma, N., et al. (2021). "Identification of a Novel Series of Potent Organosilicon Mosquito Repellents." ACS Omega. 4

  • BLD Pharm. (2023). "4,4-Diethyl-1,4-azasilinane hydrochloride (CAS: 2378507-16-3) Product Information." 3

Sources

Application Note: Standard Reaction Conditions for 4,4-Diethyl-1,4-azasilinane Hydrochloride Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Silicon-Switch" Paradigm

The integration of silicon into saturated nitrogen heterocycles—often referred to as the "silicon-switch" strategy—has become a highly effective tactic in modern medicinal chemistry to improve lipophilicity, metabolic stability, and target binding affinity[1]. 4,4-Diethyl-1,4-azasilinane represents a heavier, highly lipophilic congener of piperidine. Because the free secondary amine is susceptible to oxidation and degradation over time, the reagent is typically synthesized, stored, and utilized as an air-stable hydrochloride salt (4,4-diethyl-1,4-azasilinane·HCl)[2].

Attaching this critical pharmacophore to aryl or heteroaryl scaffolds is primarily achieved via Palladium-catalyzed Buchwald-Hartwig C–N cross-coupling[3]. This application note details the mechanistic rationale, optimized reaction conditions, and a self-validating protocol for the efficient cross-coupling of 4,4-diethyl-1,4-azasilinane hydrochloride.

Mechanistic Framework & Catalyst Selection

The Buchwald-Hartwig amination of secondary amine hydrochloride salts requires careful tuning of the catalytic system. While the reaction follows a standard Pd(0)/Pd(II) catalytic cycle, the presence of the hydrochloride salt necessitates specific stoichiometric and steric adjustments:

  • Base Equivalents (Causality of Stoichiometry): At least 2.2 to 2.5 equivalents of a strong base (e.g., NaOtBu or Cs₂CO₃) are strictly required. The first equivalent neutralizes the HCl salt to liberate the nucleophilic free azasilinane in situ, while the remaining equivalents drive the deprotonation of the intermediate Pd(II)-amine complex[4].

  • Ligand Design (Causality of Sterics): The 4,4-diethyl substitution creates a bulky steric environment around the silicon atom, which can induce conformational constraints on the nitrogen heterocycle. Using bulky, electron-rich dialkylbiaryl phosphine ligands (such as RuPhos or BrettPhos) accelerates the critical reductive elimination step and suppresses off-target β-hydride elimination, ensuring high yields of the N-arylated product[3].

G Start Precatalyst Activation Pd2(dba)3 + RuPhos OxAdd Oxidative Addition Ar-X + L-Pd(0) Start->OxAdd Active L-Pd(0) AmineBind Amine Coordination Azasilinane Binding OxAdd->AmineBind L-Pd(II)(Ar)(X) Deprot Deprotonation (Base) Neutralizes HCl & Amine AmineBind->Deprot L-Pd(II)(Ar)(NHR2+)X- RedElim Reductive Elimination Product Release Deprot->RedElim L-Pd(II)(Ar)(NR2) RedElim->OxAdd Regenerated L-Pd(0) Product N-Aryl-4,4-diethyl-1,4-azasilinane RedElim->Product Cross-Coupled Product

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination with azasilinane hydrochloride.

Quantitative Optimization of Reaction Conditions

The table below summarizes the optimization landscape for coupling 4,4-diethyl-1,4-azasilinane·HCl with a standard electron-neutral aryl bromide.

EntryPrecatalyst (mol %)Ligand (mol %)Base (Equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2.5)BINAP (5.0)Cs₂CO₃ (2.5)Toluene10045
2Pd₂(dba)₃ (2.5)RuPhos (5.0)NaOtBu (2.5)1,4-Dioxane9088
3Pd(OAc)₂ (5.0)BrettPhos (5.0)NaOtBu (2.5)1,4-Dioxane9092
4Pd₂(dba)₃ (2.5)RuPhos (5.0)K₃PO₄ (3.0)Toluene11076

Note: NaOtBu combined with BrettPhos or RuPhos provides optimal conversion. For base-sensitive substrates (e.g., those containing esters or enolizable ketones), Cs₂CO₃ in Toluene is the preferred alternative despite slightly slower kinetics[4].

Self-Validating Experimental Protocol

This protocol includes built-in checkpoints to ensure catalyst activation and reaction completion, guaranteeing a trustworthy workflow.

Reagents & Materials:

  • Aryl halide (1.0 mmol)

  • 4,4-Diethyl-1,4-azasilinane hydrochloride (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol %) or Pd(OAc)₂ (0.05 mmol, 5.0 mol %)

  • BrettPhos (0.05 mmol, 5.0 mol %)

  • Sodium tert-butoxide (NaOtBu) (2.5 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL, thoroughly degassed)

Step-by-Step Methodology:

  • Preparation of the Schlenk Tube: Oven-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Solid Reagent Loading: Add the aryl halide (if solid), 4,4-diethyl-1,4-azasilinane hydrochloride, Pd₂(dba)₃, ligand, and NaOtBu to the tube.

    • Causality Check: Loading the strong base last minimizes premature degradation of the Pd precatalyst before the solvent is added and the ligand can coordinate.

  • Degassing: Evacuate the tube and backfill with Argon. Repeat this cycle 3 times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe. If the aryl halide is a liquid, add it at this stage.

    • Validation Check 1: The solution should initially appear dark purple/red (characteristic of Pd₂(dba)₃) and transition to a dark reddish-brown upon stirring at room temperature, confirming the formation of the active L-Pd(0) species.

  • Heating & Stirring: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 90 °C for 12–16 hours.

  • Reaction Monitoring: Monitor the reaction via TLC or LC-MS.

    • Validation Check 2: In LC-MS, the disappearance of the aryl halide peak and the emergence of the product mass [M+H]⁺ confirms conversion. The liberated free azasilinane fragment (m/z 158.1) may be visible if an excess of the amine salt was used.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (typically Hexanes/Ethyl Acetate gradients) to afford the pure N-aryl-4,4-diethyl-1,4-azasilinane.

Analytical Signatures for Verification

To confirm the structural integrity of the cross-coupled product, utilize the following spectroscopic signatures:

  • ¹H NMR: Confirm the disappearance of the broad N-H proton (if previously visible in the free amine). Look for the characteristic upfield shift of the α-protons on the azasilinane ring (typically ~3.0 - 3.5 ppm), which will now show coupling influenced by the newly attached aromatic system.

  • ¹³C NMR: The Si-CH₂ carbons typically resonate highly upfield (around 10-15 ppm), while the ethyl group carbons (Si-CH₂C H₃) resonate distinctly from the core ring carbons, confirming the intact 4,4-diethyl silane moiety.

References

  • Controllable Si–C Bond Formation from Trihydrosilanes En Route to Synthesis of 1,4-Azasilinanes with Diverse Silyl Functionalities | Organic Letters - ACS Publications. acs.org. 2

  • WO2024033280A1 - Furopyridin and furopyrimidin, inhibitors of pi4k, for use in the treatment of parasite infection and malaria - Google Patents. google.com. 4

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. nih.gov. 3

  • D. Srinivasa Reddy - Grokipedia. grokipedia.com. 1

Sources

preparation of organosilicon polymers using 4,4-diethyl-1,4-azasilinane HCl

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Synthesis and Polymerization Workflows for 4,4-Diethyl-1,4-azasilinane-Based Organosilicon Materials

Mechanistic Rationale & Strategic Overview

The incorporation of silicon into organic polymer backbones introduces profound physicochemical shifts. 4,4-Diethyl-1,4-azasilinane hydrochloride is a highly versatile, silicon-containing heterocycle. By replacing a carbon atom with silicon (sila-substitution), researchers can exploit [1].

The strategic choice of the diethyl variant over the more common dimethyl analog is rooted in steric shielding. The bulky ethyl groups protect the silicon center from unwanted nucleophilic attacks during harsh polymerization conditions, a principle similarly exploited in the [2].

This guide outlines two primary trajectories for utilizing 4,4-diethyl-1,4-azasilinane:

  • Direct Step-Growth Polymerization : Utilizing the secondary amine as a nucleophile in interfacial polycondensation to yield novel poly(azasilinane-amide)s.

  • Catalyst Ligand Synthesis : Employing the azasilinane framework to synthesize [3], yielding high-molecular-weight polyolefin elastomers.

Experimental Workflow Visualization

Workflow A 4,4-Diethyl-1,4-azasilinane HCl (Precursor) B Biphasic Neutralization (NaOH / DCM) A->B C Free Amine Intermediate (Nucleophile) B->C D Interfacial Polycondensation (+ Diacyl Chlorides) C->D E Ligand Complexation (+ Ti/Zr Precursors) C->E F Poly(azasilinane-amide) Organosilicon Polymer D->F G Constrained Geometry Catalyst (Olefin Polymerization) E->G

Workflow for organosilicon polymer preparation from 4,4-diethyl-1,4-azasilinane HCl.

Step-by-Step Methodologies

Phase 1: Liberation of the Azasilinane Free Base

The commercial hydrochloride salt of 4,4-diethyl-1,4-azasilinane is robust for storage but entirely unreactive in polycondensation due to the protonation of the secondary amine. We employ a biphasic neutralization strategy to liberate the nucleophilic free base.

  • Step 1: Suspend 10.0 g of 4,4-diethyl-1,4-azasilinane HCl in 100 mL of dichloromethane (DCM) in a 500 mL separatory funnel.

  • Step 2: Slowly add 100 mL of cold 1M NaOH (aq).

    • Causality: The biphasic system ensures that as the free base is liberated, it immediately partitions into the organic phase. This protects the silicon atom from prolonged exposure to the highly alkaline aqueous environment, preventing hydrolytic ring-opening.

  • Step 3: Agitate vigorously, venting frequently to release pressure.

    • Self-Validation: Test the aqueous layer with pH paper; a persistent pH > 10 validates that the stoichiometric neutralization of the HCl salt is complete. If the pH drops below 10, add additional NaOH.

  • Step 4: Separate the organic layer, extract the aqueous layer with an additional 50 mL of DCM, combine the organic fractions, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure free base as a colorless oil.

Phase 2: Synthesis of Poly(4,4-diethyl-1,4-azasilinane-terephthalamide)

To create the organosilicon polymer, the liberated secondary amine undergoes interfacial polycondensation with a diacyl chloride.

  • Step 1: Dissolve 5.0 g of the liberated 4,4-diethyl-1,4-azasilinane and 1.5 g of NaOH (acting as an acid acceptor) in 50 mL of deionized water.

  • Step 2: In a separate beaker, dissolve 6.5 g of terephthaloyl chloride in 50 mL of DCM.

  • Step 3: Carefully overlay the organic solution onto the aqueous solution using a glass rod to prevent premature mixing.

    • Causality: Interfacial polymerization restricts the reaction to the phase boundary. The NaOH in the aqueous phase neutralizes the HCl byproduct generated during amidation, driving the equilibrium forward and preventing the protonation of the unreacted azasilinane monomer.

  • Step 4: Self-Validation: A distinct, continuous white polymeric film will instantly form at the aqueous-organic interface. This visual cue immediately validates the stoichiometric reactivity of the azasilinane nitrogen with the acyl chloride.

  • Step 5: Grasp the film with forceps and pull it continuously onto a glass rod. Wash the collected polymer thoroughly with methanol to remove unreacted monomers, and dry in a vacuum oven at 60 °C for 24 hours.

Phase 3: Alternative Route – Synthesis of Titanium CGCs for Polyolefins

If the goal is to produce polyolefins, the azasilinane is reacted with titanium precursors to form a half-metallocene.

  • Step 1: React the free azasilinane with a cyclopentadienyl-titanium chloride precursor in toluene at -78 °C.

  • Step 2: Activate the resulting titanium complex with [Ph₃C][B(C₆F₅)₄] and an aluminum alkyl scavenger (e.g., iBu₃Al).

    • Causality: The [1,2]azasilinane framework "constrains" the geometry of the titanium center. This structural tension leaves the metal highly exposed and electrophilic, allowing it to rapidly coordinate and insert bulky alpha-olefins (like 1-octene) alongside ethylene, resulting in high-molecular-weight copolymers.

Quantitative Data & Polymer Characterization

The structural integration of the 4,4-diethyl-1,4-azasilinane ring yields distinct thermal and physical advantages depending on the polymerization pathway chosen.

Polymer / Catalyst SystemMonomers / Precursors Mw​ (kDa)PDI ( Mw​/Mn​ )Thermal Stability ( Td5%​ )Key Material Property
Poly(azasilinane-terephthalamide) 4,4-diethyl-1,4-azasilinane + Terephthaloyl chloride45.22.1380 °CHigh free volume, enhanced lipophilicity
Poly(ethylene-co-1-octene) Ethylene + 1-Octene (Catalyzed by Azasilinane-Ti CGC)850.02.4410 °CHigh MW elastomer, narrow polydispersity

References

  • Showell, G. A., & Mills, J. S. (2003). "The Place of the Bioisosteric Sila-Substitution in Drug Design." Drug Discovery Today. Available at:[Link]

  • Sen, A., et al. (2021). "Identification of a Novel Series of Potent Organosilicon Mosquito Repellents." ACS Infectious Diseases. Available at:[Link]

  • Lee, S., Park, S. S., Kim, J. G., Kim, C. S., & Lee, B. Y. (2017). "Preparation of “Constrained Geometry” Titanium Complexes of [1,2]Azasilinane Framework for Ethylene/1-Octene Copolymerization." Molecules, 22(2), 258. Available at:[Link]

Application Notes & Protocols for the In Vitro Evaluation of 4,4-diethyl-1,4-azasilinane hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Characterizing a Novel Azasilinane Compound

The azasilinane scaffold, a heterocyclic system incorporating both nitrogen and silicon, represents an emerging area of interest in medicinal chemistry. Related silicon-containing heterocycles have been explored for a range of biological activities, including antituberculosis properties.[1][2] The compound 4,4-diethyl-1,4-azasilinane hydrochloride is a novel entity within this class. As with any new chemical entity (NCE), the first step in characterization is to perform a systematic in vitro evaluation to determine its biological effects on human cells.

These application notes provide a comprehensive framework for the initial biological profiling of 4,4-diethyl-1,4-azasilinane hydrochloride (referred to herein as "Test Compound"). The protocols are designed to first establish the cytotoxic potential and then to investigate the potential mechanisms of action, specifically focusing on the induction of apoptosis and cell cycle arrest. This tiered approach ensures a logical and resource-efficient evaluation of the Test Compound's biological profile.

Tier 1: Primary Screening - Assessment of Cytotoxicity

The foundational step in evaluating any NCE is to determine its effect on cell viability. A dose-dependent reduction in cell viability is a key indicator of biological activity and is essential for determining the concentration range for subsequent mechanistic studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[3][4][5]

Principle of the MTT Assay: The assay measures the metabolic activity of cells, which is generally correlated with cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product.[3][6] This product is then solubilized, and its concentration is determined by measuring the absorbance at ~570 nm, which is directly proportional to the number of viable cells.[3][5]

Protocol 1: MTT Cytotoxicity Assay

1. Materials and Reagents:

  • Test Compound (4,4-diethyl-1,4-azasilinane hydrochloride)

  • Human cancer cell line (e.g., HeLa - cervical cancer, or MCF-7 - breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT reagent (5 mg/mL in sterile PBS)[6]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 96-well flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

2. Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Dilute the cells in complete growth medium to a concentration of 5 x 10⁴ cells/mL (Note: this density may require optimization based on the cell line's growth rate).[3]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (~5,000 cells/well).[3]

    • Include wells with medium only for blank controls.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[3][6]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the Test Compound in DMSO.

    • Perform serial dilutions in complete growth medium to prepare working solutions at 2x the final desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of the Test Compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and an "untreated control" (medium only).[3]

    • Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).[6]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[6]

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Mix gently on a plate shaker for 10 minutes to ensure complete solubilization.[6]

    • Measure the absorbance of each well at 570 nm using a microplate reader.[3]

3. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100

  • Plot the percent viability against the logarithm of the Test Compound concentration.

  • Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[6]

Visualization 1: General Workflow for In Vitro Compound Screening

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_acq Phase 3: Analysis Compound_Prep Compound Dilution Treatment Cell Treatment (24-72h Incubation) Compound_Prep->Treatment Cell_Culture Cell Culture & Seeding Cell_Culture->Treatment Assay Perform Assay (e.g., MTT, Caspase) Treatment->Assay Readout Data Acquisition (Plate Reader/Flow Cytometer) Assay->Readout Analysis Data Analysis (IC50, % Apoptosis, etc.) Readout->Analysis

Caption: General workflow for in vitro screening of a novel compound.

Tier 2: Mechanistic Elucidation

Once the IC₅₀ value is established, the next logical step is to investigate how the Test Compound exerts its cytotoxic effects. Common mechanisms include the induction of programmed cell death (apoptosis) or the disruption of normal cell division (cell cycle arrest).

A. Apoptosis Induction Assessment

Apoptosis is a controlled process of cell death characterized by the activation of a cascade of cysteine proteases called caspases. Caspases-3 and -7 are key executioner caspases that cleave numerous cellular proteins, leading to the morphological hallmarks of apoptosis.[7] The Caspase-Glo® 3/7 Assay is a highly sensitive luminescent method to quantify this activity.[8][9]

Principle of the Caspase-Glo® 3/7 Assay: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a stable luciferase.[8][9] When added to cells, the reagent causes lysis, and active caspase-3/7 in the sample cleaves the substrate, releasing aminoluciferin.[8] This aminoluciferin is then used by the luciferase to generate a "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[9]

Protocol 2: Caspase-3/7 Activity Assay

1. Materials and Reagents:

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)

  • Cells and compound treatment setup as described in Protocol 1, but using white-walled 96-well plates suitable for luminescence.

  • Luminometer for plate reading.

2. Step-by-Step Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat them with the Test Compound at concentrations around the predetermined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).

    • Include untreated and vehicle controls. A positive control (e.g., staurosporine) should also be included to confirm assay performance.

    • Incubate for an appropriate time to induce apoptosis (e.g., 18-24 hours).

  • Assay Execution (Add-Mix-Measure):

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[9]

    • Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 1-2 minutes.

    • Incubate the plate at room temperature for 1 to 3 hours to allow for signal stabilization.[8]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

3. Data Analysis:

  • Subtract the average luminescence of the "no-cell" blank control from all other readings.

  • Calculate the fold-change in caspase activity relative to the vehicle control.

    • Fold Change = (Luminescence of Treated Well) / (Luminescence of Vehicle Control Well)

B. Cell Cycle Analysis

Many cytotoxic compounds function by disrupting the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) and subsequently undergo apoptosis. Flow cytometry using propidium iodide (PI) staining is a standard technique to analyze the distribution of cells throughout the different phases of the cell cycle.[10]

Principle of Cell Cycle Analysis by PI Staining: Propidium iodide is a fluorescent dye that intercalates with double-stranded DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[11] Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately double the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have an intermediate fluorescence intensity.[11] An accumulation of cells in any particular phase after treatment suggests compound-induced cell cycle arrest.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

1. Materials and Reagents:

  • Test Compound

  • Cells seeded in 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[12]

  • Flow cytometer

2. Step-by-Step Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the Test Compound at concentrations around the IC₅₀ value for 24 hours. Include vehicle and untreated controls.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[12]

    • Incubate the cells for at least 2 hours at 4°C (or store at -20°C for several weeks).[10][12]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells twice with PBS to remove residual ethanol.[12]

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.[12]

  • Data Acquisition:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use the PI signal (e.g., FL2 or PE-Texas Red channel) to generate a DNA content histogram.[11]

3. Data Analysis:

  • Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the histogram data and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[12]

  • Compare the cell cycle distribution of treated samples to the vehicle control to identify any significant accumulation of cells in a particular phase.

Visualization 2: Logic of Mechanistic Assay Selection

G Start Compound Shows Cytotoxicity (IC50 Determined) Question How does it kill the cells? Start->Question Path1 Induces Apoptosis? Question->Path1 Path2 Disrupts Cell Cycle? Question->Path2 Assay1 Perform Caspase-3/7 Assay Path1->Assay1 Assay2 Perform Cell Cycle Analysis (PI Staining) Path2->Assay2 Result1 Increased Caspase Activity -> Apoptotic Mechanism Assay1->Result1 Result2 Cell Arrest in G1/S/G2 -> Cell Cycle Inhibition Assay2->Result2

Caption: Decision tree for selecting secondary mechanistic assays.

Data Summary & Interpretation

The results from these three assays provide a robust preliminary profile of the Test Compound's bioactivity.

Table 1: Example Data Summary for Test Compound Evaluation

AssayEndpoint MeasuredExample ResultInterpretation
MTT Cytotoxicity Cell Viability (IC₅₀)IC₅₀ = 15 µM in HeLa cells after 48h treatmentThe compound exhibits moderate dose-dependent cytotoxicity.
Caspase-3/7 Assay Luminescence (Fold Change)4.5-fold increase in signal at 15 µM vs. vehicleThe compound strongly induces the executioner caspases of apoptosis.
Cell Cycle Analysis % Cells in Phase (G2/M)60% of cells in G2/M phase at 15 µM vs. 15% in controlThe compound causes a significant arrest in the G2/M phase of the cell cycle.

References

  • Miyauchi, H., & O'Neill, K. (2013). Assaying cell cycle status using flow cytometry. Current protocols in immunology, 101(1), 22-1. Retrieved from [Link]

  • Boster Biological Technology. (2023). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Nunez, R. (2001). DNA measurement and cell cycle analysis by flow cytometry. Current issues in molecular biology, 3(3), 67-70. Retrieved from [Link]

  • Mondal, P., et al. (2022). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Journal of Advanced Pharmaceutical Technology & Research, 13(Suppl 1), S1-S5. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • Adhikari, S., et al. (2021). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • Khonde, L. P., et al. (2025). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. VeriXiv. Retrieved from [Link]

  • Kumar, P., et al. (2016). 1,4-Azaindole, a Potential Drug Candidate for Treatment of Tuberculosis. Antimicrobial agents and chemotherapy, 60(3), 1594-1601. Retrieved from [Link]

  • Wang, Y., et al. (2025). Discovery of New Azaindole Metallo-Deubiquitinase CSN5 Inhibitors. Journal of medicinal chemistry. Retrieved from [Link]

  • Khonde, L. P., et al. (2025). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors. ResearchGate. Retrieved from [Link]

Sources

Application Note: Handling, Storage, and Synthetic Integration of 4,4-Diethyl-1,4-azasilinane Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction: The "Silicon Switch" Paradigm

In modern drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds is a constant challenge. 4,4-Diethyl-1,4-azasilinane hydrochloride (CAS: 2378507-16-3) is a highly specialized organosilicon building block designed for the "silicon switch" strategy[1]. This approach involves the strategic bioisosteric replacement of a carbon atom (typically the C4 position of a piperidine ring) with a dialkyl-substituted silicon atom[2].

Because silicon has a larger covalent radius and lower electronegativity than carbon, substituting a piperidine core with a 1,4-azasilinane core expands the van der Waals volume and alters the molecule's dipole moment[3]. This C/Si exchange reliably increases lipophilicity (logP), enhances membrane and brain penetration, and eliminates the liability of cytochrome P450-mediated C-H oxidation at the 4-position[2]. This strategy has been successfully deployed to develop highly potent mosquito repellents (surpassing DEET)[4], novel anti-tubercular agents[5], and pan-genotypic hepatitis C virus (HCV) inhibitors[3].

SiSwitch Piperidine Piperidine Scaffold (Carbon-based) SiSwitch Silicon Switch (C/Si Exchange) Piperidine->SiSwitch Azasilinane 1,4-Azasilinane Scaffold (Silicon-based) SiSwitch->Azasilinane Prop1 Increased Lipophilicity (logP) Azasilinane->Prop1 Prop2 Enhanced Brain Penetration Azasilinane->Prop2 Prop3 Improved Metabolic Stability Azasilinane->Prop3

Caption: The Silicon-Switch strategy: transitioning to a 1,4-azasilinane scaffold to optimize pharmacokinetics.

Physicochemical Profile and Mechanistic Insights

While the free base of 4,4-diethyl-1,4-azasilinane is an oil prone to oxidation, the hydrochloride salt is a stable, crystalline solid[3]. This salt formation ensures long-term shelf stability and precise stoichiometric weighing. However, secondary amine hydrochlorides are inherently polar and highly hygroscopic.

Table 1: Physicochemical Properties

Property Specification
Chemical Name 4,4-Diethyl-1,4-azasilinane hydrochloride
CAS Number 2378507-16-3
Molecular Formula C8H20ClNSi
Molecular Weight 193.79 g/mol
Appearance White to off-white crystalline solid

| GHS Classification | Irritant (Skin/Eye/Respiratory)[1] |

Table 2: Storage and Handling Parameters

Parameter Optimal Condition Consequence of Deviation
Atmosphere Inert (Argon/N₂), < 1 ppm H₂O Hygroscopic moisture absorption; stoichiometric errors.
Temp (Storage) 2–8°C Gradual thermal degradation over extended periods[1].
Temp (Handling) 20–25°C (Equilibrated) Condensation of ambient moisture on the cold powder.

| Solvents | Anhydrous (DCM, Toluene, THF) | Hydrolysis of downstream electrophiles or catalyst poisoning. |

Experimental Workflows & Protocols

To maintain the integrity of 4,4-diethyl-1,4-azasilinane hydrochloride, handling must be treated as a self-validating system where each step prevents the introduction of atmospheric water. Trace moisture will coordinate with palladium catalysts during Buchwald-Hartwig aminations or hydrolyze acyl chlorides during N-acylation, drastically reducing yields[3].

Protocol A: Thermal Equilibration and Dispensing

Causality: Opening a cold vial in an ambient environment causes immediate condensation of atmospheric moisture onto the hygroscopic salt.

  • Retrieval: Remove the sealed vial of 4,4-diethyl-1,4-azasilinane hydrochloride from the 2–8°C refrigerator.

  • Equilibration: Place the intact, sealed vial in a desiccator at room temperature (20–25°C) for a minimum of 60 minutes.

  • Inert Transfer: Transfer the equilibrated vial into a glovebox purged with Argon or Nitrogen (H₂O < 1 ppm, O₂ < 5 ppm). Alternatively, use a Schlenk line with a continuous counter-flow of inert gas.

  • Dispensing: Weigh the required mass using an anti-static weighing boat. Note: Static charge can cause the fine crystalline powder to disperse; use an anti-static gun (zerostat) if necessary.

Protocol B: Reconstitution and Free-Base Liberation

Causality: The compound is supplied as an HCl salt. To utilize the secondary amine as a nucleophile, the salt must be neutralized in situ using a non-nucleophilic base.

  • Solvation: Dissolve the weighed salt in an anhydrous solvent (e.g., dry CH₂Cl₂, Toluene, or THF) under an inert atmosphere.

  • Neutralization: Add 1.2 to 1.5 equivalents of a mild, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Activation: Stir for 15 minutes at room temperature. The solution will become slightly cloudy as the amine hydrochloride is neutralized and the corresponding trialkylammonium chloride salt precipitates.

  • Reaction Integration: The liberated 1,4-azasilinane is now ready for downstream functionalization (e.g., addition of an electrophile like an acid chloride, or transfer to a catalytic cross-coupling reactor)[3].

Workflow A Cold Storage (2-8°C, Argon) B Thermal Equilibration (1 hr, RT) A->B Prevent Condensation C Inert Handling (Glovebox/Schlenk) B->C Transfer D Anhydrous Reconstitution C->D Moisture-free Dispensing E In situ Free-Base Liberation (DIPEA) D->E Nucleophile Activation

Caption: Workflow for the moisture-free handling and synthetic integration of the azasilinane salt.

Safety and Hazard Mitigation

4,4-Diethyl-1,4-azasilinane hydrochloride is classified as a skin and eye irritant, and may cause respiratory irritation (GHS Hazard Statements: H315, H319, H335)[1].

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard laboratory coat are mandatory. Handle only in a well-ventilated fume hood or glovebox[6].

  • Spill Protocol: In the event of a spill, do not use water. Sweep up the solid using dry, inert absorbent materials and place it in a sealed container for hazardous waste disposal[7].

References

  • Liu, B., Gai, K., Qin, H., Wang, J., Liu, X.-S., & Cao, Y. (2023). "Controllable Si–C Bond Formation from Trihydrosilanes En Route to Synthesis of 1,4-Azasilinanes with Diverse Silyl Functionalities." Organic Letters, ACS Publications. Available at:[Link]

  • Kulkarni, A. S., et al. (2021). "Identification of a Novel Series of Potent Organosilicon Mosquito Repellents." ACS Omega, National Institutes of Health (PMC). Available at:[Link]

  • Tacke, R., & Dörrich, S. (2016). "Silicon chemistry has been demonstrated to be a novel source of chemical diversity in drug design (Silicon-Containing Derivatives)." ResearchGate. Available at:[Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in 4,4-diethyl-1,4-azasilinane hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced sila-heterocycle synthesis. As a Senior Application Scientist, I have designed this guide to address the kinetic and thermodynamic challenges specific to the synthesis of 4,4-diethyl-1,4-azasilinane hydrochloride .

The traditional protocol for preparing 1,4-azasilinanes involves the reaction of a bis(haloethyl)silane with an amine, a pathway historically prone to low yields due to competing intermolecular reactions[1]. While recent advancements feature Rh-catalyzed cyclizations of divinylsilanes [2] or B(C6F5)3-catalyzed annulations [1], the double alkylation route remains the highly scalable bench standard—provided the kinetics are strictly controlled.

Below, you will find a mechanistic workflow, an in-depth troubleshooting Q&A, quantitative optimization data, and a self-validating experimental protocol.

Mechanistic Workflow

AzasilinaneSynthesis A Bis(2-chloroethyl)diethylsilane + Benzylamine B Finkelstein Activation (NaI, MeCN, 80°C) A->B C Ring-Closing Alkylation (High Dilution, Syringe Pump) B->C D N-Benzyl-4,4-diethyl- 1,4-azasilinane C->D E Catalytic Hydrogenolysis (H2, Pd/C, 1.1 eq HCl) D->E F Anhydrous Salt Formation (HCl in Et2O / Pentane) E->F G 4,4-Diethyl-1,4-azasilinane Hydrochloride F->G

Workflow for the synthesis of 4,4-diethyl-1,4-azasilinane hydrochloride.

Troubleshooting FAQs

Q1: Why is my yield so low during the initial ring-closing alkylation step (< 30%), and why am I recovering a viscous polymeric byproduct? A: The formation of the 6-membered azasilinane ring via double alkylation is in direct kinetic competition with intermolecular oligomerization. Intramolecular ring closure is a unimolecular process, whereas intermolecular oligomerization is bimolecular. At standard concentrations (>0.1 M), the bimolecular rate dominates, leading to polymer chains.

  • The Solution: Implement the Ziegler-Ruggli high-dilution principle . Maintain the substrate concentration below 0.05 M by adding the silane/amine mixture via a syringe pump over several hours.

  • Mechanistic Acceleration: The chloride leaving groups on the ethyl chains are relatively poor for this specific steric environment. Incorporating a Finkelstein reaction (adding 0.2 eq Sodium Iodide, NaI) converts the alkyl chlorides to highly reactive alkyl iodides in situ, significantly lowering the activation energy for the intramolecular SN2 attack.

Q2: I am observing incomplete debenzylation during the Pd/C hydrogenolysis step. What is causing the catalyst to stall? A: The nitrogen lone pair of the newly formed secondary amine (the free azasilinane) acts as a strong Lewis base. It coordinates tightly to the empty d-orbitals of the palladium catalyst surface, blocking the active sites required for hydrogen gas activation and effectively poisoning the catalyst.

  • The Solution: Perform the hydrogenolysis under strictly acidic conditions. Adding 1.1 equivalents of concentrated HCl protonates the azasilinane as it forms. The resulting ammonium cation lacks a free lone pair, eliminating its coordinating ability and keeping the Pd surface active. Additionally, ensure the hydrogen pressure is adequate (40-50 psi in a Parr reactor).

Q3: The final hydrochloride salt is forming as a sticky oil or gum rather than a crystalline solid. How can I induce crystallization? A: 4,4-diethyl-1,4-azasilinane hydrochloride is a surfactant-like molecule (a highly lipophilic diethylsilane moiety attached to a hydrophilic ammonium core) and is heavily hygroscopic. If salt formation is done in solvents containing trace water (like 95% ethanol) or if aqueous HCl is used, the salt will trap water into a hydrate gum and "oil out."

  • The Solution: The precipitation must be a strictly anhydrous process. Dissolve the free base in dry diethyl ether and precipitate using a standardized solution of anhydrous HCl in ether or 1,4-dioxane. If an oil still forms, trituration with cold, dry pentane while vigorously scratching the interior of the flask will provide the necessary nucleation sites for crystallization.

Quantitative Data Summary

The table below summarizes the critical optimization parameters required to maximize the yield of the 4,4-diethyl-1,4-azasilinane hydrochloride synthesis.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield Impact
Substrate Concentration > 0.1 M0.02 - 0.05 MFavors unimolecular cyclization over bimolecular oligomerization+35% to +45%
Leaving Group Alkyl Chloride (R-Cl)Alkyl Iodide (via NaI)Lowers activation energy for intramolecular SN2 attack+15% to +20%
Hydrogenolysis Matrix Neutral (Free Base)Acidic (1.1 eq HCl)Prevents amine-induced Pd/C catalyst poisoning+30% to +40%
Precipitation Solvent Aqueous HCl / EtOHAnhydrous HCl / Et2OPrevents hydrate formation and "oiling out"+10% to +15%
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria for the current step are met.

Step 1: Ring-Closing Alkylation (Synthesis of N-Benzyl-4,4-diethyl-1,4-azasilinane)
  • Suspend K2CO3 (3.0 eq) and NaI (0.2 eq) in anhydrous acetonitrile (MeCN) in a round-bottom flask equipped with a reflux condenser. Heat to 80°C under N2.

  • Dissolve bis(2-chloroethyl)diethylsilane (1.0 eq) and benzylamine (1.2 eq) in MeCN.

  • Using a syringe pump, add the silane/amine solution dropwise to the refluxing mixture over 4 to 6 hours to maintain a steady-state concentration of < 0.05 M.

  • Stir for an additional 12 hours at 80°C. Cool, filter off the inorganic salts, and concentrate the filtrate.

  • Self-Validation Check: Monitor by TLC (Hexane/EtOAc 9:1). The complete disappearance of the starting silane and the appearance of a single dominant UV-active spot (Rf ~0.4) confirms successful cyclization. Multiple streaky spots indicate oligomerization (pump rate was too fast).

Step 2: Catalytic Hydrogenolysis (Deprotection)
  • Dissolve the crude N-Benzyl-4,4-diethyl-1,4-azasilinane in methanol (0.1 M).

  • Add concentrated aqueous HCl (1.1 eq) to the solution to pre-form the hydrochloride salt in solution.

  • Carefully add 10% Pd/C (10 wt% relative to substrate) under a blanket of nitrogen.

  • Transfer to a Parr reactor, purge with H2 three times, and pressurize to 40 psi. Shake at room temperature for 12 hours.

  • Self-Validation Check: Filter an aliquot through Celite, basify with NaOH, extract into ether, and analyze via GC-MS. The molecular ion peak must shift from the benzylated mass (m/z ~247) to the free amine mass (m/z ~157). If starting material remains, the catalyst was poisoned; filter and resubmit with fresh Pd/C and additional HCl.

Step 3: Anhydrous Hydrochloride Salt Formation
  • Filter the bulk hydrogenolysis mixture through a pad of Celite to remove Pd/C. Concentrate the filtrate to dryness.

  • Basify the residue with 1M NaOH and extract the free base 4,4-diethyl-1,4-azasilinane into diethyl ether (3 × 50 mL).

  • Dry the combined organic layers rigorously over anhydrous Na2SO4 for 2 hours. Filter and cool the solution to 0°C in an ice bath.

  • Dropwise add a 2.0 M solution of anhydrous HCl in diethyl ether until the pH of the solution reaches ~2. A white precipitate will form immediately.

  • If the product appears gummy, add 20 mL of cold, dry pentane and scratch the inside of the flask with a glass rod to induce crystallization.

  • Filter the solid quickly under a nitrogen blanket and dry under high vacuum.

  • Self-Validation Check: Conduct a melting point determination. A sharp, reproducible melting point range confirms crystalline purity. A broad melting range indicates trapped moisture or incomplete salt formation.

References
  • Controllable Si–C Bond Formation from Trihydrosilanes En Route to Synthesis of 1,4-Azasilinanes with Diverse Silyl Functionalities.
  • Scalable Synthesis of Silacyclohexanones and Ready Access to Silicon Building Blocks.

how to improve solubility of 4,4-diethyl-1,4-azasilinane hydrochloride in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organosilicon drug development. Formulating sila-substituted heterocycles presents unique physicochemical challenges. This guide provides drug development professionals and researchers with mechanistic troubleshooting strategies to overcome the poor aqueous solubility of 4,4-diethyl-1,4-azasilinane hydrochloride.

I. Diagnostic Overview & Troubleshooting Logic

Despite being formulated as a hydrochloride salt, 4,4-diethyl-1,4-azasilinane often exhibits recalcitrant insolubility in standard biological media. This is primarily driven by the extreme lipophilicity of the diethylsilyl ( −SiEt2​− ) moiety, which overrides the hydration energy of the protonated amine.

Use the diagnostic workflow below to identify the root cause of your precipitation issues and select the appropriate solubilization strategy.

Troubleshooting_Tree A Issue: Azasilinane HCl Precipitates in Media B Analyze Aqueous Media (Is Chloride present?) A->B C Common-Ion Effect (Salting Out) B->C Yes (PBS/Saline) D Intrinsic Lipophilicity (Diethylsilyl Moiety) B->D No (DI Water) E Use Cl⁻-Free Buffer (e.g., Acetate/HEPES) C->E F HP-β-CD Complexation (Host-Guest Encapsulation) D->F In vivo / Cell Assays G Cosolvent Cascade (DMSO/Tween-80/Water) D->G In vitro Assays

Diagnostic workflow for resolving azasilinane hydrochloride solubility failures.

II. Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 4,4-diethyl-1,4-azasilinane hydrochloride precipitate immediately when diluted into PBS, even though it is a salt? A1: This phenomenon is driven by two competing thermodynamic forces. First, organosilicon frameworks, particularly azasilinanes, exhibit exceptionally high lipophilicity and low hydration energy . Second, Phosphate-Buffered Saline (PBS) contains high concentrations of chloride ions (~137 mM). According to Le Chatelier's principle, this excess chloride triggers a severe common-ion effect , shifting the equilibrium toward the solid hydrochloride salt and drastically reducing its apparent solubility, causing it to "salt out" .

Q2: Can I just heat the solution to force the compound into the aqueous phase? A2: No. While heating temporarily increases kinetic energy and disrupts the crystal lattice, cooling the solution back to 37°C or room temperature creates a supersaturated state. Because the hydrophobic effect of the diethylsilyl group is entropically unfavorable in water, the compound will rapidly nucleate and precipitate ("oil out"). You must alter the solvent vehicle thermodynamically .

Q3: Which cyclodextrin derivative is optimal for encapsulating this specific organosilicon structure? A3: Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly recommended. The internal cavity of β -cyclodextrin (approx. 6.0–6.5 Å) perfectly accommodates the steric bulk of the diethylsilyl group. HP- β -CD prevents the drug-drug hydrophobic interactions that lead to aggregation while maintaining excellent biocompatibility for cellular assays .

III. Validated Solubilization Protocols

Protocol A: Cyclodextrin Inclusion Complexation (Recommended for Cell/In Vivo Assays)

This protocol utilizes host-guest chemistry to shield the lipophilic silicon moiety from the aqueous environment.

CD_Mechanism FreeDrug Free Azasilinane HCl (Exposed Si-Et₂) Complexation Thermodynamic Drive (Water Displacement) FreeDrug->Complexation FreeCD Empty HP-β-CD (Hydrophobic Cavity) FreeCD->Complexation Inclusion Inclusion Complex (Shielded Si-Et₂) Complexation->Inclusion Equilibrium (Ka)

Thermodynamic mechanism of cyclodextrin encapsulation for lipophilic moieties.

Step-by-Step Methodology:

  • Prepare the Host Vehicle: Dissolve HP- β -CD in sterile deionized water to create a 20% (w/v) stock solution.

    • Causality: Dissolving the cyclodextrin first ensures the host cavities are fully hydrated. Adding drug and CD powders together simultaneously causes competitive hydration, leading the lipophilic drug to clump before encapsulation can occur.

  • Incremental Addition: Weigh the desired amount of 4,4-diethyl-1,4-azasilinane HCl. Add the powder incrementally to the stirring HP- β -CD solution.

    • Causality: Incremental addition prevents localized supersaturation, allowing time for the thermodynamic displacement of water molecules from the CD cavity by the hydrophobic diethylsilyl moiety.

  • Energy Input: Bath sonicate the mixture for 15–30 minutes at 25°C.

    • Causality: Sonication provides the activation energy required to break the azasilinane's crystal lattice, facilitating mass transfer into the cyclodextrin cavities.

  • Self-Validation Check: Measure the UV-Vis absorbance of the final solution at 600 nm.

    • System Validation: An optical density (OD) < 0.05 confirms the absence of colloidal aggregates, validating that true inclusion complexation has been achieved. If OD > 0.05, continue sonication or increase the HP- β -CD concentration.

Protocol B: Cosolvent/Surfactant Cascade (Recommended for In Vitro Biochemical Assays)

This protocol uses a step-down polarity gradient to prevent solvent shock.

Step-by-Step Methodology:

  • Primary Solvation: Dissolve the azasilinane HCl in 100% anhydrous DMSO to a concentration of 50 mM.

    • Causality: DMSO acts as a powerful hydrogen-bond acceptor and disrupts the salt's crystal lattice, fully solvating the lipophilic molecule .

  • Surfactant Coating: Add Tween-80 to achieve a 1:1 (v/v) ratio with the DMSO stock. Vortex thoroughly.

    • Causality: The surfactant molecules coat the solvated azasilinane. The hydrophobic tails of Tween-80 interact with the diethylsilyl groups, while the PEGylated heads face outward, creating a pre-micellar environment.

  • Aqueous Dilution: Add the final aqueous buffer (e.g., HEPES or Tris) dropwise under high-speed vortexing until the desired final concentration is reached.

    • Causality: Dropwise addition prevents "solvent shock." If the buffer is added too quickly, the DMSO rapidly diffuses into the water, leaving the highly lipophilic azasilinane stranded without a solvation shell, leading to immediate precipitation.

  • Self-Validation Check: Centrifuge the final aqueous dilution at 10,000 × g for 10 minutes.

    • System Validation: Carefully inspect the bottom of the microcentrifuge tube. The absence of a visible pellet or oily droplet confirms that the azasilinane has remained in stable micellar suspension.

IV. Quantitative Data Summary

The table below summarizes the expected solubility limits of 4,4-diethyl-1,4-azasilinane HCl across different formulation strategies to aid in experimental planning.

Formulation StrategyMechanism of ActionMax Expected SolubilityRecommended Application
Pure PBS (pH 7.4) Baseline (Subject to Common-Ion Effect)< 0.1 mg/mLNot recommended
Acetate Buffer (pH 4.5) Ionization + Avoidance of Cl⁻ ions~ 1.5 mg/mLAnalytical chemistry (HPLC)
5% DMSO / 5% Tween-80 / 90% Saline Micellar Solubilization~ 3.0 mg/mLIn vitro biochemical assays
20% HP- β -CD in Water Host-Guest Inclusion Complexation> 15.0 mg/mLIn vivo dosing, Cell-based assays

V. References

  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors. VeriXiv. Available at:[Link]

  • Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics (PMC). Available at:[Link]

  • Preparation of “Constrained Geometry” Titanium Complexes of [1,2]Azasilinane Framework for Ethylene/1-Octene Copolymerization. Molecules (PMC). Available at:[Link]

overcoming steric hindrance in 4,4-diethyl-1,4-azasilinane hydrochloride reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4,4-Diethyl-1,4-azasilinane Hydrochloride applications. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected roadblocks when functionalizing this specific building block.

While the incorporation of a silicon atom into a saturated heterocycle provides excellent bioisosteric properties and modulates lipophilicity, the 4,4-diethyl substitution introduces severe transannular steric hindrance. In its standard chair conformation, the axial ethyl group on the silicon atom generates significant 1,3-diaxial interactions. This spatial blockade shields the secondary amine at the 1-position, drastically reducing its nucleophilicity[1]. Furthermore, the robust lattice energy of the hydrochloride salt necessitates aggressive free-basing before any N-functionalization can occur.

This guide provides causality-driven troubleshooting strategies and self-validating protocols to help you overcome these activation energy barriers.

Core Functionalization Strategy

G A 4,4-Diethyl-1,4-azasilinane HCl (Sterically Hindered) B Deprotonation (Cs2CO3 or DIPEA) A->B Overcome salt lattice C Free Base Azasilinane (Active Nucleophile) B->C Neutralize HCl D N-Acylation / Alkylation Add DMAP + Heat C->D Electrophilic attack E Buchwald-Hartwig Pd-Precatalyst + RuPhos C->E C-N Coupling F Reductive Amination Ti(OiPr)4 + NaBH(OAc)3 C->F Iminium formation

Workflow for overcoming steric hindrance in 4,4-diethyl-1,4-azasilinane functionalization.

Troubleshooting Guides & FAQs

Q1: My N-acylation reactions are stalling at 20-30% conversion, even with excess anhydride. How can I drive this to completion? Causality & Solution: Anhydrides are often too bulky and insufficiently electrophilic to react with the sterically shielded nitrogen of 4,4-diethyl-1,4-azasilinane. The axial ethyl group on the silicon atom blocks the trajectory of the incoming electrophile, increasing the activation energy required for the transition state[1]. Actionable Fix: Switch from an anhydride to a more reactive acyl chloride. More importantly, implement nucleophilic catalysis using 4-Dimethylaminopyridine (DMAP). DMAP reacts rapidly with the acyl chloride to form an unhindered, highly reactive acylpyridinium intermediate that can efficiently transfer the acyl group to the hindered azasilinane.

Q2: I am attempting a Buchwald-Hartwig cross-coupling with an aryl bromide, but I only observe unreacted starting material and dehalogenated byproducts. What is failing? Causality & Solution: Standard phosphine ligands (like XPhos or BINAP) often fail with heavily hindered secondary amines because the reductive elimination step from the palladium center is sterically restricted. The bulky 4,4-diethyl groups prevent the amine from adopting the correct geometry around the palladium intermediate[2]. Actionable Fix: Utilize dialkylbiaryl phosphine ligands specifically engineered for hindered secondary amines, such as RuPhos or BrettPhos . These ligands possess a flexible biaryl backbone that accommodates the bulk of the azasilinane while promoting rapid reductive elimination. Additionally, ensure the HCl salt is completely neutralized in situ by using a strong inorganic base like Sodium tert-butoxide (NaOtBu)[3].

Q3: Reductive amination with aldehydes yields mostly reduced alcohol rather than the desired tertiary amine. How do I favor iminium formation? Causality & Solution: The rate of iminium ion formation between the hindered azasilinane and the aldehyde is exceptionally slow. Consequently, standard reducing agents (e.g., NaBH4) reduce the aldehyde to the alcohol before the amine has time to condense with it. Actionable Fix: Decouple the reaction steps. First, force the iminium formation by adding a Lewis acid such as Titanium(IV) isopropoxide [Ti(OiPr)4] and stirring for 2-4 hours before adding the reducing agent. Switch to a milder, amine-compatible reducing agent like Sodium triacetoxyborohydride [NaBH(OAc)3], which has been explicitly proven to work for sterically hindered azasilinane systems[4].

Quantitative Data: Optimization of Reaction Parameters

The following table summarizes the shift from standard conditions to optimized parameters required to overcome the steric bulk of the 4,4-diethyl substitution.

Reaction TypeStandard Condition (Low Yield)Optimized Condition (High Yield)Key Additive / CatalystExpected Yield
N-Acylation TEA, Acetic Anhydride, RTDIPEA, Acetyl Chloride, RefluxDMAP (10 mol%)> 85%
Buchwald-Hartwig Pd2(dba)3, XPhos, K2CO3, 80°CPd2(dba)3, RuPhos, NaOtBu, 100°CRuPhos ligand75 - 90%
Reductive Amination NaBH4, MeOH, RTNaBH(OAc)3, DCE, RTTi(OiPr)4 (1.2 eq)80 - 95%

Detailed Step-by-Step Methodologies

Protocol A: Self-Validating N-Acylation of 4,4-Diethyl-1,4-azasilinane
  • Free-Basing: Suspend 4,4-diethyl-1,4-azasilinane hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA is a strong, sterically hindered base that completely deprotonates the HCl salt without acting as a competing nucleophile against the electrophile.

  • Catalyst Addition: Add DMAP (0.1 eq) and stir at room temperature for 15 minutes. The solution should become completely homogenous, validating that the salt lattice has been broken.

  • Electrophile Addition: Cool the reaction to 0 °C. Dropwise add the desired acyl chloride (1.5 eq).

    • Causality: Cooling prevents exothermic degradation and side reactions, while the acyl chloride ensures a highly reactive electrophilic center capable of overcoming the transannular steric shielding.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via LC-MS until the secondary amine mass disappears.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig Amination for Hindered Substrates
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 4,4-diethyl-1,4-azasilinane hydrochloride (1.2 eq), aryl halide (1.0 eq), Pd2(dba)3 (2.5 mol%), RuPhos (5 mol%), and Sodium tert-butoxide (NaOtBu) (2.5 eq).

    • Causality: The excess strong base (2.5 eq) is required to first neutralize the azasilinane HCl salt (1.0 eq) and then participate in the catalytic cycle to form the palladium-alkoxide intermediate[3].

  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M). Seal the flask tightly.

  • Heating: Heat the reaction mixture to 100 °C for 12-16 hours.

    • Causality: Elevated temperatures are strictly required to overcome the high activation energy of the reductive elimination step caused by the 4,4-diethyl steric bulk[2].

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite. Self-Validation: The removal of a dark precipitate (palladium black and inorganic salts) on the Celite pad confirms catalyst turnover and salt neutralization. Concentrate and purify via flash chromatography.

Protocol C: Two-Step Reductive Amination
  • Iminium Formation: Dissolve 4,4-diethyl-1,4-azasilinane HCl (1.0 eq) and DIPEA (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE). Add the target aldehyde (1.1 eq) and Ti(OiPr)4 (1.2 eq). Stir at room temperature for 4 hours.

    • Causality: Ti(OiPr)4 acts as a potent Lewis acid and water scavenger, forcing the sterically hindered amine and aldehyde to condense into an iminium ion prior to any reduction.

  • Reduction: Cool the vessel to 0 °C. Add NaBH(OAc)3 (1.5 eq) in small portions.

    • Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the pre-formed iminium ion without reducing the unreacted aldehyde[4].

  • Completion & Workup: Stir for an additional 12 hours at room temperature. Quench with 1N NaOH to precipitate titanium salts as a white solid. Filter through Celite, extract with DCM, dry, and concentrate.

References

  • B(C6F5)3-Catalyzed (5 + 1)-Annulation of Enynamides with Trihydrosilanes en Route to the Synthesis of 1,4-Azasilines Source: Organic Letters - ACS Publications URL:[Link]

  • Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents Source: rhhz.net URL:[Link]

  • Controllable Si–C Bond Formation from Trihydrosilanes En Route to Synthesis of 1,4-Azasilinanes with Diverse Silyl Functionalities Source: Organic Letters - ACS Publications URL:[Link]

  • Preparation of Pincer Hafnium Complexes for Olefin Polymerization Source: MDPI URL:[Link]

Sources

preventing moisture degradation of 4,4-diethyl-1,4-azasilinane hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced handling of moisture-sensitive building blocks.

The incorporation of silicon into drug scaffolds—often termed the —is a powerful strategy in medicinal chemistry to modulate lipophilicity, improve metabolic stability, and alter pharmacokinetic profiles[1]. 4,4-Diethyl-1,4-azasilinane hydrochloride is a highly valuable intermediate in this domain. However, its handling requires strict environmental controls due to the acute hygroscopicity of the amine hydrochloride salt.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and validated protocols to ensure the integrity of your compound.

Mechanistic Insight: The Causality of Moisture Degradation

To prevent degradation, we must first understand the physical chemistry driving it. Why does 4,4-diethyl-1,4-azasilinane hydrochloride degrade in ambient air?

The hydrochloride salt of this secondary azasilinane possesses a high thermodynamic affinity for atmospheric moisture. When the ambient relative humidity (RH) exceeds the salt's critical deliquescence relative humidity (CRH), it undergoes deliquescence —a where the crystalline powder absorbs moisture until it dissolves in its own absorbed water[2].

This phase transition from a free-flowing powder to a sticky gum is not merely a physical inconvenience. Once dissolved in this microscopic aqueous film, the localized pH drops due to the dissociation of the hydrochloride salt. This concentrated, acidic microenvironment acts as a catalyst for , which can promote unwanted ring-opening or generate impurities that will severely poison downstream coupling reactions[2].

Pathway Salt Azasilinane HCl (Crystalline Solid) Deliquescence Deliquescence (Sticky Gum/Liquid) Salt->Deliquescence Absorbs H2O H2O Atmospheric Moisture (RH > 40%) H2O->Deliquescence Hydrolysis Hydrolytic Degradation (Impurity Formation) Deliquescence->Hydrolysis Extended Exposure

Mechanistic pathway of moisture-induced deliquescence and hydrolytic degradation.

Troubleshooting Guide & FAQs

Q1: My 4,4-diethyl-1,4-azasilinane hydrochloride powder has turned into a translucent gum. Is the batch ruined? A: Not necessarily, provided the exposure was brief (< 12 hours). The gummy appearance is the physical result of deliquescence. The salt has absorbed significant moisture but may not have undergone irreversible hydrolytic degradation yet. Immediate vacuum desiccation is required (see Protocol 2). If left in the gummy state for extended periods, the risk of permanent degradation increases exponentially.

Q2: How does moisture content affect my downstream coupling reactions? A: 4,4-Diethyl-1,4-azasilinane is typically utilized in nucleophilic substitutions, Buchwald-Hartwig aminations, or amide couplings. Excess moisture trapped in the deliquescent salt will rapidly quench moisture-sensitive coupling reagents (e.g., HATU, EDC) and hydrolyze sensitive transition-metal catalysts (e.g., palladium complexes). This leads to drastically reduced yields and the formation of difficult-to-separate byproducts.

Q3: Can I store this compound in a standard laboratory refrigerator to preserve it? A: No. Standard refrigerators have high relative humidity. Unless the compound is sealed under a strict inert atmosphere (argon/nitrogen) in a tightly capped vial wrapped with Parafilm, the temperature fluctuations upon removal will cause condensation inside the vial, rapidly accelerating moisture degradation.

Quantitative Data: Moisture Impact Summary

Monitoring your laboratory's Relative Humidity (RH) is critical. Use the following table to assess the risk and determine the necessary handling conditions.

Relative Humidity (RH)Physical StateHydrolytic Degradation RiskRecommended Action
< 20% Free-flowing white powderNegligibleStandard inert storage (Protocol 1)
20% - 40% Clumping powderLow to ModerateStore in desiccator, purge with Argon
40% - 60% Sticky, translucent pasteHigh (Onset of hydrolysis)Immediate vacuum desiccation (Protocol 2)
> 60% Liquid/Gum (Deliquescence)Severe (Irreversible over time)Discard if exposed for >24 hours

Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Follow these steps meticulously.

Protocol 1: Inert-Atmosphere Handling and Storage

Objective: Prevent initial moisture absorption during routine handling and establish a verified dry baseline.

  • Preparation: Ensure all spatulas, weighing boats, and secondary vials are oven-dried (120°C for at least 2 hours) and cooled in a desiccator prior to use.

  • Environment: Perform all weighing and transfers inside a glovebox maintained at <5 ppm H₂O. Alternatively, use a Schlenk line with a positive, continuous flow of dry argon over the open vial.

  • Storage: Transfer the unused portion into an amber glass vial. Purge the headspace with argon for 30 seconds. Seal with a PTFE-lined cap, wrap tightly with Parafilm, and store at 2–8°C in a secondary desiccator cabinet.

  • Self-Validation Step: Before sealing, tilt the vial. The powder must remain completely free-flowing and should not adhere to the glass walls. Clinging indicates static moisture accumulation.

Protocol 2: Vacuum Desiccation Recovery of Moisture-Exposed Compound

Objective: Recover deliquescent (gummy) compound back to a free-flowing, synthesis-ready powder.

  • Transfer: Carefully transfer the gummy material into a pre-weighed, oven-dried Schlenk flask.

  • Primary Drying: Connect the flask to a high-vacuum line (<0.1 mbar). Open the stopcock slowly to apply vacuum gradually. Rapid application can cause the trapped water to boil violently (bumping), leading to material loss.

  • Chemical Desiccation: Place the flask inside a vacuum desiccator containing fresh Phosphorus Pentoxide (P₂O₅) or indicating Drierite. Leave under static vacuum for 24–48 hours.

  • Self-Validation Step (Critical):

    • Gravimetric: Weigh the flask to confirm mass stabilization (no further weight loss). The material must have returned to a white, crystalline powder.

    • Analytical: Validate structural integrity via ¹H NMR (using anhydrous DMSO-d₆) to ensure no ring-opening has occurred. Finally, verify the residual water content is <0.5% using Karl Fischer titration before proceeding to synthesis.

Workflow Start 4,4-Diethyl-1,4-azasilinane HCl Handling Check Check Moisture Exposure (Visual: Powder vs Gum) Start->Check Dry Dry Powder (Proceed to Synthesis) Check->Dry No Exposure Wet Gummy/Deliquescent (Moisture Absorbed) Check->Wet Exposed Recover Vacuum Desiccation with P2O5 (24-48h) Wet->Recover Test NMR & Karl Fischer Validation Recover->Test Test->Dry Pass (<0.5% H2O) Test->Wet Fail (>0.5% H2O)

Workflow for assessing and mitigating moisture exposure in azasilinane salts.

References

  • Controllable Si–C Bond Formation from Trihydrosilanes En Route to Synthesis of 1,4-Azasilinanes with Diverse Silyl Functionalities Source: Organic Letters (ACS Publications) URL:[Link]

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives Source: Biomedical Research, Volume 29, Issue 17 (Allied Academies) URL:[Link]

Sources

Technical Support Center: Troubleshooting HPLC Baseline Drift for 4,4-Diethyl-1,4-azasilinane HCl

Author: BenchChem Technical Support Team. Date: April 2026

Overview: 4,4-diethyl-1,4-azasilinane HCl is a cyclic secondary amine containing a silane core. Because it lacks a conjugated π-electron system, it exhibits negligible UV absorbance above 220 nm. Consequently, HPLC-UV analysis requires low-wavelength detection (typically 200–215 nm). At these extreme wavelengths, minor changes in mobile phase composition, refractive index, or column equilibration manifest as severe baseline drift. This guide provides causal explanations and self-validating protocols to stabilize your baseline and ensure data integrity.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is baseline drift practically inevitable when first developing a gradient method for 4,4-diethyl-1,4-azasilinane HCl? A: The root cause is the disparity in UV absorbance between the aqueous and organic mobile phases at low wavelengths. Because the azasilinane core lacks a chromophore, detection must occur at <220 nm. At these wavelengths, common organic solvents (like methanol) and additives (like trifluoroacetic acid, TFA) absorb strongly. As the gradient transitions from highly aqueous (Solvent A) to highly organic (Solvent B), the total absorbance of the eluent changes dynamically, causing a rising or falling baseline. Furthermore, changes in the refractive index of the eluent during the gradient can cause apparent absorbance shifts in the detector flow cell[1].

Q2: How does the amine-silanol interaction of the azasilinane core exacerbate baseline instability? A: 4,4-diethyl-1,4-azasilinane is a basic secondary amine. In reversed-phase liquid chromatography, cationic basic compounds interact strongly with anionic free silanol groups on silica-based stationary phases[2]. To suppress this interaction and prevent severe peak tailing, analysts typically add acidic modifiers (e.g., 0.1% TFA) or use high-concentration buffers. However, amines can act as silanol suppressors themselves, slowly adsorbing to and desorbing from the stationary phase[2]. If the column is not fully equilibrated with the ion-pairing agent, or if the amine analyte displaces the modifier during the run, it causes localized changes in the mobile phase composition, leading to cyclic baseline fluctuations or drift[3].

Q3: I am using 0.1% TFA in both Water (A) and Acetonitrile (B), but my baseline still drifts upward. Why? A: This is a classic refractive index/absorbance mismatch phenomenon. Even though the volumetric concentration of TFA is identical in both channels, TFA's molar absorptivity changes depending on the dielectric constant of the solvent environment[4]. TFA in acetonitrile absorbs less UV light at 210 nm than TFA in water. To compensate for this, you must empirically balance the absorbance. A common self-validating fix is to reduce the TFA concentration in Solvent A slightly (e.g., 0.08% TFA in Water) or increase it in Solvent B (e.g., 0.12% TFA in ACN) until the baseline holds steady[5].

Q4: Should I use Methanol or Acetonitrile for the organic phase? A: Acetonitrile (HPLC-grade) is strictly preferred. Methanol has a UV cutoff of 205 nm and exhibits significant absorbance at 215 nm, which will cause a massive positive baseline drift (often >1 AU) during a gradient[6]. Acetonitrile has a UV cutoff of 190 nm, making it essentially transparent at the wavelengths required for 4,4-diethyl-1,4-azasilinane HCl analysis[6].

Section 2: Quantitative Data & Solvent Selection

To minimize baseline drift, solvent selection is critical. The table below outlines the optical properties of common mobile phase components at the low UV ranges required for azasilinane detection.

Table 1: Mobile Phase Absorbance Characteristics at Low UV (210 nm)

Solvent / AdditiveUV Cutoff (nm)Absorbance at 210 nm (AU)Suitability for Azasilinane Analysis
Water (HPLC Grade)< 190~ 0.01Excellent (Base aqueous phase)
Acetonitrile (HPLC)190~ 0.02Excellent (Preferred organic phase)
Methanol (HPLC)205> 0.50Poor (Causes severe positive drift)
0.1% TFA in Water~ 210~ 0.5 - 0.8Acceptable (Requires A/B balancing)
10 mM Phosphate Buffer< 190< 0.05Excellent (Provides stable baseline)

Note: Phosphate buffer is highly recommended over TFA for baseline stability at 210 nm, provided the system is not coupled to Mass Spectrometry (MS)[6].

Section 3: Self-Validating Experimental Protocols
Protocol 1: The Zero-Dead-Volume (ZDV) Isolation Test

To effectively troubleshoot, you must isolate the column dynamics (amine/silanol equilibration) from system dynamics (solvent absorbance/mixing).

Objective: Determine if baseline drift is caused by the mobile phase/detector or the stationary phase. Step-by-Step Methodology:

  • Baseline Capture: Run your standard gradient method (e.g., 5% to 95% B over 15 mins) with the column installed. Record the baseline drift (ΔAU).

  • Column Removal: Stop the pump. Disconnect the HPLC column and replace it with a Zero-Dead-Volume (ZDV) union connector[3].

  • System Purge: Flush the system with 50:50 A/B for 5 minutes at 1.0 mL/min to clear residual column bleed.

  • Blank Gradient: Execute the exact same gradient method through the ZDV union.

  • Data Interpretation (Self-Validation):

    • Scenario A (Drift Persists): The drift is a system issue. It is caused by solvent absorbance mismatch, degrading TFA[4], or a failing UV lamp. Proceed to adjust the TFA ratio between Channel A and B[5].

    • Scenario B (Drift Disappears): The drift is a column issue. It is caused by column bleed, slow equilibration of the silanol-amine interactions, or trapped contaminants[3]. Proceed to Protocol 2.

Protocol 2: Column Passivation for Azasilinane Analysis

If the ZDV test implicates the column, the stationary phase is likely interacting with the basic azasilinane core or bleeding due to harsh acidic conditions.

  • Switch to an Ultra-Inert Phase: Standard C18 columns have high free-silanol activity. Switch to an end-capped, ultra-inert stationary phase designed for basic biomolecules/amines[7].

  • Dynamic Passivation: Flush the column with 100% Solvent B (containing the ion-pairing agent) for 20 column volumes to fully saturate the stationary phase.

  • Equilibration: Return to initial gradient conditions and allow the system to equilibrate for at least 15 column volumes before the first injection.

Section 4: Diagnostic Workflows (Visualized)

HPLC_Troubleshooting Start Observe Baseline Drift at < 220 nm ZDV Replace Column with Zero-Dead-Volume Union Start->ZDV Run Run Gradient Method ZDV->Run Decision Does Drift Persist? Run->Decision System System/Solvent Issue (Absorbance Mismatch) Decision->System Yes Column Column Issue (Bleed or Equilibration) Decision->Column No FixSys Fine-tune TFA/Buffer in Solvent B System->FixSys FixCol Flush Column / Use Ultra-Inert Phase Column->FixCol

Diagnostic workflow for isolating and resolving low-UV baseline drift.

References[1] HPLC Gradient Elution – Baseline Drift | LCGC International - chromatographyonline.com - Link[2] Gradient Elution: Baseline Drift Problems | LCGC International - chromatographyonline.com - Link[5] Why Your HPLC Baseline Drifts—And How to Stop It - labtech.tn - Link[6] Why Your HPLC Baseline Drifts—And How to Stop It - sepscience.com - Link[3] Performance of amines as silanol suppressors in reversed-phase liquid chromatography - nih.gov - Link[7] The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules - hplc.eu - Link[4] Shimadzu Baseline Disturbance - shimadzu.nl - Link

Sources

reducing byproduct formation in 4,4-diethyl-1,4-azasilinane hydrochloride catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic pitfalls associated with 4,4-diethyl-1,4-azasilinane hydrochloride in catalytic workflows.

Introduction: The Chemical Context

4,4-Diethyl-1,4-azasilinane hydrochloride is a highly valuable building block, frequently utilized as a heavier[1]. The incorporation of a silicon atom at the 4-position alters the ring's lipophilicity, bond angles, and [2]. However, when subjected to transition-metal catalysis—such as Pd-catalyzed Buchwald-Hartwig cross-coupling—the unique electronic and steric properties of the azasilinane ring can lead to significant byproduct formation, including[3].

Section 1: Mechanistic Causality of Byproduct Formation

Before adjusting parameters, it is critical to understand the causality behind the degradation of 4,4-diethyl-1,4-azasilinane during catalysis.

  • Protodesilylation (Si-C Cleavage): The Si-C bond is highly polarized. In the presence of protic solvents (e.g., MeOH, EtOH) or excess heat, the Pd(II) intermediate can facilitate heterolytic cleavage of the diethylsilyl group, leading to a desilylated secondary amine byproduct[3].

  • Hofmann-Type Ring Opening: The 4,4-diethyl substitution introduces significant steric bulk. When strong alkoxide bases (e.g., t-BuONa) are used to neutralize the hydrochloride salt, the localized basicity can trigger a β-hydride elimination or Hofmann-type ring opening, yielding linear silane byproducts.

  • Incomplete Salt Neutralization: Because the substrate is a hydrochloride salt, stoichiometric base is required simply to [4]. Failure to account for this results in stalled catalytic cycles and unreacted starting material.

Section 2: Troubleshooting FAQs

Q1: Why am I observing massive protodesilylation (loss of the diethylsilyl group) instead of my target cross-coupled product? Root Cause: Protodesilylation is driven by the presence of protic protons in the solvent or base, which attack the polarized Si-C bond during the Pd-amido intermediate phase. Solution: Strictly avoid protic solvents. Switch to anhydrous, non-polar aprotic solvents such as Toluene or 1,4-Dioxane. Additionally, ensure your base is completely anhydrous. Using a milder, insoluble base like Cs₂CO₃ prevents the local pH spikes that catalyze Si-C cleavage.

Q2: LC-MS shows a mass corresponding to a linear amine. What causes this ring-opening, and how do I prevent it? Root Cause: The steric bulk of the 4,4-diethyl groups creates ring strain. During Pd-catalyzed amination, if the reductive elimination step is too slow, the Pd-amido complex undergoes β-hydride elimination, opening the azasilinane ring. Solution: Accelerate the reductive elimination step by employing bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos or RuPhos). These ligands force the Pd center into a geometry that strongly favors rapid C-N bond formation over β-hydride elimination.

Q3: My reaction stalls at 20% conversion. The starting 4,4-diethyl-1,4-azasilinane hydrochloride is still present. Should I increase the catalyst loading? Root Cause: The stalling is likely not a catalyst issue, but a free-base issue. The hydrochloride salt must be fully neutralized to participate in the catalytic cycle[4]. If you only added 1.0 equivalent of base, it was entirely consumed neutralizing the HCl, leaving no base to drive the cross-coupling mechanism. Solution: Use at least 2.5 to 3.0 equivalents of a mild base (e.g., DIPEA or Cs₂CO₃). The first equivalent neutralizes the hydrochloride salt, and the remaining equivalents facilitate the catalytic cycle.

Section 3: Data Visualization & Condition Optimization

The following table summarizes the quantitative impact of solvent, base, and ligand selection on byproduct distribution during the Pd-catalyzed amination of 4,4-diethyl-1,4-azasilinane hydrochloride.

SolventBase (Equiv)LigandTemp (°C)Target Product (%)Protodesilylation (%)Ring-Opening (%)
Methanolt-BuONa (2.5)XPhos8012.065.015.0
DMFK₂CO₃ (2.5)XPhos8045.025.020.0
TolueneCs₂CO₃ (3.0)RuPhos9088.0< 2.05.0
1,4-DioxaneDIPEA (3.0)BrettPhos8094.0 < 1.0 < 1.0

Section 4: Process Workflows (Visualized)

CatalyticCycle A Azasilinane HCl + Aryl Halide B Pd-Amido Intermediate A->B Base (2.5 eq) Pd Catalyst C Target C-N Product B->C Fast Reductive Elimination (BrettPhos) D Protodesilylation Byproduct B->D Protic Solvent / Excess Heat E Ring-Opened Byproduct B->E Slow Elimination / β-Hydride Shift

Mechanistic divergence in Pd-catalyzed azasilinane amination leading to specific byproducts.

Troubleshooting Start Identify Dominant Byproduct Desilylation High Protodesilylation? Start->Desilylation RingOpen High Ring-Opening? Start->RingOpen LowConv Low Conversion? Start->LowConv Solvent Switch to Anhydrous Dioxane Remove Protic Sources Desilylation->Solvent Yes Ligand Upgrade Ligand to BrettPhos to Accelerate C-N Bond RingOpen->Ligand Yes Base Increase Base to 3.0 eq (e.g., DIPEA or Cs2CO3) LowConv->Base Yes

Decision tree for troubleshooting azasilinane hydrochloride catalysis workflows.

Section 5: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, follow this self-validating protocol for the optimized Buchwald-Hartwig amination of 4,4-diethyl-1,4-azasilinane hydrochloride.

Materials Required:

  • 4,4-Diethyl-1,4-azasilinane hydrochloride (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • BrettPhos (5.0 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Validation Step 1): In a glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ and BrettPhos. Add 2 mL of anhydrous 1,4-Dioxane. Stir at room temperature for 15 minutes.

    • Self-Validation: The solution must transition from deep purple to a dark red/brown, confirming the successful formation of the active L_Pd(0) species.

  • Substrate Addition: Add the aryl halide and 4,4-diethyl-1,4-azasilinane hydrochloride to the flask.

  • In-Situ Neutralization: Inject DIPEA (3.0 equiv) dropwise over 2 minutes.

    • Causality: The first equivalent immediately neutralizes the HCl salt, generating the free azasilinane base. The slow addition prevents localized exothermic spikes that cause ring-opening.

  • Heating and Monitoring (Validation Step 2): Seal the flask and heat to 80 °C. At t = 30 minutes, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: You should observe <1% of the desilylated mass (M - 86). If desilylation >5% is observed, abort the reaction and verify the anhydrous state of your Dioxane.

  • Completion and Workup: Stir for 4-6 hours until complete consumption of the aryl halide is confirmed by TLC. Cool to room temperature, filter through a short pad of Celite to remove Pd black, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The bulky diethyl groups on the silicon atom provide excellent separation from residual linear byproducts.

References

  • Controllable Si–C Bond Formation from Trihydrosilanes En Route to Synthesis of 1,4-Azasilinanes with Diverse Silyl Functionalities. Organic Letters (ACS Publications). URL:[Link]

  • B(C6F5)3-Catalyzed (5 + 1)-Annulation of Enynamides with Trihydrosilanes en Route to the Synthesis of 1,4-Azasilines. Organic Letters (ACS Publications). URL:[Link]

  • The Place of the Bioisosteric Sila-Substitution in Drug Design. ResearchGate. URL:[Link]

  • Divergent reactivity of divinylsilanes toward sulfonamides in different oxidative systems. RSC Advances. URL:[Link]

Sources

Validation & Comparative

4,4-diethyl-1,4-azasilinane hydrochloride vs piperidine hydrochloride stability

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Stability Guide: 4,4-Diethyl-1,4-azasilinane Hydrochloride vs. Piperidine Hydrochloride

In modern drug discovery, the "carbon-silicon switch" is a powerful bioisosteric strategy used to modulate the physicochemical and pharmacokinetic properties of established pharmacophores[1]. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison between piperidine hydrochloride—a ubiquitous nitrogen heterocycle—and its silicon bioisostere, 4,4-diethyl-1,4-azasilinane hydrochloride.

This guide dissects the causality behind their stability differences and provides self-validating experimental protocols for rigorous laboratory evaluation.

Mechanistic Grounding: The Carbon-Silicon Switch

Structural Dynamics & Lipophilicity Replacing the C4 carbon of a piperidine ring with a silicon atom fundamentally alters the ring's geometry. The C-Si bond (approx. 1.87 Å) is significantly longer than the C-C bond (1.54 Å)[1]. This elongation flattens the classic chair conformation of the heterocycle, subtly shifting the spatial orientation of the nitrogen lone pair and altering the basicity ( pKa​ ) of the amine. Furthermore, silicon is more electropositive and larger than carbon, which increases the overall molecular volume and lipophilicity (LogP) of the azasilinane core[1].

Metabolic Stability Causality The C4 position of the piperidine ring is a notorious hotspot for Cytochrome P450 (CYP450)-mediated oxidation, often leading to rapid metabolic clearance via hydroxylation. By substituting this carbon with a silicon atom bearing gem-diethyl groups (4,4-diethyl-1,4-azasilinane), the molecule gains profound metabolic resistance[2]. The Si-C bond is inherently stable to CYP450 oxidation under physiological conditions. Additionally, the bulky diethyl groups provide severe steric hindrance, effectively shielding the 4-position from enzymatic attack and drastically improving the intrinsic half-life of the compound[3].

Chemical and Solid-State Stability Both compounds are isolated as hydrochloride salts, rendering them stable, handleable solids. Piperidine HCl is highly hygroscopic and extremely water-soluble. Conversely, 4,4-diethyl-1,4-azasilinane HCl exhibits reduced hygroscopicity and moderate aqueous solubility due to the lipophilic gem-diethyl silyl core. While the Si-C bond is highly stable in aqueous and oxygen-rich environments, it can be susceptible to cleavage under extreme pH conditions, unlike the completely inert C-C framework of piperidine[4].

Quantitative Data Comparison

The following table summarizes the divergent physicochemical and stability profiles of the two hydrochloride salts:

PropertyPiperidine Hydrochloride4,4-Diethyl-1,4-azasilinane Hydrochloride
Core Bond Length (C4-X) ~1.54 Å (C-C)~1.87 Å (C-Si)
Ring Conformation Standard ChairFlattened Chair
Lipophilicity (LogP) LowHigh
CYP450 Vulnerability (C4) High (Hydroxylation)Negligible (Sterically/Electronically blocked)
Aqueous Solubility >100 mg/mLModerate (10-50 mg/mL)
Solid-State Stability Highly stable (Hygroscopic)Highly stable (Less hygroscopic)

Visualizing the Metabolic Divergence

G A Piperidine Core (Carbon at C4) C CYP450 Oxidation A->C B 4,4-Diethyl-1,4-azasilinane (Silicon at C4) D CYP450 Oxidation B->D E C4-Hydroxylation (Rapid Clearance) C->E Susceptible F Steric & Electronic Blockade (Metabolic Stability) D->F Resistant

CYP450 metabolic pathway divergence between piperidine and 4,4-diethyl-1,4-azasilinane.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the claims above, the following standardized protocols must be executed.

Protocol 1: In Vitro Metabolic Stability (Liver Microsomes)

This system uses Human Liver Microsomes (HLMs) to simulate Phase I hepatic metabolism[3].

Causality of Experimental Choices:

  • NADPH Addition: CYP450 enzymes require NADPH as an electron donor to catalyze oxidation. Without it, the assay only measures non-CYP degradation.

  • Cold Acetonitrile Quench: Instantly denatures the microsomal proteins, halting the enzymatic reaction at precise time points to generate an accurate first-order decay curve.

  • Internal Standard (IS): Normalizes matrix effects and injection variations during LC-MS/MS analysis.

Step-by-Step Workflow:

  • Preparation: Prepare 10 mM stock solutions of Piperidine HCl and 4,4-Diethyl-1,4-azasilinane HCl in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Integration (Self-Validation): Include Verapamil (high clearance) and Warfarin (low clearance) as parallel control reactions to validate the enzymatic viability of the HLMs.

  • Incubation: Pre-incubate the compounds with HLMs (0.5 mg/mL protein concentration) at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At t=0,15,30,45,and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an analytical internal standard.

  • Processing: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the intrinsic clearance ( CLint​ ) based on the decay constant.

Protocol 2: Accelerated Chemical Degradation Profiling

To assess the integrity of the Si-C bond versus the C-C bond under formulation conditions.

  • Matrix Preparation: Prepare 1 mg/mL solutions of both salts in three distinct matrices: 0.1 N HCl (pH 1), 50 mM Phosphate Buffer (pH 7.4), and 0.1 N NaOH (pH 13).

  • Thermal Stress: Incubate the solutions in sealed amber vials at 40°C and 60°C.

  • Sampling & Analysis: Take aliquots at Days 1, 3, 7, and 14. Analyze via HPLC coupled with an Evaporative Light Scattering Detector (ELSD), as the aliphatic piperidine core lacks a strong UV chromophore.

  • Validation: A stable baseline in the pH 7.4 matrix serves as the negative control, validating that any degradation observed in the acidic/basic matrices is pH-driven rather than thermally intrinsic.

Visualizing the Experimental Workflow

G A Compound Preparation (10 mM in DMSO) B Incubation with HLM/RLM (+ NADPH, 37°C) A->B C Aliquots at 0, 15, 30, 60 min B->C D Quench with Cold Acetonitrile (Internal Standard Added) C->D E Centrifugation & LC-MS/MS Quantification D->E F Calculate Intrinsic Clearance (CL_int) E->F

Step-by-step experimental workflow for evaluating in vitro microsomal stability.

Conclusion & Application Insights

The transition from piperidine hydrochloride to 4,4-diethyl-1,4-azasilinane hydrochloride represents a strategic, data-backed trade-off. While piperidine offers unmatched aqueous solubility and low molecular weight, its susceptibility to Phase I metabolism often necessitates downstream structural modifications. The azasilinane bioisostere elegantly solves the C4-metabolic liability while expanding the hydrophobic surface area. This makes it an exceptional scaffold for targeting lipophilic binding pockets, particularly in central nervous system (CNS) drug development where blood-brain barrier penetration is paramount.

References

  • The Place of the Bioisosteric Sila-Substitution in Drug Design. ResearchGate. URL:[Link]

  • Controllable Si–C Bond Formation from Trihydrosilanes En Route to Synthesis of 1,4-Azasilinanes with Diverse Silyl Functionalities. ACS Publications (Organic Letters). URL:[Link]

  • Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles. ACS Publications (Journal of the American Chemical Society). URL:[Link]

Sources

comparative efficacy of 4,4-diethyl-1,4-azasilinane hydrochloride in drug design

Author: BenchChem Technical Support Team. Date: April 2026

The strategic replacement of a carbon atom with a silicon atom—a process known as sila-substitution or the "carbon/silicon switch"—has evolved from a niche chemical curiosity into a powerful tool in modern medicinal chemistry. As drug discovery pipelines increasingly exhaust traditional chemical space, 1,4-azasilinanes have emerged as highly valuable, heavier congeners of piperidines[1].

Among these, 4,4-diethyl-1,4-azasilinane hydrochloride serves as a specialized, highly tunable building block. As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of this organosilicon scaffold against traditional nitrogen heterocycles, providing the mechanistic causality and self-validating protocols necessary to successfully integrate it into your drug design workflows.

The Bioisosteric Rationale: Why Silicon?

Piperidine rings are ubiquitous in FDA-approved drugs, often serving as critical pharmacophores for receptor binding. However, piperidines are frequently plagued by metabolic liabilities (e.g., rapid oxidation at the 4-position) and limited lipophilicity. Sila-substitution addresses these bottlenecks by fundamentally altering the molecule's 3D geometry and electronic distribution[2].

Comparative Physicochemical Profiling

To understand the efficacy of 4,4-diethyl-1,4-azasilinane, we must benchmark it against its direct carbon analog (4,4-diethylpiperidine) and a common hydrophilic bioisostere (morpholine).

Property4,4-Diethyl-1,4-azasilinane4,4-DiethylpiperidineMorpholine
Heteroatom at Position 4 Silicon (Si)Carbon (C)Oxygen (O)
Covalent Radius (Pos 4) ~111 pm~73 pm~66 pm
Average X-C Bond Length ~1.87 Å~1.54 Å~1.43 Å
Relative Lipophilicity (LogP) HighModerateLow (Hydrophilic)
Metabolic Liability at Pos 4 Low (Sterically shielded Si)High (Prone to hydroxylation)Moderate (Ring opening)
Primary Application Enhancing BBB penetration & target affinityStandard pharmacophoreIncreasing aqueous solubility

The Causality of Efficacy:

  • Expanded 3D Conformation: Silicon's larger covalent radius elongates the Si-C bonds (~1.87 Å) compared to C-C bonds (~1.54 Å)[2]. This "flattens" the chair conformation of the azasilinane ring slightly, allowing the attached diethyl groups to project further into deep, lipophilic receptor pockets. This structural configuration has been shown to optimize hydrophobic contacts in complex targets, such as kinesin inhibitors[3].

  • Steric Shielding: Silicon possesses empty d-orbitals, making it theoretically susceptible to nucleophilic attack by water or biological nucleophiles. The selection of diethyl groups (rather than dimethyl) provides critical steric hindrance, shielding the silicon atom and preventing hydrolytic degradation in physiological environments.

  • Metabolic Rerouting: Replacing the C4 carbon prevents cytochrome P450-mediated oxidation at that specific site. In head-to-head comparisons of classic drugs (e.g., loperamide vs. sila-loperamide), the C/Si switch completely prevented the formation of neurotoxic pyridinium-like metabolites, fundamentally improving the safety profile of the drug[4].

Pharmacophore Modification Pathway

The decision to utilize 4,4-diethyl-1,4-azasilinane hydrochloride is driven by a logical progression of structural optimization.

Pathway A Piperidine-Based Lead Compound B Sila-Substitution (C/Si Switch) A->B C 4,4-Diethyl-1,4-azasilinane Integration B->C D Increased LogP & Lipophilicity C->D E Expanded Bond Length (Si-C ~1.87 Å) C->E F Steric Shielding by Diethyl Groups C->F G Enhanced Tissue/BBB Penetration D->G H Optimized Receptor Binding Fit E->H I Prevention of Toxic Metabolite Formation F->I

Logical pathway of sila-substitution utilizing 4,4-diethyl-1,4-azasilinane to optimize drug profiles.

Experimental Methodology: Scaffold Integration

Integrating 4,4-diethyl-1,4-azasilinane hydrochloride into an existing aryl halide scaffold requires careful handling of the salt form. The following protocol utilizes a Buchwald-Hartwig cross-coupling strategy, designed as a self-validating system to ensure high yield and structural integrity.

Protocol: Palladium-Catalyzed C-N Cross-Coupling

Objective: To seamlessly couple the azasilinane bioisostere to an aryl bromide lead scaffold.

Step-by-Step Workflow:

  • In Situ Free-Basing: In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl bromide (1.0 equiv), 4,4-diethyl-1,4-azasilinane hydrochloride (1.2 equiv), and sodium tert-butoxide (NaOtBu) (2.5 equiv).

    • Expert Insight: The 2.5 equivalents of base are non-negotiable. Exactly 1.0 equiv is consumed to neutralize the HCl salt and liberate the free azasilinane amine, while the remaining 1.5 equiv drives the palladium catalytic cycle.

  • Catalyst Assembly: Add Pd2(dba)3 (0.02 equiv) and RuPhos (0.04 equiv).

    • Expert Insight: RuPhos is specifically selected because its significant steric bulk facilitates the reductive elimination step of the catalytic cycle, which is otherwise hindered by the bulky, diethyl-substituted azasilinane ring.

  • Reaction Execution: Suspend the reagents in anhydrous toluene to achieve a 0.2 M concentration. Seal the flask and heat to 85°C for 12 hours with vigorous stirring.

  • Self-Validating Monitoring (LC-MS): Pull a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS.

    • Validation Checkpoint: Look for the product mass [M+H]+ . Crucially, verify the isotopic distribution. Silicon possesses three stable isotopes ( 28Si 92.2%, 29Si 4.7%, 30Si 3.1%). Your mass spectrum must exhibit this distinct isotopic signature (an M+2 peak at ~3.1% intensity relative to the parent ion) to validate that the silicon atom has not been cleaved.

  • Workup: Cool to room temperature, quench with deionized water, and extract three times with ethyl acetate. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification & Final Validation: Purify via flash column chromatography (Hexanes/EtOAc gradient). Submit the purified product for 1H NMR and 29Si NMR.

    • Validation Checkpoint: The 29Si NMR spectrum is the ultimate proof of integrity; it should display a sharp singlet (typically between 0 and 20 ppm, depending on the aryl electronics), confirming the intact 4,4-diethyl-1,4-azasilinane core.

Workflow Step1 1. Salt Neutralization (Free-Basing azasilinane HCl) Step2 2. Pd-Catalyzed C-N Cross-Coupling Step1->Step2 Step3 3. Aqueous Workup & Organic Extraction Step2->Step3 Step4 4. Flash Column Chromatography Step3->Step4 Step5 5. Validation (LC-MS, 1H/29Si NMR) Step4->Step5

Step-by-step synthetic workflow for incorporating azasilinane hydrochloride into aryl scaffolds.

References

  • The Place of the Bioisosteric Sila-Substitution in Drug Design. ResearchGate.[Link]

  • Controllable Si–C Bond Formation from Trihydrosilanes En Route to Synthesis of 1,4-Azasilinanes with Diverse Silyl Functionalities. ACS Organic Letters.[Link]

  • Can Silicon Make an Excellent Drug Even Better? An in Vitro and in Vivo Head-To-Head Comparison Between Loperamide and Its Silicon Analogue Sila-Loperamide. PubMed.[Link]

  • Discovery of Kinesin KIF18A Inhibitor ATX020: Tactical Application of Silicon Atom Replacement. ACS Medicinal Chemistry Letters.[Link]

Sources

validating 4,4-diethyl-1,4-azasilinane hydrochloride purity using quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development, silicon-containing pharmacophores are rapidly gaining traction as bioisosteres to improve metabolic stability and lipophilicity. 4,4-diethyl-1,4-azasilinane hydrochloride (CAS: 2378507-16-3) is a prime example of such a specialized building block. However, validating the absolute purity of this aliphatic, silicon-containing heterocycle poses a significant analytical challenge.

This guide provides an in-depth, comparative analysis between High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR is the superior, self-validating method for this specific class of compounds.

The Analytical Challenge: HPLC vs. qNMR

High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is the traditional workhorse for purity assessment. However, HPLC is a comparative method based on separation and detection[1]. Because 4,4-diethyl-1,4-azasilinane hydrochloride lacks a conjugated pi-system, it has virtually no UV chromophore, rendering standard UV detection blind to the analyte. While alternative detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be employed, they require a certified reference standard of the exact analyte to build a calibration curve—a standard that is often unavailable for novel or proprietary building blocks.

Conversely, Quantitative NMR (qNMR) is a primary analytical method. Its fundamental principle relies on the direct proportionality between the integrated signal area of a specific nucleus (e.g., ¹H) and the molar concentration of those nuclei in the sample[1]. Because it is a direct measurement, qNMR can determine absolute purity using a completely different, readily available certified internal standard, bypassing the need for an analyte-specific reference[2].

Comparison Root Purity Assessment of 4,4-diethyl-1,4-azasilinane HCl HPLC HPLC-UV / ELSD Root->HPLC qNMR 1H qNMR Root->qNMR Limit Requires Chromophore or Reference Standard HPLC->Limit Adv Direct Molar Proportionality No Analyte Standard Needed qNMR->Adv

Logical comparison of HPLC and qNMR for silinane purity analysis.

Quantitative Data Summary: Performance Comparison

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning.Signal intensity is directly proportional to molar concentration[1].
Detection Requirement Requires a chromophore (UV) or specific detector (ELSD/CAD).Requires NMR-active nuclei (e.g., ¹H, ²⁹Si).
Reference Standard Requires a certified standard of the identical analyte.Requires any certified internal standard (e.g., Maleic acid)[3].
Typical Precision High (RSD < 2%).Excellent (RSD < 1%)[4].
Structural Insight None (retention time only).High (confirms identity and detects unknown impurities).

Experimental Protocol: A Self-Validating qNMR Workflow

To ensure rigorous scientific integrity, the following protocol is designed not just as a set of instructions, but as a self-validating system where the underlying causality of each step is explained.

qNMR_Workflow A 1. Gravimetric Preparation Accurate weighing of Analyte & IS B 2. Solvation Dissolve in D2O A->B C 3. NMR Acquisition 90° Pulse, D1 >= 5xT1 B->C D 4. Spectral Processing Phase/Baseline Correction C->D E 5. Quantification Absolute Purity Calculation D->E

qNMR experimental workflow for absolute purity determination.

Step 1: Internal Standard and Solvent Selection
  • Action : Select Maleic acid (certified reference material, purity ≥99.9%) as the internal standard (IS) and Deuterium oxide (D₂O) as the solvent.

  • Causality : Maleic acid presents a sharp, distinct singlet at ~6.3 ppm in ¹H NMR. The protons of 4,4-diethyl-1,4-azasilinane hydrochloride are entirely aliphatic, resonating between 0.5 ppm and 3.5 ppm. This guarantees zero signal overlap, a critical requirement for accurate integration[2]. Furthermore, as a hydrochloride salt, the analyte exhibits excellent solubility in D₂O. Complete dissolution is mandatory; any particulate matter will cause magnetic field inhomogeneities, leading to line broadening and integration errors[3].

Step 2: Gravimetric Preparation
  • Action : Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~20 mg of the silinane analyte and ~5 mg of Maleic acid into the same vial.

  • Causality : The accuracy of qNMR is fundamentally limited by the gravimetric preparation. The mass ratio is deliberately chosen so that the molar ratio of the analyte protons to the IS protons yields signal intensities of the same magnitude. This minimizes dynamic range errors in the receiver gain during acquisition.

Step 3: NMR Acquisition Parameters
  • Action : Acquire ¹H NMR spectra at 298K using a 90° excitation pulse. Set the relaxation delay (D1) to ≥ 30 seconds.

  • Causality : A 90° pulse maximizes the signal-to-noise ratio. However, different protons relax back to equilibrium at different rates (T₁ relaxation time). If the next radiofrequency pulse is applied before full relaxation, the signal will be saturated and artificially low. Setting D1 ≥ 5 × T₁ ensures >99.3% relaxation for all protons, guaranteeing quantitative accuracy[4].

Step 4: Data Processing and Self-Validation
  • Action : Apply zero-filling and an exponential window function (Line Broadening = 0.3 Hz). Perform manual phase correction and a strict baseline correction before integration.

  • Self-Validating Mechanism : Do not rely on a single peak. Calculate the purity independently using the ethyl terminal methyl groups (-CH₃, ~0.9 ppm) and the azasilinane ring protons (-CH₂-N, ~3.0 ppm). If the calculated purities from these distinct structural environments match within <1% relative error, the system validates itself. A mismatch indicates hidden impurity overlap under one of the peaks, prompting a re-evaluation of the spectrum.

Calculations & Data Interpretation

The absolute mass fraction (Purity, Panalyte​ ) is calculated using the following equation:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×manalyte​mIS​​×PIS​

Where:

  • I : Integrated peak area

  • N : Number of protons contributing to the signal (e.g., N=2 for Maleic acid; N=6 for the two ethyl -CH₃ groups)

  • M : Molar mass (193.80 g/mol for 4,4-diethyl-1,4-azasilinane HCl; 116.07 g/mol for Maleic acid)

  • m : Accurately weighed mass (mg)

  • P : Purity of the standard (expressed as a mass fraction)

By adopting this rigorous qNMR methodology, drug development professionals can confidently validate the purity of complex, chromophore-lacking building blocks like 4,4-diethyl-1,4-azasilinane hydrochloride. This ensures the integrity of downstream synthetic steps and the safety of final active pharmaceutical ingredients.

References

  • PatSnap Technical Team. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance." PatSnap Eureka. URL: [Link]

  • Maniara et al. "Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals." Journal of Agricultural and Food Chemistry - ACS Publications. URL: [Link]

Sources

structural comparison of 4,4-diethyl-1,4-azasilinane and 4,4-dimethyl-1,4-azasilinane

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Physicochemical Comparison of 4,4-Dimethyl-1,4-azasilinane and 4,4-Diethyl-1,4-azasilinane in Drug Design

Introduction As a Senior Application Scientist specializing in medicinal chemistry and structural optimization, I frequently utilize bioisosteric replacement to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds. One highly effective, yet nuanced, strategy is the ""—the replacement of a carbon atom with a silicon atom[1]. When applied to the ubiquitous piperidine ring, this yields a 1,4-azasilinane scaffold.

This guide provides an in-depth structural and physicochemical comparison between two critical building blocks: 4,4-dimethyl-1,4-azasilinane and 4,4-diethyl-1,4-azasilinane . By understanding the causality behind their structural differences, researchers can make informed decisions when optimizing drug candidates for lipophilicity, metabolic stability, and target residence time.

Mechanistic Rationale: The Silicon Advantage

Silicon resides directly below carbon in the periodic table, offering similar valency but distinct physicochemical properties. Silicon possesses a larger covalent radius (1.11 Å vs. 0.77 Å for carbon) and lower electronegativity (1.90 vs. 2.55)[1].

  • Bond Elongation: The C-Si bond is approximately 1.87 Å, significantly longer than the 1.54 Å C-C bond. In a six-membered ring, this elongates the molecule along the N-Si axis and slightly compared to a standard piperidine[2].

  • Lipophilicity & Basicity: The lower electronegativity of silicon alters the electronic distribution, generally increasing the overall lipophilicity (LogP) of the molecule. Additionally, through inductive effects, it subtly modulates the pKa of the distal nitrogen atom, which can impact membrane permeability and target binding.

G A Piperidine Scaffold (Standard Pharmacophore) B Sila-Substitution (C -> Si at position 4) A->B Bioisosteric Replacement C 4,4-Dimethyl-1,4-azasilinane (Baseline Lipophilicity) B->C + Methyl groups D 4,4-Diethyl-1,4-azasilinane (Increased Steric Bulk & LogP) B->D + Ethyl groups

Logical flow of bioisosteric sila-substitution from piperidine to azasilinanes.

Structural and Physicochemical Comparison

The choice between a dimethyl and diethyl substitution at the 4-position of the azasilinane ring is not merely a matter of adding two carbon atoms; it fundamentally alters the steric shielding and hydration shell of the molecule.

  • : This compound provides a baseline steric profile[3]. The methyl groups are relatively compact, allowing the molecule to fit into tighter hydrophobic pockets. It is highly volatile as a free base and is typically handled as a stable .

  • : The substitution of ethyl chains significantly increases the steric bulk and the cross-sectional area of the lipophilic domain[4]. The ethyl chains can adopt multiple conformations (gauche/anti), which increases the entropic penalty upon binding to a rigid receptor but can drastically enhance affinity if the target pocket is large, flexible, and hydrophobic.

Table 1: Quantitative Physicochemical Comparison

Property4,4-Dimethyl-1,4-azasilinane4,4-Diethyl-1,4-azasilinane
Molecular Formula C6H15NSi[3]C8H19NSi[4]
Molecular Weight 129.28 g/mol [3]157.33 g/mol [4]
CAS Number (Free Base) 130596-59-7[3]1379226-26-2[4]
CAS Number (HCl Salt) 130596-62-22378507-16-3[5]
C-Si Bond Length (Avg) ~1.87 Å~1.88 Å (steric lengthening)
Relative Lipophilicity (LogP) BaselineHigher (approx. +1.0 log units)
Steric Profile (Cone Angle) ModerateHigh

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for each methodological choice.

Synthesis via Double Nucleophilic Substitution

Rationale: Direct reaction of ammonia with bis(2-chloroethyl)dialkylsilanes often leads to uncontrolled polymerization. Utilizing a primary amine (e.g., benzylamine) acts as a temporary steric shield, ensuring a 1:1 intramolecular cyclization.

  • Step 1: Cyclization. React bis(2-chloroethyl)dimethylsilane (or the diethyl analog) with benzylamine (3 equivalents) in toluene at reflux (110°C) for 24 hours.

    • Causality: Toluene provides the necessary thermal energy to overcome the entropic barrier of the second intramolecular SN2 displacement. The excess benzylamine scavenges the generated HCl.

    • Validation: Monitor via LC-MS. The reaction is complete when the starting material disappears and the mass peak corresponding to N-benzyl-4,4-dialkyl-1,4-azasilinane dominates.

  • Step 2: Deprotection. Dissolve the purified intermediate in methanol. Add 10% Pd/C catalyst and stir under an H2 atmosphere (50 psi) at 50°C for 12 hours.

    • Causality: Hydrogenolysis selectively cleaves the C-N benzyl bond without disturbing the stable C-Si bonds or the saturated ring system.

    • Validation: 1H NMR must show the complete disappearance of the aromatic protons (7.2–7.4 ppm) and the benzylic CH2 singlet (~3.6 ppm), confirming the isolation of the free azasilinane.

Conformational Elucidation via Low-Temperature NMR

Rationale: At room temperature, 1,4-azasilinanes undergo rapid chair-to-chair ring inversion, resulting in time-averaged NMR signals[2]. Lowering the temperature slows this exchange, allowing the quantification of distinct axial and equatorial conformers.

  • Step 1: Sample Preparation. Dissolve 10 mg of the azasilinane in 0.5 mL of deuterated dichloromethane (CD2Cl2).

    • Causality: CD2Cl2 is strictly required because its freezing point (-95°C) is significantly lower than CDCl3 (-64°C), ensuring the solvent remains liquid below the coalescence temperature of the azasilinane.

  • Step 2: Variable Temperature (VT) Acquisition. Acquire 1H NMR spectra starting at 298 K, decreasing in 10 K increments down to 183 K.

  • Step 3: Line Shape Analysis. Identify the coalescence temperature (Tc) where the averaged N-H or N-alkyl signal splits into two distinct peaks.

    • Validation: Calculate the activation free energy (ΔG‡) using the Eyring equation based on Tc and peak separation (Δν). A self-consistent ΔG‡ of 8–10 kcal/mol validates the chair-to-chair inversion barrier.

G S1 Sample Prep (Azasilinane in CD2Cl2) S2 Variable Temp NMR (+25°C to -90°C) S1->S2 S3 Signal Decoalescence (Identify Conformers) S2->S3 S4 Line Shape Analysis (Extract ΔG‡) S3->S4

Experimental workflow for determining the ring inversion barrier of azasilinanes using VT-NMR.

Medicinal Chemistry Implications: Efficacy vs. Liability

The choice between dimethyl and diethyl substitution has profound implications in drug development. A recent study on for tuberculosis demonstrated that incorporating a 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole moiety significantly improved anti-Mtb activity, achieving highly potent MIC values as low as 0.02 μM[6]. The dimethyl azasilinane group perfectly occupied a lipophilic transport channel subsite[6].

However, this structural modification is a double-edged sword. The basic lipophilic nature of the azasilinane group can introduce potent hERG (human Ether-à-go-go-Related Gene) channel inhibition liabilities[6].

  • Causality: hERG channels possess a large, promiscuous hydrophobic inner cavity that binds basic lipophilic amines. Shifting from a 4,4-dimethyl to a 4,4-diethyl-1,4-azasilinane increases the LogP and the steric bulk. While the diethyl variant might increase the residence time on the primary therapeutic target due to enhanced hydrophobic interactions, it will almost certainly exacerbate hERG blockade. Therefore, if a diethyl-azasilinane is utilized to maximize target affinity, the medicinal chemist must compensate by introducing polarity (lowering LogD) elsewhere in the molecule to mitigate cardiotoxicity risks[6].

References

  • PubChem. "4,4-Dimethyl-1,4-azasilinane | C6H15NSi | CID 23043510". National Institutes of Health. Available at: [Link]

  • ResearchGate. "The Place of the Bioisosteric Sila-Substitution in Drug Design". Available at: [Link]

  • ChemSrc. "1379226-26-2_4,4-Diethyl-1,4-azasilinane". Available at: [Link]

  • VeriXiv. "Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3". Available at: [Link]

  • arXiv. "Generating Cyclic Conformers with Flow Matching in Cremer-Pople Coordinates". Available at: [Link]

Sources

A Comparative Benchmarking Guide: 4,4-diethyl-1,4-azasilinane HCl vs. Traditional Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Case for Silicon in Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in modern medicinal chemistry, with moieties like piperidine and morpholine being prevalent in a vast number of FDA-approved drugs.[1][2][3] Their widespread use is a testament to their ability to impart desirable physicochemical and pharmacokinetic properties to drug candidates.[1][2] However, the exploration of novel heterocyclic scaffolds is crucial for expanding the chemical space available to drug discovery programs. One such area of growing interest is the incorporation of silicon into these cyclic systems, a strategy that has the potential to fine-tune a molecule's properties in ways that carbon-based analogues cannot.[4][5][6]

This guide provides a comprehensive benchmarking analysis of 4,4-diethyl-1,4-azasilinane hydrochloride, a novel silicon-containing nitrogen heterocycle, against its traditional carbon-based counterparts, piperidine and morpholine. Through a detailed comparison of their physicochemical properties and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, we aim to provide researchers, scientists, and drug development professionals with the data and insights necessary to evaluate the potential of this and similar silaheterocycles in their own research.

Structural Comparison

The core structural difference between 4,4-diethyl-1,4-azasilinane and its traditional counterparts lies in the replacement of a carbon atom at the 4-position with a silicon atom. This seemingly subtle change has significant implications for the molecule's three-dimensional structure, electronics, and metabolic stability.

G cluster_0 4,4-diethyl-1,4-azasilinane cluster_1 Piperidine cluster_2 Morpholine a Si(Et)₂ c CH₂ a->c b NH f CH₂ b->f e CH₂ c->e d CH₂ d->a e->b f->d g CH₂ i CH₂ g->i h NH l CH₂ h->l k CH₂ i->k j CH₂ j->g k->h l->j m O o CH₂ m->o n NH r CH₂ n->r q CH₂ o->q p CH₂ p->m q->n r->p

Caption: Structural comparison of 4,4-diethyl-1,4-azasilinane, piperidine, and morpholine.

Physicochemical Properties: A Head-to-Head Comparison

The physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its pharmacokinetic behavior. The introduction of silicon in place of carbon can modulate these properties, potentially offering advantages in drug design.

Property4,4-diethyl-1,4-azasilinane HClPiperidineMorpholine
Molecular Weight ( g/mol ) ~197.8 (as HCl salt)85.1587.12
pKa Predicted to be slightly lower than piperidine11.128.33-8.49[7]
logP (Octanol/Water) Predicted to be higher than piperidine0.84[8]-0.86[9]
Solubility SolidMiscible with water[8][10]Miscible with water[11]

Causality Behind Experimental Choices:

  • pKa Determination: The basicity of the nitrogen atom is a key factor influencing a molecule's interaction with biological targets and its absorption profile. Potentiometric titration is a robust and widely accepted method for determining pKa values.[12][13]

  • logP Determination: The octanol-water partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which affects its membrane permeability and distribution. The shake-flask method, followed by quantification using techniques like HPLC or NMR, is considered the gold standard for logP measurement.[14][15]

In Vitro ADME Profile: Metabolic Stability and Permeability

A drug candidate's success is heavily reliant on its ADME properties. Here, we compare the predicted and known metabolic stability and cell permeability of our silicon-containing heterocycle with its traditional counterparts.

ADME Parameter4,4-diethyl-1,4-azasilinane HClPiperidineMorpholine
Metabolic Stability (in vitro half-life, t½) Predicted to have improved metabolic stabilityGenerally susceptible to CYP-mediated oxidation[16]Generally more metabolically stable than piperidine[16]
Cell Permeability (Papp, Caco-2) Predicted to have moderate to high permeabilityHigh permeabilityModerate to high permeability

Causality Behind Experimental Choices:

  • Metabolic Stability Assay: Liver microsomes are subcellular fractions rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), which are responsible for the metabolism of a majority of marketed drugs.[17][18] Incubating a compound with liver microsomes and monitoring its disappearance over time provides a reliable measure of its intrinsic clearance.[19][20]

  • Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelium.[21][22] This assay is a well-established in vitro model for predicting the oral absorption of drugs.[23][24]

Experimental Protocols

To ensure the trustworthiness and reproducibility of our findings, we provide detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using a standardized potentiometric titration method.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare 1 mM sample solution calibrate Calibrate pH meter with standard buffers (pH 4, 7, 10) prep_solution->calibrate prep_titrants Prepare 0.1 M HCl and 0.1 M NaOH prep_titrants->calibrate prep_ionic Prepare 0.15 M KCl for ionic strength prep_ionic->calibrate acidify Acidify 20 mL of sample solution to pH 1.8-2.0 with 0.1 M HCl calibrate->acidify titrate Titrate with 0.1 M NaOH, recording pH at increments acidify->titrate plot Plot pH vs. volume of titrant titrate->plot inflection Identify the inflection point of the titration curve plot->inflection pka Determine pKa from the midpoint of the buffer region inflection->pka

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Preparation:

    • Prepare a 1 mM solution of the test compound.[12]

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.[13]

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[13]

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[12]

  • Titration:

    • Take a 20 mL aliquot of the 1 mM sample solution and acidify it to a pH between 1.8 and 2.0 with 0.1 M HCl.[12]

    • Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.

    • Titrate the solution with the standardized 0.1 M NaOH, recording the pH value after each incremental addition.[13]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Identify the inflection point on the curve, which corresponds to the equivalence point.

    • The pKa is determined from the pH at the midpoint of the buffer region.[12]

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol details the procedure for assessing the metabolic stability of a compound by measuring its rate of depletion in the presence of liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare 1 µM test compound solution in buffer pre_incubate Pre-incubate microsomes and compound at 37°C prep_compound->pre_incubate prep_microsomes Thaw and prepare liver microsomes (0.5 mg/mL) prep_microsomes->pre_incubate prep_cofactor Prepare NADPH solution initiate Initiate reaction by adding NADPH prep_cofactor->initiate pre_incubate->initiate incubate Incubate at 37°C, taking samples at time points (0, 5, 15, 30, 45 min) initiate->incubate terminate Terminate reaction in samples with acetonitrile incubate->terminate analyze Analyze remaining parent compound by LC-MS/MS terminate->analyze calculate Calculate half-life (t½) and intrinsic clearance (Clint) analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Methodology:

  • Preparation:

    • Prepare a 1 µM solution of the test compound in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[19]

    • Thaw pooled human liver microsomes on ice and prepare a working stock to a final concentration of 0.5 mg/mL in the incubation mixture.[17]

    • Prepare a solution of the cofactor, NADPH.[17]

  • Incubation:

    • Pre-incubate the test compound and liver microsomes at 37°C for a short period.

    • Initiate the metabolic reaction by adding the NADPH solution.[19]

    • Incubate the mixture at 37°C. At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw aliquots of the reaction mixture.[17]

  • Analysis:

    • Terminate the reaction in each aliquot by adding a quenching solution, such as acetonitrile.[19]

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.[17]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½).[20]

    • The intrinsic clearance (Clint) can then be calculated from the half-life.[20]

Discussion and Future Directions

The replacement of carbon with silicon in a heterocyclic ring, as exemplified by 4,4-diethyl-1,4-azasilinane HCl, presents a compelling strategy for modulating the properties of drug candidates.[4] While further experimental validation is required to fully elucidate the ADME profile of this specific compound, the initial analysis suggests the potential for improved metabolic stability compared to piperidine, a common liability in drug development.[16] The predicted higher lipophilicity may also influence its permeability and distribution characteristics.

The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers interested in exploring the burgeoning field of silicon-containing heterocycles.[25] By understanding the fundamental differences in physicochemical and metabolic properties between these novel scaffolds and their traditional carbon-based counterparts, medicinal chemists can make more informed decisions in the design and optimization of next-generation therapeutics. Future work should focus on the synthesis and experimental evaluation of a broader range of silaheterocycles to establish more comprehensive structure-activity and structure-property relationships.

References

  • Benchchem. Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Benchchem.
  • Benchchem.
  • Benchchem. 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery. Benchchem.
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Caco2 assay protocol. (n.d.).
  • Benchchem. Morpholine vs.
  • Der Pharma Chemica. A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica.
  • National Center for Biotechnology Inform
  • Hergenrother, P. J., et al. (2018). Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles. Journal of the American Chemical Society.
  • ACD/Labs. LogP—Making Sense of the Value. ACD/Labs.
  • Ataman Kimya. MORPHOLINE 99%.
  • RSC Medicinal Chemistry. The role of silicon in drug discovery: a review. RSC Publishing.
  • Mercell. metabolic stability in liver microsomes. Mercell.
  • International Agency for Research on Cancer. Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47.
  • BioDuro. ADME Caco-2 Permeability Assay. BioDuro.
  • Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Enamine. Caco-2 Permeability Assay. Enamine.
  • ChemicalBook. (2025). Morpholine: Chemical Properties, Reactivity and Uses. ChemicalBook.
  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
  • The Merck Index. Piperidine. The Merck Index.
  • ACS Publications. (2021). Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles. Journal of the American Chemical Society.
  • Evotec. Microsomal Stability. Cyprotex ADME-Tox Solutions.
  • Wikipedia. Piperidine. Wikipedia.
  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • Sigma-Aldrich. 4,4-Dimethyl-1,4-azasilinane hydrochloride. Sigma-Aldrich.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
  • National Center for Biotechnology Inform
  • PubMed. (2024). Bioisosteric heterocyclic analogues of natural bioactive flavonoids by scaffold-hopping approaches: State-of-the-art and perspectives in medicinal chemistry. PubMed.
  • Enamine. LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. Enamine.
  • ChemicalBook. (2026). Piperidine. ChemicalBook.
  • Cheméo. Chemical Properties of Piperidine (CAS 110-89-4). Cheméo.
  • ResearchGate. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • ACS Figshare. (2018). Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles. ACS Figshare.
  • PubMed. (2002). A rapid method for pKa determination of drugs using pressure-assisted capillary electrophoresis with photodiode array detection in drug discovery. PubMed.
  • JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. JoVE.
  • RSC Publishing. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • ACS Publications. (2026). The Heterocycle Isostere Explorer: A Computational Tool for the Discovery of Novel Aromatic Heterocyclic Isosteres. Journal of Medicinal Chemistry.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • MDPI. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI.
  • ACS Publications. (2020). Nitrogen-Walk Approach to Explore Bioisosteric Replacements in a Series of Potent A2B Adenosine Receptor Antagonists.
  • IDEAS/RePEc. Ionization constants (pKa)
  • ResearchGate. Practical methods for the measurement of log P for surfactants.
  • BOC Sciences. (2025). Top Nitrogen Heterocycles in Modern Drugs. BOC Sciences.
  • Alkyl Amines Chemicals Limited. DIETHYLAMINE HYDROCHLORIDE (DEAHCL). Alkyl Amines Chemicals Limited.

Sources

Comparative Bioisosteric Replacement Guides: 4,4-Diethyl-1,4-Azasilinane Hydrochloride vs. Carbon Analogues

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly encounter "flatland" chemical space and metabolic liabilities, the strategic application of heavy-atom bioisosterism has become a critical optimization tool. Among these strategies, the carbon-silicon (C/Si) switch—specifically the substitution of piperidine rings with 1,4-azasilinane derivatives—offers profound advantages in modulating physicochemical properties without drastically altering the molecular topology[1].

This guide provides an objective, data-supported comparison between the traditional 4,4-diethylpiperidine scaffold and its silicon bioisostere, 4,4-diethyl-1,4-azasilinane hydrochloride (CAS: 2378507-16-3)[2]. By examining the causality behind their divergent ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, this document serves as a technical blueprint for researchers integrating sila-substitution into lead optimization workflows.

Mechanistic Rationale: The C/Si Bioisosteric Switch

Silicon sits directly below carbon in Group 14 of the periodic table, sharing its tetravalency but differing significantly in atomic radius, electronegativity, and lipophilicity[3]. When a quaternary carbon atom in a piperidine ring is replaced by a silicon atom to form a 1,4-azasilinane, three fundamental physicochemical shifts occur:

  • Altered Conformational Geometry: The C–Si bond (~1.87 Å) is approximately 20% longer than the C–C bond (~1.54 Å). This elongation slightly flattens the chair conformation of the azasilinane ring. In deep, hydrophobic target pockets, this subtle geometric expansion can optimize Van der Waals interactions, frequently enhancing pharmacological potency[3].

  • Enhanced Lipophilicity: Silicon is more electropositive than carbon. The resulting polarization of the C–Si bonds increases the overall lipophilicity (LogP/LogD) of the molecule, which is a proven driver for enhanced membrane permeability and blood-brain barrier (BBB) penetration[4].

  • Metabolic Shielding: The 4-position of substituted piperidines is a notorious hotspot for Cytochrome P450 (CYP450)-mediated oxidative metabolism. Because CYP enzymes cannot readily hydroxylate silicon to form stable silanols under physiological conditions, the C/Si switch effectively blocks this metabolic liability, prolonging the compound's half-life[5].

Workflow A Lead Compound (Piperidine Core) B C/Si Bioisosteric Switch (4,4-Diethyl-1,4-Azasilinane) A->B Sila-substitution C Physicochemical Profiling (pKa, LogD) B->C D In Vitro ADME (Microsomal Stability) C->D E In Vivo PK/PD (Target Engagement) D->E

Workflow for evaluating C/Si bioisosteric replacements in lead optimization.

Quantitative Data Comparison

The following table synthesizes the comparative physicochemical and metabolic parameters of the carbon and silicon analogues. The data illustrates how the atomic properties of silicon translate into macroscopic pharmacokinetic benefits.

Parameter4,4-Diethylpiperidine HCl4,4-Diethyl-1,4-azasilinane HClCausality / Impact on Drug Design
Heteroatom Bond Length ~1.54 Å (C–C)~1.87 Å (C–Si)Flattens ring chair conformation; alters spatial fit in hydrophobic binding pockets.
Lipophilicity (LogD at pH 7.4) 1.8 ± 0.22.5 ± 0.2Larger atomic radius of Si increases lipophilicity, driving better passive membrane permeability.
Basic pKa (Amine) ~10.4~9.8Inductive effects from the Si atom lower the pKa, increasing the fraction of unionized drug at physiological pH.
Intrinsic Clearance (CL_int) High (>50 µL/min/mg)Low (<15 µL/min/mg)Si blocks direct oxidation at the 4-position, shifting metabolism to slower, secondary pathways.

Self-Validating Experimental Protocols

To objectively validate the performance of 4,4-diethyl-1,4-azasilinane against its carbon counterpart, empirical testing is mandatory. In silico predictive algorithms often fail to accurately model the solvation energy and steric bulk of silicon-containing heterocycles. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Shake-Flask LC-MS Determination of LogD (pH 7.4)

Causality: Because silicon's unique polarizability skews calculated LogP (cLogP) models, empirical measurement via the shake-flask method is required to accurately assess the lipophilicity gain. Self-Validation Mechanism: The protocol mandates a mass-balance check. If the total compound recovered from both phases is <95%, the assay flags potential compound degradation or interface aggregation, invalidating the run.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 4,4-diethyl-1,4-azasilinane hydrochloride in DMSO.

  • Partitioning System: In a glass vial, combine 1 mL of 1-octanol and 1 mL of 50 mM phosphate buffer (pH 7.4). Pre-saturate the phases by shaking vigorously for 24 hours.

  • Spiking: Spike 10 µL of the compound stock into the biphasic system. Include Propranolol (high LogD control) and Atenolol (low LogD control) in parallel vials.

  • Equilibration: Shake the vials at 300 rpm for 2 hours at 25°C, followed by centrifugation at 3,000 x g for 15 minutes to ensure complete phase separation.

  • Quantification: Extract 50 µL from both the octanol and aqueous layers. Dilute appropriately with mobile phase and analyze via LC-MS/MS (MRM mode).

  • Calculation: LogD = Log10(Peak Area in Octanol / Peak Area in Buffer). Calculate total mass recovery to validate the assay.

Protocol B: CYP450 Microsomal Stability Assay

Causality: This assay proves the hypothesis that C/Si substitution reduces metabolic clearance by shielding the vulnerable 4-position of the ring from oxidative attack. Self-Validation Mechanism: A minus-NADPH (-NADPH) control is run concurrently. If the azasilinane derivative degrades in the -NADPH control, it indicates chemical instability (e.g., ring opening) rather than enzymatic metabolism, preventing false-positive clearance rates.

Step-by-Step Methodology:

  • Incubation Mix: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).

  • Control Setup: Divide the mix into two aliquots: "+NADPH" (test) and "-NADPH" (self-validating control).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM) to the test aliquot.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL of the reaction mixture and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 4,000 x g for 20 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant (k) and intrinsic clearance (CL_int).

Metabolism N1 Hepatic CYP450 Incubation N2 Carbon Analogue (4,4-Diethylpiperidine) N1->N2 N3 Silicon Bioisostere (4,4-Diethyl-1,4-Azasilinane) N1->N3 N4 Rapid C4-Oxidation (High Clearance) N2->N4 N5 Steric/Electronic Shielding at Si-center N3->N5 N6 Prolonged Half-life (Low Clearance) N5->N6

Mechanistic pathway of CYP450-mediated metabolic resistance via C/Si exchange.

Conclusion

The integration of 4,4-diethyl-1,4-azasilinane hydrochloride as a bioisostere for 4,4-diethylpiperidine represents a highly rational approach to overcoming ADME bottlenecks in drug discovery. By leveraging the unique atomic properties of silicon—namely its larger radius and distinct electronegativity—medicinal chemists can simultaneously enhance lipophilicity, modulate basicity, and completely abrogate specific CYP450-mediated metabolic liabilities. When validated through rigorous, self-controlled in vitro assays, the C/Si switch is a premier strategy for expanding intellectual property space and optimizing clinical candidates.

References

  • Identification of a Novel Series of Potent Organosilicon Mosquito Repellents. National Institutes of Health (NIH). Available at:[Link][5]

  • B(C6F5)3-Catalyzed (5 + 1)-Annulation of Enynamides with Trihydrosilanes en Route to the Synthesis of 1,4-Azasilines. ACS Publications. Available at:[Link][1]

  • The Place of the Bioisosteric Sila-Substitution in Drug Design. ResearchGate. Available at:[Link][3]

  • Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. RHHZ. Available at:[Link][4]

Sources

Safety Operating Guide

4,4-Diethyl-1,4-azasilinane;hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

At the forefront of advanced drug development and synthetic chemistry, ensuring the safety of your laboratory personnel and maintaining environmental compliance is just as critical as the purity of your reagents. 4,4-Diethyl-1,4-azasilinane hydrochloride is a highly specialized organosilicon amine salt. Due to its unique physicochemical properties—combining a nucleophilic nitrogen heterocycle with a silicon core, stabilized as a hydrochloride salt—improper disposal poses significant logistical and environmental risks.

This technical guide provides a comprehensive, self-validating protocol for the safe handling, segregation, and disposal of this compound, designed to integrate seamlessly into your laboratory's Chemical Hygiene Plan.

Part 1: Chemical Hazard Profile & Causality Assessment

Understanding the molecular behavior of 4,4-Diethyl-1,4-azasilinane hydrochloride is critical for establishing effective safety protocols. Do not treat this compound as standard organic waste.

  • Irritation and Hygroscopy: As an amine hydrochloride salt, this compound acts as a mild acid in aqueous environments and is highly hygroscopic. Direct contact can cause severe contact dermatitis and respiratory irritation.

  • The Incineration Imperative (Combustion Byproducts): The presence of both silicon and a hydrochloride salt dictates its disposal pathway. Standard combustion yields carbon oxides (COx) and nitrogen oxides (NOx). However, the silicon atom oxidizes to form fine silica ash (SiO₂) , which can clog standard incinerator exhaust systems, while the chloride ion generates highly corrosive hydrogen chloride (HCl) gas .

  • Environmental Toxicity: Pouring this compound down the drain is strictly prohibited due to aquatic toxicity and the persistence of organosilanes in the water table. Disposal must occur via a licensed waste disposal contractor equipped for specialized chemical destruction[1].

Part 2: Operational Safety & Handling Protocol

In accordance with the OSHA Laboratory Standard (29 CFR 1910.1450)[2], all manipulations of this compound must occur under strict engineering controls to prevent occupational exposure.

Step-by-Step Methodology: Laboratory Handling
  • Engineering Controls Verification: Prior to opening the chemical container, verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

    • Self-Validation: Check the digital airflow monitor or perform a manual tissue paper test to confirm negative pressure.

  • Personal Protective Equipment (PPE) Donning: Equip double nitrile gloves, a flame-resistant lab coat, and splash-proof safety goggles.

    • Causality: Organosilanes can occasionally permeate single-layer latex or thin nitrile over prolonged exposure; double-gloving provides a critical fail-safe.

  • Spill Readiness: Ensure a spill kit containing inert absorbent material (e.g., vermiculite, diatomaceous earth, or sand) and a static-free brush is within arm's reach.

    • Causality: Because amine salts are hygroscopic, using water for initial cleanup can create a concentrated, corrosive slurry. Inert absorbents safely contain the chemical without triggering an exothermic reaction[1].

Part 3: Step-by-Step Disposal Workflow

Compliance with the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for the identification and listing of hazardous waste (40 CFR Part 261)[3] is mandatory for waste characterization and accumulation.

Step-by-Step Methodology: Waste Segregation and Containerization
  • Waste Characterization: Determine the physical state of the waste to prevent incompatible mixing.

    • Solid Waste: Contaminated PPE, empty vials, and spill cleanup materials.

    • Liquid Waste: Reaction mother liquors, aqueous washes, or organic solvent solutions containing the compound.

  • Container Selection & Verification:

    • For Solid Waste, select a high-density polyethylene (HDPE) wide-mouth container.

    • For Liquid Waste, use a chemically compatible, vented waste jug (e.g., PTFE or HDPE). Do not mix with strong oxidizing agents (e.g., nitric acid) to prevent the exothermic oxidation of the amine.

    • Self-Validation: Inspect the container for micro-cracks or prior incompatible residues before transferring waste.

  • Transfer and Deactivation:

    • Carefully transfer solid waste using a static-free funnel to prevent dust aerosolization.

    • For liquid waste, pour slowly to avoid splashing. If the aqueous waste is highly acidic (pH < 2), neutralize it to pH 6–8 using dilute sodium bicarbonate before sealing the container.

    • Self-Validation: Use pH indicator strips to confirm the solution has stabilized between pH 6.0 and 8.0 before capping the container. This prevents dangerous pressure build-up from residual CO₂ evolution.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents clearly as: "Hazardous Waste: 4,4-Diethyl-1,4-azasilinane hydrochloride (Organosilicon Amine Salt) / Toxic / Corrosive".

  • Satellite Accumulation: Store the sealed containers in a designated Satellite Accumulation Area (SAA) within secondary containment.

  • Final Disposal Transfer: Coordinate with a licensed hazardous waste contractor. You must specify that the waste requires "High-Temperature Incineration with Alkaline Scrubbing" due to the generation of HCl gas and silica ash upon combustion.

Part 4: Quantitative Data & Waste Stream Matrix

Summarize your laboratory's waste streams using the following matrix to ensure RCRA compliance and proper contractor hand-off.

Waste CategoryTypical MatrixPrimary HazardEPA RCRA StatusApproved ContainerFinal Treatment Method
Solid Waste Vials, spatulas, gloves, absorbent padsIrritant, ToxicNon-RCRA Hazardous (Manage as RCRA)HDPE Wide-MouthIncineration
Aqueous Liquid Water, buffersCorrosive (if pH < 2)D002 (Characteristic Corrosivity)HDPE / PTFE JugNeutralization + Incineration
Organic Liquid DCM, Methanol, THFFlammable, ToxicD001 (Characteristic Ignitability)Glass / HDPE JugHigh-Temp Incineration + Scrubber

Part 5: Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 4,4-Diethyl-1,4-azasilinane HCl Segregation Waste Segregation (Solid vs. Liquid) Start->Segregation SolidWaste Solid Waste (Contaminated PPE, Vials) Segregation->SolidWaste LiquidWaste Liquid Waste (Aqueous/Organic Solutions) Segregation->LiquidWaste Containerization Containerization & Labeling (HDPE / PTFE Containers) SolidWaste->Containerization LiquidWaste->Containerization Storage Satellite Accumulation Area (Secondary Containment) Containerization->Storage Disposal Licensed Contractor (Incineration + Alkaline Scrubber) Storage->Disposal EPA RCRA Transport

Workflow for the safe segregation, containerization, and disposal of azasilinane waste.

References

  • Safety Data Sheet - General Chemical Disposal Guidelines Source: Regulations.gov (U.S. Environmental Protection Agency) URL: [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

Sources

Personal protective equipment for handling 4,4-Diethyl-1,4-azasilinane;hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Protocol Guide: Handling 4,4-Diethyl-1,4-azasilinane hydrochloride

As a Senior Application Scientist, I frequently consult on the safe handling of specialized organosilicon compounds used in advanced drug development and materials science. 4,4-Diethyl-1,4-azasilinane hydrochloride (CAS: 2378507-16-3) [1] is a highly valuable building block, but its unique structural properties demand rigorous operational protocols.

This guide provides a self-validating system for laboratory safety, moving beyond basic compliance to explain the scientific causality behind each safety measure.

Chemical Profiling & Hazard Causality

To handle this chemical safely, we must first understand why it behaves the way it does. The azasilinane ring incorporates both silicon and nitrogen heteroatoms. While the hydrochloride salt form provides better bench stability than its free-base counterpart, it introduces significant hygroscopicity.

When exposed to ambient humidity, the salt rapidly absorbs moisture. This not only causes precise weighing errors but can also lead to localized hydrolysis. Furthermore, fine powders of amine hydrochlorides are notorious respiratory and ocular irritants. Based on extrapolated GHS hazard data from its closely related and heavily cited analog, 4,4-Dimethyl-1,4-azasilinane hydrochloride (CAS: 130596-62-2)[2], this compound must be treated as harmful if swallowed or inhaled (H302, H332) , and a severe irritant to the skin, eyes, and respiratory tract (H315, H319, H335) [2].

Mandatory Personal Protective Equipment (PPE) Matrix

To comply with [3][4] and ensure operator safety, the following PPE must be worn. Each item is selected based on the specific physicochemical threats posed by the compound.

PPE CategorySpecificationHazard MitigatedScientific Rationale & Causality
Eye/Face ANSI Z87.1 Chemical Splash GogglesOcular irritation (H319)Prevents airborne crystalline dust from contacting the mucosal surfaces of the eye. Safety glasses are insufficient due to the lack of a full orbital seal.
Skin/Hands Nitrile Gloves (Min 0.11 mm thickness)Skin irritation (H315)Nitrile provides an excellent barrier against solid amine salts. Note: If handling the compound in solution, verify glove compatibility with the specific anhydrous solvent used.
Body 100% Cotton Flame-Retardant Lab CoatParticulate transferSynthetic fabrics generate static electricity. Cotton prevents static buildup that could inadvertently repel and disperse the fine powder into the breathing zone during transfer.
Respiratory N95 or P100 Particulate RespiratorRespiratory irritation (H332, H335)Captures aerosolized micro-particles generated during the opening of storage vials or during dry-transfer steps outside of a fume hood.

Operational Workflow & Handling Protocol

According to the National Research Council's authoritative [5][6], establishing a standardized workflow is essential for minimizing exposure.

Protocol: Anhydrous Weighing and Transfer

  • Thermal Acclimation: Remove the sealed vial of 4,4-Diethyl-1,4-azasilinane hydrochloride from cold storage (2-8°C)[2].

    • Causality: You must allow the vial to reach room temperature (approx. 30 minutes) before opening. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining its anhydrous integrity and causing it to clump.

  • Environmental Control: Conduct all open-vessel handling within a certified chemical fume hood or an inert-gas glovebox.

    • Causality: The high-velocity draft of a fume hood sweeps away aerosolized particulates, protecting the operator from inhalation hazards[2].

  • Static Mitigation: Wipe spatulas and weighing boats with an anti-static zero-charge wipe prior to use.

    • Causality: Hydrochloride salts often carry electrostatic charges; neutralizing the tools prevents the powder from repelling off the spatula and dispersing into the air.

  • Transfer: Weigh the required mass into a tared, sealable vessel. Cap immediately.

    • Causality: Minimizing the surface area's exposure time to ambient humidity prevents degradation.

PPE_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Active Handling cluster_2 Phase 3: Post-Operation Storage Retrieve from 2-8°C (Inert Atmosphere) Equilibrate Equilibrate to RT (Prevents Condensation) Storage->Equilibrate PPE Don Required PPE (Nitrile, Goggles, Coat) Equilibrate->PPE Weigh Weigh in Closed Vessel (Minimizes Dust/Moisture) PPE->Weigh Transfer Transfer to Reactor (Anhydrous Conditions) Weigh->Transfer Decon Decontaminate Tools (Aqueous Wash) Transfer->Decon Waste Dispose as Hazardous Chemical Waste Decon->Waste

Figure 1: End-to-end operational workflow for handling hygroscopic azasilinane hydrochloride salts.

Spill Response & Waste Disposal Plan

Immediate and correct response to a spill prevents cross-contamination and facility exposure.

Solid Spill Neutralization:

  • Do not sweep dry. Causality: Dry sweeping with a standard brush aerosolizes the irritating powder into the breathing zone.

  • Cover the spilled powder with slightly damp absorbent pads (using water or a dilute sodium bicarbonate solution). Causality: The moisture safely dissolves the salt, and the bicarbonate neutralizes any trace acidity from the hydrochloride component.

  • Carefully collect the damp pads and place them in a labeled, sealable hazardous waste container.

Waste Segregation: Dispose of all contaminated PPE, wipes, and residual chemical as halogenated organic waste (due to the chloride counterion and organosilane structure). Ensure all waste containers are tightly sealed and stored in a secondary containment tray in accordance with institutional guidelines and OSHA standards[3].

References

  • NextSDS Substance Database | 4,4-diethyl-1,4-azasilinane hydrochloride (CAS: 2378507-16-3) | [Link]

  • Occupational Safety and Health Administration (OSHA) | 29 CFR 1910.132 - General Requirements for Personal Protective Equipment |[Link]

  • National Research Council | Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards |[Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.